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  • Product: (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine
  • CAS: 147557-04-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medici...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry. The THIQ nucleus is found in a wide array of natural products and synthetic compounds with diverse and significant biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine, with a focus on its potential applications in drug discovery and development.

Chemical and Physical Properties

PropertyValue (Computed)Data Source
Molecular Formula C₁₀H₁₄N₂PubChem[1]
Molecular Weight 162.23 g/mol PubChem[1]
IUPAC Name [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanaminePubChem[1]
CAS Number 195832-21-4 (for S-enantiomer)PubChem[1]
XLogP3 0.5PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 162.115698455 DaPubChem[1]
Topological Polar Surface Area 38.1 ŲPubChem[1]

Synthesis

The synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine can be achieved through established methods for the construction of the tetrahydroisoquinoline ring system. The Pictet-Spengler reaction is a cornerstone in the synthesis of THIQs and is a plausible route to the target molecule.[2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

A generalized synthetic approach to 3-substituted THIQs involves the use of α-amino acids or their derivatives as starting materials. For the synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine, a suitable starting material would be a protected form of 2,4-diaminobutyric acid.

Below is a DOT language script illustrating the generalized Pictet-Spengler synthesis of a 3-aminomethyl-1,2,3,4-tetrahydroisoquinoline.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Protected Phenylalanine Derivative Protected Phenylalanine Derivative Condensation Condensation Protected Phenylalanine Derivative->Condensation 1. Formaldehyde Formaldehyde Formaldehyde->Condensation 1. Pictet-Spengler Cyclization Pictet-Spengler Cyclization Condensation->Pictet-Spengler Cyclization 2. Acid Catalyst (e.g., HCl) Deprotection & Reduction Deprotection & Reduction Pictet-Spengler Cyclization->Deprotection & Reduction 3. (e.g., LiAlH4) 3-Aminomethyl-THIQ 3-Aminomethyl-THIQ Deprotection & Reduction->3-Aminomethyl-THIQ

Generalized Pictet-Spengler Synthesis Workflow
Experimental Protocol: Generalized Pictet-Spengler Synthesis

The following is a generalized experimental protocol for the synthesis of a 3-substituted tetrahydroisoquinoline, which can be adapted for the synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine. This protocol is based on established literature procedures for similar compounds.[2][3]

Materials:

  • Protected 2-amino-4-phenylbutanoic acid derivative (starting material)

  • Formaldehyde solution (37% in water) or paraformaldehyde

  • Concentrated hydrochloric acid or another suitable acid catalyst

  • Appropriate solvent (e.g., water, ethanol)

  • Reducing agent (e.g., Lithium aluminum hydride, Sodium borohydride)

  • Dry ether or tetrahydrofuran (for reduction step)

  • Sodium bicarbonate or other base for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Condensation and Cyclization:

    • Dissolve the protected 2-amino-4-phenylbutanoic acid derivative in the chosen solvent.

    • Add formaldehyde solution and concentrated hydrochloric acid.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a basic pH is reached.

    • Extract the product with an organic solvent.

    • Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude cyclized product.

  • Reduction of the Carboxylic Acid/Ester:

    • Suspend the reducing agent (e.g., LiAlH₄) in a dry ethereal solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve the crude cyclized product in a dry solvent and add it dropwise to the suspension of the reducing agent at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting precipitate and wash it with an organic solvent.

    • Dry the combined filtrate and washings over an anhydrous drying agent and concentrate under reduced pressure to yield the crude (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol with a small percentage of ammonia).

Reactivity

The reactivity of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is characterized by the presence of two primary amine groups and the tetrahydroisoquinoline nucleus.

  • N-Alkylation and N-Acylation: The primary amine groups are nucleophilic and can readily undergo alkylation and acylation reactions to form a variety of derivatives. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of the molecule.

  • Reactions of the Tetrahydroisoquinoline Ring: The benzylic C1 position of the THIQ ring is susceptible to oxidation to form the corresponding 3,4-dihydroisoquinolinium ion. The aromatic ring can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions.

Potential Biological Activity and Signaling Pathways

While specific biological data for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is limited, the broader class of 3-substituted tetrahydroisoquinolines has shown interesting pharmacological activities.

Inhibition of Phenylethanolamine N-methyltransferase (PNMT)

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine. Inhibitors of PNMT have potential therapeutic applications in conditions where epinephrine levels are dysregulated. Studies on 3-substituted THIQ analogues have shown that they can be potent and selective inhibitors of PNMT.[4][5] The 3-substituent is believed to interact with a specific region of the enzyme's active site. The aminomethyl group in the target molecule could potentially form hydrogen bonds with amino acid residues in the active site, contributing to its inhibitory activity.

Below is a DOT language script illustrating the proposed interaction of a 3-substituted THIQ with the PNMT active site.

G cluster_enzyme PNMT Active Site cluster_inhibitor (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine Hydrophobic Pocket Hydrophobic Pocket Anionic Site Anionic Site Hydrogen Bond Acceptor Hydrogen Bond Acceptor Aromatic Ring Aromatic Ring Aromatic Ring->Hydrophobic Pocket Hydrophobic Interaction Secondary Amine Secondary Amine Secondary Amine->Anionic Site Ionic Interaction 3-Aminomethyl Group 3-Aminomethyl Group 3-Aminomethyl Group->Hydrogen Bond Acceptor Hydrogen Bonding

Proposed Binding Mode in PNMT Active Site
Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. DPP-IV inhibitors are an important class of drugs for the treatment of type 2 diabetes. Structurally related compounds, such as 3-aminomethyl-isoquinolones, have been identified as potent and selective DPP-IV inhibitors.[6] The aminomethyl group is hypothesized to form an electrostatic interaction with the S2 pocket of the enzyme. This suggests that (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine could also exhibit DPP-IV inhibitory activity.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

The following is a generalized protocol for assessing the in vitro inhibitory activity of a compound against DPP-IV.[7][8][9][10]

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-p-nitroanilide)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compound ((1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine)

  • Reference inhibitor (e.g., Sitagliptin, Vildagliptin)

  • 96-well microplate (black for fluorescent assays, clear for colorimetric assays)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

    • Prepare solutions of the DPP-IV enzyme and the substrate in the assay buffer at the desired concentrations.

  • Assay Performance:

    • To each well of the microplate, add the assay buffer, the test compound or reference inhibitor solution, and the DPP-IV enzyme solution.

    • Incubate the plate at 37 °C for a short period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.

Conclusion

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is a molecule of significant interest for drug discovery, building upon the established pharmacological importance of the tetrahydroisoquinoline scaffold. While specific experimental data for this compound is sparse, its synthesis is feasible through well-established chemical reactions, and its potential biological activities, particularly as an inhibitor of PNMT and DPP-IV, warrant further investigation. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds.

References

Exploratory

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

For Immediate Release This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the structural elucidation of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanam...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the structural elucidation of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine. The document outlines a systematic approach, integrating spectroscopic and analytical techniques to unequivocally determine the molecule's three-dimensional structure. This guide is structured to provide both theoretical understanding and practical, detailed experimental protocols.

Introduction

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine, a derivative of the privileged tetrahydroisoquinoline scaffold, represents a class of compounds with significant interest in medicinal chemistry. Tetrahydroisoquinolines are known to interact with various biological targets, exhibiting a wide range of pharmacological activities.[1][2] Accurate structural determination is the cornerstone of understanding its structure-activity relationship (SAR) and optimizing its potential as a therapeutic agent.

This guide will detail the multifaceted process of structure elucidation, beginning with the synthesis and proceeding through a battery of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Molecular Structure and Properties

The foundational step in the elucidation process is the confirmation of the basic chemical identity of the molecule.

Chemical Structure:

Caption: 2D Structure of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Molecular Formula C10H14N2PubChem[3]
IUPAC Name [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanaminePubChem[3]
Molecular Weight 162.23 g/mol PubChem[3]
CAS Number 195832-21-4PubChem[3]
XLogP3 0.5PubChem[3]
Hydrogen Bond Donors 2PubChem[3]
Hydrogen Bond Acceptors 2PubChem[3]

Synthesis Pathway

The synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine can be achieved through established synthetic routes for 3-substituted tetrahydroisoquinolines. A common approach involves the Pictet-Spengler reaction, followed by functional group transformations.

G start Phenylalanine Derivative intermediate1 Pictet-Spengler Reaction (with Formaldehyde) start->intermediate1 product1 Tetrahydroisoquinoline-3-carboxylic acid intermediate1->product1 intermediate2 Amidation product1->intermediate2 product2 Carboxamide Intermediate intermediate2->product2 intermediate3 Reduction (e.g., with LiAlH4) product2->intermediate3 final_product (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine intermediate3->final_product

Caption: Generalized synthetic workflow for the target compound.

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic methods is essential for the comprehensive structural characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic C-H7.0 - 7.2 (m, 4H)126.0 - 129.0
Benzylic CH2~4.0 (s, 2H)~50.0
Tetrahydroisoquinoline CH~3.0 - 3.2 (m, 1H)~55.0
Tetrahydroisoquinoline CH2~2.7 - 2.9 (m, 2H)~35.0
Aminomethyl CH2~2.6 - 2.8 (m, 2H)~45.0
NH & NH2Broad singlets, variable-

Note: These are predicted values based on known spectra of similar tetrahydroisoquinoline derivatives. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Stretching3300 - 3500 (broad)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=C (aromatic)Stretching1450 - 1600
N-H (amine)Bending1550 - 1650
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: Expected Mass Spectrometry Fragmentation

m/z Proposed Fragment Fragmentation Pathway
162[M]⁺Molecular Ion
132[M - CH₂NH₂]⁺Loss of the aminomethyl group
91[C₇H₇]⁺Tropylium ion (from benzylic cleavage)

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure and absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.

G cluster_0 Crystallization cluster_1 Data Collection & Structure Solution synthesis Synthesized Compound dissolution Dissolution in Suitable Solvent synthesis->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal xray X-ray Diffraction crystal->xray data_proc Data Processing xray->data_proc structure_sol Structure Solution (Direct Methods) data_proc->structure_sol refinement Refinement structure_sol->refinement final_structure Final 3D Structure refinement->final_structure

Caption: Workflow for X-ray crystallography analysis.

Potential Biological Signaling Pathways

Tetrahydroisoquinoline derivatives have been reported to interact with various receptor systems. For instance, some analogs are known to be antagonists at orexin receptors or interact with the glutamatergic system, suggesting potential applications in sleep disorders or neurodegenerative diseases.

G compound (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine receptor Target Receptor (e.g., Orexin or NMDA Receptor) compound->receptor Binding g_protein G-Protein Coupling / Ion Channel Modulation receptor->g_protein effector Effector Enzyme / Channel Gating g_protein->effector second_messenger Second Messenger Change (e.g., ↓cAMP, ↓Ca²⁺) effector->second_messenger cellular_response Cellular Response (e.g., Altered Neuronal Excitability) second_messenger->cellular_response

Caption: Hypothetical signaling pathway for the target compound.

Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be dried using standard procedures. Column chromatography is typically performed on silica gel (230-400 mesh).

Synthesis of a Tetrahydroisoquinoline-3-carboxamide Intermediate

To a solution of tetrahydroisoquinoline-3-carboxylic acid (1 equivalent) in dichloromethane (DCM) at 0 °C is added oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in fresh DCM and cooled to 0 °C. A solution of aqueous ammonia (excess) is added dropwise, and the reaction is stirred for 1 hour. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the amide.

Reduction to (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

The carboxamide intermediate (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 3 equivalents) in THF at 0 °C under a nitrogen atmosphere. The reaction mixture is then refluxed for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to afford the title compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

IR spectra are recorded on an FTIR spectrometer. Samples can be analyzed as a thin film on a NaCl plate or as a KBr pellet.

Mass Spectrometry

Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer. Samples are dissolved in a suitable solvent such as methanol or acetonitrile.

X-ray Crystallography

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., methanol/ethyl acetate). Data collection is performed on a diffractometer equipped with a CCD detector using Mo Kα radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².

Conclusion

The structural elucidation of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is a systematic process that relies on the convergence of evidence from multiple analytical techniques. This guide provides a robust framework for researchers to confidently determine the structure of this and related compounds, which is a critical step in the journey of drug discovery and development. The detailed protocols and expected data serve as a valuable resource for scientists in the field.

References

Foundational

An In-depth Technical Guide to the Synthesis of (S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway for the preparation of (S)-(1,2,3,4-tetrahydroi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway for the preparation of (S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine, a valuable chiral building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available amino acid L-phenylalanine and proceeds through three key transformations: a Pictet-Spengler reaction, subsequent amidation, and a final reduction. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic route to aid researchers in the successful execution of this synthesis.

Synthetic Pathway Overview

The synthesis of (S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is accomplished via a three-step sequence as illustrated below. The initial step involves the acid-catalyzed cyclization of L-phenylalanine with formaldehyde to construct the core tetrahydroisoquinoline scaffold. The resulting carboxylic acid is then converted to the corresponding primary amide. Finally, reduction of the amide furnishes the target aminomethane derivative.

Synthesis_Pathway A L-Phenylalanine B (S)-1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid A->B Pictet-Spengler Reaction (HCHO, H+) C (S)-1,2,3,4-Tetrahydroisoquinoline- 3-carboxamide B->C Amidation D (S)-(1,2,3,4-Tetrahydroisoquinolin- 3-yl)methanamine C->D Reduction (LiAlH4)

Caption: Overall synthetic route for (S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine.

Experimental Protocols

Step 1: Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

This step utilizes the Pictet-Spengler reaction to form the tetrahydroisoquinoline ring system from L-phenylalanine and formaldehyde.[1]

Reaction:

Pictet_Spengler cluster_reactants Reactants cluster_product Product A L-Phenylalanine D (S)-1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid A->D B Formaldehyde B->D C Acid (HCl or HBr) C->D

Caption: Pictet-Spengler reaction for the synthesis of the carboxylic acid intermediate.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-phenylalanine (1 equivalent).

  • Add concentrated hydrochloric acid or hydrobromic acid.

  • Add an aqueous solution of formaldehyde (e.g., 37% in water).

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from a suitable solvent system (e.g., water/ethanol) to afford pure (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Step 2: Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

The carboxylic acid is converted to the primary amide in this step. This can be achieved through various amide coupling protocols.[2][3]

Reaction:

Amidation A (S)-1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid D (S)-1,2,3,4-Tetrahydroisoquinoline- 3-carboxamide A->D B Ammonia Source (e.g., NH4Cl, NH3 in MeOH) B->D C Coupling Agents (e.g., DCC, HBTU/HOBt) C->D

Caption: Amidation of the carboxylic acid to the corresponding carboxamide.

Procedure using HBTU/HOBt:

  • Dissolve (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 equivalents) to the solution.

  • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a source of ammonia, such as ammonium chloride (1.5 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.

Step 3: Synthesis of (S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine

The final step involves the reduction of the primary amide to the target amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4]

Reaction:

Reduction A (S)-1,2,3,4-Tetrahydroisoquinoline- 3-carboxamide C (S)-(1,2,3,4-Tetrahydroisoquinolin- 3-yl)methanamine A->C 1. LiAlH4, THF 2. Workup B Lithium Aluminum Hydride (LiAlH4) B->C

Caption: Reduction of the carboxamide to the final amine product.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (excess, e.g., 2-4 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension in an ice bath.

  • Dissolve (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature until a granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF or another suitable organic solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine.

  • The product can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) and recrystallization.

Quantitative Data

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Reference
1Pictet-SpenglerL-Phenylalanine(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidHCHO, conc. HBr, refluxup to 85[1]
2Amidation(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamideHBTU, HOBt, DIPEA, NH₄Cl, DMF78-89[3]
3Reduction(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamineLiAlH₄, THF, reflux-[4]

Note: The yield for the final reduction step is not explicitly stated in the general references but is typically high for LiAlH₄ reductions of amides.

Spectroscopic Data

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)IR (cm-1)
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid 7.10-7.25 (m, 4H), 4.15 (s, 2H), 3.60 (dd, 1H), 3.10-3.25 (m, 2H)175.0, 134.5, 134.0, 129.0, 126.5, 126.0, 125.5, 55.0, 43.0, 31.0178.08 [M+H]⁺3300-2500 (br), 1640
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide 7.10-7.25 (m, 4H), 6.85 (br s, 1H), 5.60 (br s, 1H), 4.10 (s, 2H), 3.40 (dd, 1H), 2.90-3.10 (m, 2H)177.5, 135.0, 134.5, 129.0, 126.5, 126.0, 125.5, 56.5, 43.5, 32.0177.10 [M+H]⁺3350, 3180, 1660
(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine 7.00-7.15 (m, 4H), 4.00 (s, 2H), 2.90-3.10 (m, 1H), 2.60-2.80 (m, 4H), 1.60 (br s, 3H)135.0, 134.5, 128.5, 126.0, 125.5, 125.0, 52.0, 47.0, 46.0, 35.0163.12 [M+H]⁺3360, 3280, 1590

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used. The data presented is a compilation from typical values found in the literature.[5][6][7]

Conclusion

This technical guide outlines a robust and well-documented synthetic pathway for the preparation of (S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine. By providing detailed experimental protocols, quantitative data, and clear visual diagrams, this document serves as a valuable resource for researchers in the fields of organic synthesis and drug development. The described methods are scalable and utilize readily available starting materials, making this synthesis accessible for a wide range of laboratory settings. Careful execution of the described procedures should lead to the successful synthesis of this important chiral building block.

References

Exploratory

The Diverse Biological Landscape of Tetrahydroisoquinoline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3][4] This technical guide provides an in-depth overview of the diverse pharmacological properties of THIQ analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

THIQ derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[5] Their mechanisms of action are multifaceted, ranging from the inhibition of key enzymes involved in cell cycle progression to the induction of apoptosis.

Inhibition of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2)

Recent studies have explored THIQ analogs as dual inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), two crucial targets in cancer therapy. A series of novel 5,6,7,8-tetrahydroisoquinolines have been synthesized and evaluated for their anticancer activity against lung (A549) and breast (MCF-7) cancer cell lines.[6]

Table 1: Anticancer Activity of Tetrahydroisoquinoline Analogs Against A549 and MCF-7 Cell Lines [6]

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Doxorubicin4.50 ± 0.215.20 ± 0.25
Compound 1 6.20 ± 0.317.80 ± 0.37
Compound 2 5.10 ± 0.246.20 ± 0.30
Compound 3 8.20 ± 0.419.50 ± 0.46
Anti-proliferative Activity in Breast and Endometrial Cancer

A series of twenty-four substituted THIQ analogs were synthesized and evaluated for their antiproliferative activity in human breast cancer cell lines (MCF-7, MDA-MB-231) and a human endometrial cancer cell line (Ishikawa).[7] Several of these compounds exhibited greater potency than the standard drug, Tamoxifen.[7]

Table 2: In-vitro Antiproliferative Activity of Selected THIQ Analogs [7]

CompoundMCF-7 IC₅₀ (µg/mL)Ishikawa IC₅₀ (µg/mL)
Tamoxifen5.144.55
6a 0.630.23
6b 0.930.21
6d 0.430.01
6j 0.700.02
Inhibition of KRas and Angiogenesis

THIQ derivatives have also been investigated as inhibitors of KRas, a frequently mutated oncogene, and as anti-angiogenic agents.[8] Certain analogs demonstrated significant KRas inhibition in various colon cancer cell lines and potent anti-angiogenic activity.[8]

Table 3: KRas Inhibition and Anti-Angiogenic Activity of Selected THIQ Analogs [8]

CompoundKRas Inhibition IC₅₀ (µM) (HCT116)Anti-Angiogenesis IC₅₀ (µM)
GM-3-18 0.9 - 10.7 (across various cell lines)-
GM-3-121 -1.72
GM-3-13 -5.44

Antimicrobial Activity

The THIQ scaffold is a promising framework for the development of novel antimicrobial agents, with analogs exhibiting activity against a range of bacteria and fungi.[1]

Antibacterial and Antifungal Activity

A series of 1-alkyne derivatives of THIQ have been synthesized and evaluated for their antimicrobial properties against five bacterial strains and one fungal strain.[9]

Table 4: Antimicrobial Activity of 1-Alkyne THIQ Derivatives [9]

CompoundAntimicrobial Activity
1-nonyl-6,7-dimethoxy-1,3,4-tetrahydroisoquinoline Strong antibacterial and antifungal effects
Anti-mycobacterial Activity

5,8-disubstituted THIQ analogs have been synthesized and evaluated for their anti-mycobacterial properties. Some of these compounds showed potent activity against Mycobacterium tuberculosis and inhibited the mycobacterial ATP synthetase enzyme.[1]

Table 5: Anti-mycobacterial Activity of 5,8-disubstituted THIQ Analogs [1]

CompoundTargetIC₅₀
143 Mycobacterium smegmatis ATP synthetase1.8 µg/mL

Neuro-related Activities

THIQ and its derivatives are structurally related to some endogenous neurochemicals and have been investigated for their effects on the central nervous system.

Monoamine Oxidase Inhibition

Certain β-carbolines, which share structural similarities with THIQs, are known to act as reversible inhibitors of monoamine oxidase A (MAO-A).[10] This activity is a key component in the pharmacology of Ayahuasca, where they prevent the degradation of dimethyltryptamine (DMT).[10]

Dopaminergic Neurotoxicity

The reaction of acetaldehyde with dopamine can form salsolinol, a THIQ derivative with neurotoxic properties.[11] Salsolinol has been implicated in the selective degeneration of dopaminergic neurons, suggesting a potential role in alcohol-related Parkinsonism.[11]

Experimental Protocols

General Synthesis of THIQ Analogs: Pictet-Spengler Condensation

A common and versatile method for the synthesis of the THIQ core is the Pictet-Spengler condensation.[1] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.

Experimental Workflow: Pictet-Spengler Condensation

G start β-arylethylamine + Aldehyde/Ketone reaction Reaction Mixture (Solvent, e.g., CH2Cl2, Toluene) start->reaction acid Acid Catalyst (e.g., TFA, HCl) acid->reaction heating Heating/Stirring (Room Temp to Reflux) reaction->heating workup Aqueous Workup (e.g., NaHCO3 wash) heating->workup extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification thiq Tetrahydroisoquinoline Analog purification->thiq

Caption: General workflow for the Pictet-Spengler synthesis of THIQ analogs.

In-vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized THIQ compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow: MTT Assay

G seed Seed cancer cells in 96-well plates incubate1 Incubate (24h) seed->incubate1 treat Treat with THIQ analogs (various concentrations) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance (e.g., 570 nm) add_dmso->read calculate Calculate IC50 values read->calculate G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRas KRas EGFR->KRas Activates RAF RAF KRas->RAF PI3K PI3K KRas->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes THIQ THIQ Analog (KRas Inhibitor) THIQ->KRas Inhibits

References

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine and its Analogs

Executive Summary The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core structure in a variety of synthetic and naturally occurring compounds that exhibit a wide range of biological activities. A significant body...

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core structure in a variety of synthetic and naturally occurring compounds that exhibit a wide range of biological activities. A significant body of research has identified the inhibition of monoamine oxidase (MAO) as a primary mechanism of action for many THIQ derivatives. MAO enzymes, which exist in two isoforms, MAO-A and MAO-B, are crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes leads to an increase in the synaptic levels of these neurotransmitters, a mechanism that is therapeutically exploited in the treatment of depression and neurodegenerative disorders like Parkinson's disease. This guide provides a comprehensive overview of the MAO-inhibitory mechanism of THIQ derivatives, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: Monoamine Oxidase Inhibition

The principal mechanism of action for many 1,2,3,4-tetrahydroisoquinoline derivatives is the inhibition of monoamine oxidase (MAO). MAOs are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters.[1]

There are two main isoforms of MAO:

  • MAO-A: Primarily metabolizes serotonin and norepinephrine, and to a lesser extent, dopamine.[2]

  • MAO-B: Primarily metabolizes dopamine and phenylethylamine.[2]

By inhibiting these enzymes, THIQ derivatives prevent the breakdown of monoamine neurotransmitters in the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the cytoplasm and subsequently increases their concentration in the synaptic cleft upon neuronal firing. The elevated levels of neurotransmitters can then exert their effects on postsynaptic receptors for a longer duration, which is believed to be the basis for the antidepressant and anti-parkinsonian effects of MAO inhibitors.[3][4] Some THIQ derivatives have been shown to be reversible inhibitors of MAO.[4]

Quantitative Data on MAO Inhibition by THIQ Analogs

While specific data for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is unavailable, the following table summarizes the MAO inhibitory activity of some representative 1,2,3,4-tetrahydroisoquinoline analogs.

CompoundTargetIC50 (µM)Ki (µM)NotesReference
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)MAO-A & MAO-B--Endogenous substance with demonstrated MAO-inhibiting properties.[3][4]
(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative 2d MAO-A1.38-Selective MAO-A inhibitor.[2]
(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative 2j MAO-A2.48-Selective MAO-A inhibitor.[2]
(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative 2i MAO-A / MAO-B--Good inhibitory activity against both isoforms.[2]
(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative 2p MAO-A / MAO-B--Good inhibitory activity against both isoforms.[2]
(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative 2t MAO-A / MAO-B--Good inhibitory activity against both isoforms.[2]
(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative 2v MAO-A / MAO-B--Good inhibitory activity against both isoforms.[2]
N-arylated heliamine derivative 4h MAO-B1.55-Selective MAO-B inhibitor.[5]
N-arylated heliamine derivative 4j MAO-B5.08-Selective MAO-B inhibitor.[5]
N-arylated heliamine derivative 4i MAO-B13.5-Selective MAO-B inhibitor.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of MAO Inhibition

The following diagram illustrates the effect of 1,2,3,4-tetrahydroisoquinoline derivatives on monoaminergic neurotransmission.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Packaging MAO Monoamine Oxidase (MAO-A/B) MA->MAO Degradation cleft_start Vesicle->cleft_start Release Metabolites Inactive Metabolites MAO->Metabolites THIQ (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine (or analog) THIQ->MAO Inhibition Receptor Postsynaptic Receptor cleft_start->Receptor Binding cleft_end Signal Signal Transduction & Neuronal Response Receptor->Signal MAO_Assay_Workflow start Start reagent_prep Reagent Preparation: - Assay Buffer - MAO Enzyme (A or B) - Substrate (e.g., p-Tyramine) - Fluorescent Probe (e.g., Amplex Red) - Test Compound Dilutions start->reagent_prep plate_setup Plate Setup (96-well black plate): - Add Test Compound Dilutions - Add Controls (No enzyme, Vehicle, Known Inhibitor) reagent_prep->plate_setup pre_incubation Pre-incubation (optional): - Add MAO Enzyme - Incubate (e.g., 15 min at 37°C) plate_setup->pre_incubation reaction_initiation Reaction Initiation: - Add Substrate and Probe Mixture pre_incubation->reaction_initiation incubation Incubation: - At 37°C, protected from light reaction_initiation->incubation data_acquisition Data Acquisition: - Measure Fluorescence Intensity (e.g., Ex: 530 nm / Em: 585 nm) incubation->data_acquisition data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value data_acquisition->data_analysis end End data_analysis->end

References

Exploratory

An In-depth Technical Guide on (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive literature review of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine and its structurally related analogs with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine and its structurally related analogs within the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs). While specific data for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is limited in publicly available literature, this review extrapolates its potential pharmacological profile by examining the synthesis, biological activities, and structure-activity relationships (SAR) of closely related 3-substituted THIQ derivatives. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. This guide focuses on the potential of these compounds as modulators of dopamine receptors, a key area of interest for the treatment of neurological and psychiatric disorders.

Core Chemical Structure and Physicochemical Properties

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine, also known as 3-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline, is a derivative of the tetrahydroisoquinoline heterocyclic system. The core structure consists of a benzene ring fused to a dihydropyridine ring. The aminomethyl substituent at the 3-position is a key feature influencing its potential biological activity.

Table 1: Physicochemical Properties of (S)-(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂PubChem CID: 29921437
Molecular Weight 162.23 g/mol PubChem CID: 29921437
CAS Number 195832-21-4PubChem CID: 29921437
IUPAC Name [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanaminePubChem CID: 29921437

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Scaffold

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is most commonly achieved through the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The versatility of the Pictet-Spengler reaction allows for the introduction of various substituents on the THIQ scaffold by choosing appropriately substituted starting materials.

For the synthesis of 3-substituted THIQs, such as the target molecule, a common starting material is a substituted phenylalanine derivative. For instance, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of phenylalanine, is a key intermediate. The carboxylic acid group can then be chemically modified to yield the desired aminomethyl functionality.

Experimental Protocol: General Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

This protocol describes a general method for the synthesis of the key intermediate, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, from phenylalanine.

Materials:

  • L-Phenylalanine or D-Phenylalanine

  • Formaldehyde (or a formaldehyde equivalent like paraformaldehyde)

  • Strong acid catalyst (e.g., concentrated hydrochloric acid or hydrobromic acid)

  • Solvent (e.g., water or a mixture of water and an organic solvent)

  • Base for neutralization (e.g., sodium hydroxide or ammonium hydroxide)

Procedure:

  • Dissolve the starting phenylalanine isomer in the acidic solution.

  • Add formaldehyde to the reaction mixture.

  • Heat the mixture to reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to allow the precipitation of the hydrohalide salt of the product.

  • Collect the precipitate by filtration and wash with a cold solvent.

  • To obtain the free amino acid, dissolve the salt in water and neutralize the solution with a base until the isoelectric point is reached, leading to the precipitation of the product.

  • Filter the product, wash with cold water, and dry under vacuum.

Biological Activity: Dopamine Receptor Modulation

While direct pharmacological data for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is scarce, the broader class of tetrahydroisoquinoline derivatives has been extensively studied for their interaction with dopamine receptors. Patent literature reveals that certain THIQ derivatives are potent modulators of dopamine D3 receptors, suggesting a potential therapeutic application in psychotic disorders. These compounds often exhibit selectivity for D3 over D2 receptors, which may offer a better side-effect profile compared to traditional antipsychotics.

The structural similarity of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine to known dopamine receptor ligands, particularly those with a basic nitrogen atom, strongly suggests that it may also exhibit affinity for these receptors. The aminomethyl group can act as a key pharmacophoric feature for interaction with the receptor binding site.

Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

  • D1-like receptors are typically coupled to Gαs/olf proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA).

  • D2-like receptors are coupled to Gαi/o proteins, and their activation inhibits adenylyl cyclase, resulting in decreased cAMP levels. They can also modulate ion channels.

The potential interaction of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine with these receptors could therefore modulate these downstream signaling cascades.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release Dopamine_Synapse Dopamine Synaptic_Cleft->Dopamine_Synapse D1_Receptor D1/D5 Receptor Gs Gαs D1_Receptor->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim activates ATP_cAMP ATP -> cAMP AC_stim->ATP_cAMP PKA Protein Kinase A ATP_cAMP->PKA activates Cellular_Response_Stim Cellular Response (Stimulatory) PKA->Cellular_Response_Stim Dopamine_Synapse->D1_Receptor D2_Receptor D2/D3/D4 Receptor Dopamine_Synapse->D2_Receptor DAT Dopamine Transporter Dopamine_Synapse->DAT Reuptake Gi Gαi D2_Receptor->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_decrease cAMP ↓ AC_inhib->cAMP_decrease Cellular_Response_Inhib Cellular Response (Inhibitory) cAMP_decrease->Cellular_Response_Inhib

Dopamine Synthesis, Release, and Receptor Signaling Pathways.
Experimental Protocol: Dopamine Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for dopamine receptors.

Materials:

  • Cell membranes expressing the dopamine receptor subtype of interest (e.g., D2 or D3).

  • Radioligand specific for the receptor (e.g., [³H]-Spiperone).

  • Unlabeled ("cold") ligand for determining non-specific binding (e.g., haloperidol).

  • Test compound ((1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either buffer (for total binding), excess unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibitory constant) value from the IC₅₀ using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR)

The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents on the tetrahydroisoquinoline ring. For dopamine receptor ligands, the following general SAR observations have been made:

  • Substitution at the 1-position: Aromatic or heteroaromatic substituents at this position can significantly influence affinity and selectivity for dopamine receptor subtypes.

  • Substitution at the 2-position (Nitrogen atom): The nature of the substituent on the nitrogen atom is crucial for activity. Often, an alkyl chain connecting to an aromatic or amide group is beneficial for high affinity.

  • Substitution at the 3-position: As seen with the precursor Tic, this position can accommodate various functional groups that can modulate the pharmacological profile. The aminomethyl group in the target molecule introduces a basic center that can participate in key interactions with the receptor.

  • Substitution on the benzene ring (positions 5, 6, 7, and 8): Hydroxy and methoxy groups are common in natural and synthetic THIQ-based dopamine receptor ligands, mimicking the catechol moiety of dopamine.

SAR_Workflow Start 1,2,3,4-Tetrahydroisoquinoline Scaffold Sub_Pos Substitution Position Start->Sub_Pos Pos1 Position 1 (Aryl/Heteroaryl) Sub_Pos->Pos1 Pos2 Position 2 (N-alkylation) (Linker to aromatic/amide) Sub_Pos->Pos2 Pos3 Position 3 (e.g., -CH2NH2, -COOH) Sub_Pos->Pos3 Pos_Ring Benzene Ring (e.g., -OH, -OCH3) Sub_Pos->Pos_Ring SAR_Analysis SAR Analysis Pos1->SAR_Analysis Pos2->SAR_Analysis Pos3->SAR_Analysis Pos_Ring->SAR_Analysis Bio_Activity Biological Activity (e.g., Dopamine Receptor Affinity) SAR_Analysis->Bio_Activity

Structure-Activity Relationship (SAR) Exploration Workflow.

Conclusion and Future Directions

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine represents a promising, yet underexplored, chemical entity. Based on the extensive research on the broader family of 1,2,3,4-tetrahydroisoquinolines, it is highly probable that this compound and its derivatives possess significant biological activity, particularly as modulators of dopamine receptors. The synthetic accessibility of the THIQ scaffold through established methods like the Pictet-Spengler reaction, coupled with the potential for diverse functionalization, makes this an attractive area for further investigation in drug discovery.

Future research should focus on the definitive synthesis and pharmacological characterization of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine. This would involve performing dopamine receptor binding and functional assays to determine its affinity, potency, and efficacy at various dopamine receptor subtypes. Subsequent lead optimization, guided by the structure-activity relationships outlined in this review, could lead to the development of novel therapeutic agents for the treatment of a range of central nervous system disorders.

Foundational

The Diverse Pharmacological Landscape of 1,2,3,4-Tetrahydroisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of THIQ derivatives, focusing on their interactions with various biological targets, the signaling pathways they modulate, and the experimental methodologies used for their evaluation.

Quantitative Pharmacological Data

The pharmacological effects of THIQ derivatives are diverse, with compounds exhibiting potent activities at a range of receptors, enzymes, and ion channels. The following tables summarize the quantitative data for selected THIQ derivatives, providing a comparative overview of their potency and selectivity.

Table 1: Anticancer and Anti-proliferative Activities of THIQ Derivatives

Compound IDTarget/Cell LineActivity (IC50/GI50)Reference
GM-3-18KRas (Colo320)0.9 µM[1]
GM-3-18KRas (DLD-1)1.6 µM[1]
GM-3-18KRas (HCT116)2.6 µM[1]
GM-3-121Anti-angiogenesis1.72 µM[1]
GM-3-121MCF-70.43 µg/mL[1]
GM-3-121MDA-MB-2310.37 µg/mL[1]
GM-3-121Ishikawa0.01 µg/mL[1]
8c DU-14590 nM[2]
8a MDA MB-231551 nM[2]
Compound 15 MCF-7< 100 µM[3]
Compound 15 HepG2< 100 µM[3]
Compound 15 A549< 100 µM[3]
Compound 8d DHFR0.199 µM[4]
Compound 7e CDK20.149 µM[4]

Table 2: Receptor Binding Affinities of THIQ Derivatives

CompoundReceptorAffinity (Ki/pKi)SelectivityReference
Compound 31 Dopamine D3pKi = 8.4150-fold vs D2[5]
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative Dopamine D392 nM>17-fold vs D2, >70-fold vs D1[6]
(S)-4e x HCl NMDA (PCP site)Ki = 0.0374 µM~90-fold vs (R)-enantiomer
N-methyl-6-methoxyisoquinolinium ion MAO-AIC50 = 0.81 µMSelective for MAO-A[7]

Key Signaling Pathways Modulated by THIQ Derivatives

THIQ derivatives exert their pharmacological effects by modulating various intracellular signaling pathways. A significant target is the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the cellular inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of pro-inflammatory and other target genes.[4] Some THIQ derivatives have been shown to inhibit this pathway at different stages, including the prevention of IκBα degradation and the nuclear translocation of the p65 subunit.[4]

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor 1. Binding IKK_complex IKK Complex Receptor->IKK_complex 2. Activation NFkB_IkB NF-κB/IκBα (Inactive Complex) IKK_complex->NFkB_IkB 3. Phosphorylation of IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB 4. Dissociation IkB_p P-IκBα Nucleus Nucleus NFkB->Nucleus 7. Translocation Proteasome Proteasome IkB_p->Proteasome 5. Ubiquitination IkB_deg Degraded IκBα Proteasome->IkB_deg 6. Degradation Gene_exp Gene Expression (Inflammation, Cell Survival) Nucleus->Gene_exp 8. Transcription Activation THIQ THIQ Derivatives (Inhibition) THIQ->IKK_complex THIQ->NFkB Inhibit Translocation

Figure 1: Simplified NF-κB signaling pathway and points of inhibition by THIQ derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the pharmacological evaluation of THIQ derivatives. This section provides methodologies for key in vitro assays.

Receptor Binding Assay: NMDA Receptor ([³H]MK-801)

This assay determines the affinity of THIQ derivatives for the phencyclidine (PCP) binding site within the ion channel of the N-methyl-D-aspartate (NMDA) receptor.

  • Materials:

    • Rat brain membranes (hippocampus or cortex)

    • [³H]MK-801 (radioligand)

    • Tris-HCl buffer (5 mM, pH 7.4)

    • Non-specific binding control: unlabeled MK-801 (10 µM)

    • Test THIQ derivatives

    • Glass fiber filters (e.g., Whatman GF/B)

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare rat brain membranes by homogenization and centrifugation.

    • In a 96-well plate, add Tris-HCl buffer, the test THIQ derivative at various concentrations, and [³H]MK-801 (final concentration ~1-5 nM).

    • For non-specific binding wells, add unlabeled MK-801.

    • Initiate the binding reaction by adding the brain membrane preparation (typically 100-200 µg of protein).

    • Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold Tris-HCl buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value for the test compound and subsequently calculate the Kᵢ value using the Cheng-Prusoff equation.

NMDA_Binding_Assay_Workflow start Start prep_membranes Prepare Rat Brain Membranes start->prep_membranes setup_assay Set up Assay Plate: - Buffer - [³H]MK-801 - Test Compound (or vehicle/unlabeled ligand) prep_membranes->setup_assay add_membranes Add Membrane Preparation setup_assay->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filtrate Rapid Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ & Kᵢ count->analyze end End analyze->end

Figure 2: Workflow for the [³H]MK-801 NMDA receptor binding assay.

Enzyme Inhibition Assay: Dihydrofolate Reductase (DHFR)

This colorimetric assay measures the ability of THIQ derivatives to inhibit the activity of DHFR, an enzyme crucial for cell proliferation.

  • Materials:

    • Recombinant human DHFR enzyme

    • DHFR substrate (dihydrofolic acid)

    • NADPH (cofactor)

    • DHFR assay buffer

    • Positive control inhibitor (e.g., Methotrexate)

    • Test THIQ derivatives

    • 96-well plate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare serial dilutions of the test THIQ derivatives and the positive control in the assay buffer.

    • To the wells of a 96-well plate, add the assay buffer, NADPH, and the test compound or control.

    • Add the DHFR enzyme to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature).

    • Initiate the enzymatic reaction by adding the DHFR substrate.

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode over a period of 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Kinase Inhibition Assay: Cyclin-Dependent Kinase 2 (CDK2)

This assay evaluates the inhibitory potential of THIQ derivatives against CDK2, a key regulator of the cell cycle, often using a luminescence-based method to quantify ATP consumption.

  • Materials:

    • Recombinant CDK2/Cyclin A or E complex

    • Kinase substrate (e.g., Histone H1)

    • ATP

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • Test THIQ derivatives

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test THIQ derivatives.

    • In a white, opaque plate, add the test compound, the CDK2/Cyclin complex, and the kinase substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as recommended by the manufacturer.

    • Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate as recommended.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

Synthetic Pathways for the THIQ Core

The synthesis of the THIQ scaffold is typically achieved through classical named reactions, primarily the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the THIQ ring.

Pictet_Spengler_Reaction Reactants β-Arylethylamine + Aldehyde/Ketone Schiff_base Schiff Base Formation Reactants->Schiff_base Condensation Acid_cat Acid Catalyst (H⁺) Acid_cat->Schiff_base Iminium_ion Iminium Ion Intermediate Schiff_base->Iminium_ion Protonation Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_ion->Cyclization Deprotonation Deprotonation & Aromatization Cyclization->Deprotonation Product 1,2,3,4-Tetrahydroisoquinoline Deprotonation->Product

Figure 3: General workflow of the Pictet-Spengler reaction for THIQ synthesis.

Bischler-Napieralski Reaction

This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to yield a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding THIQ.

Bischler_Napieralski_Reaction Reactant β-Arylethylamide Intermediate Nitrilium Ion Intermediate Reactant->Intermediate Dehydrating_agent Dehydrating Agent (e.g., POCl₃) Dehydrating_agent->Intermediate Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Product 1,2,3,4-Tetrahydroisoquinoline Dihydroisoquinoline->Product Reduction Reduction (e.g., NaBH₄) Reduction->Product

Figure 4: General workflow of the Bischler-Napieralski reaction followed by reduction to yield a THIQ.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold represents a versatile and fruitful starting point for the design and development of novel therapeutic agents. The diverse pharmacological profiles of THIQ derivatives, spanning from anticancer to neuroprotective activities, underscore the importance of this heterocyclic system in medicinal chemistry. This technical guide has provided a snapshot of the quantitative pharmacological data, key modulated signaling pathways, and essential experimental protocols for the evaluation of these promising compounds. Further exploration of the structure-activity relationships and mechanisms of action of THIQ derivatives will undoubtedly lead to the discovery of new and improved drug candidates.

References

Exploratory

An In-Depth Technical Guide on the Potential Therapeutic Targets of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Direct pharmacological data for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is not extensively available in the public domain.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct pharmacological data for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is not extensively available in the public domain. This guide extrapolates potential therapeutic targets based on the well-documented activities of its core scaffold, 1,2,3,4-tetrahydroisoquinoline (THIQ), and its derivatives.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] THIQ-based compounds have been investigated for their therapeutic potential in treating neurodegenerative disorders, infective diseases, and cancer.[3][4] This document explores the potential therapeutic targets of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine by examining the pharmacology of structurally related THIQ derivatives.

Potential Therapeutic Targets

The diverse biological activities of THIQ derivatives suggest that (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine could interact with several key therapeutic targets, primarily within the central nervous system.

1. Dopamine Receptors (D2 and D3)

The dopaminergic system is crucial for regulating motor control, motivation, and cognition.[5] Dopamine receptors, particularly the D2 and D3 subtypes, are significant targets for therapies aimed at neurological and psychiatric disorders like Parkinson's disease and schizophrenia.[6]

Numerous THIQ derivatives have been synthesized and evaluated as ligands for dopamine receptors, with many exhibiting high affinity and selectivity for the D3 receptor over the D2 receptor.[5][7][8] For instance, certain THIQ analogs with a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol headgroup display strong D3 receptor affinity (Ki values in the low nanomolar range) and over 300-fold selectivity against D1 and D2 receptors.[5] The affinity of these compounds is influenced by substitutions on the THIQ core and the nature of the appended side chains.[8] Given that (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine possesses the core THIQ structure, it could potentially act as a modulator of dopamine receptors.

2. N-Methyl-D-Aspartate (NMDA) Receptors

NMDA receptors are ionotropic glutamate receptors that play a vital role in synaptic plasticity, learning, and memory.[9] However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in conditions like stroke and neurodegenerative diseases.[10][11] Consequently, NMDA receptor antagonists are of significant interest as neuroprotective agents.[12][13]

Several THIQ derivatives have been identified as NMDA receptor antagonists.[10] For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated neuroprotective effects against glutamate-induced excitotoxicity by acting as an uncompetitive NMDA receptor antagonist.[10] The structural similarity of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine to these compounds suggests it may also exhibit affinity for the NMDA receptor, potentially at the ion channel binding site.

3. Adrenergic and Opiate Receptors

Some THIQ derivatives have shown affinity for other G-protein coupled receptors, including adrenergic and opiate receptors.[14][15] Tetrahydropapaveroline (THP), a dopamine-derived THIQ, has been shown to act as a dopamine antagonist and also interacts with opiate receptors.[15] The cardiovascular effects of some THIQ compounds have been attributed to their interaction with α-adrenoceptors.[14] The potential for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine to interact with these receptors would depend on its specific stereochemistry and substitution pattern, which can greatly influence receptor affinity and selectivity.

Quantitative Data for Representative THIQ Derivatives

The following table summarizes the binding affinities of various THIQ derivatives for different receptors. This data provides a quantitative basis for the potential interactions of the THIQ scaffold.

CompoundTargetAssay TypeAffinity (Ki in nM)
Compound 4a (biphenyl arylamide derivative)[5]Dopamine D3 ReceptorRadioligand Binding2.7
Compound 4b (naphthyl arylamide derivative)[5]Dopamine D3 ReceptorRadioligand Binding2.7
Compound 4e (4-hydroxyphenyl derivative)[5]Dopamine D3 ReceptorRadioligand Binding8.7
Compound 4f (4-methoxyphenyl derivative)[5]Dopamine D3 ReceptorRadioligand Binding5.9
Compound 5s (3-cyano benzamide derivative)[8]Dopamine D3 ReceptorRadioligand Binding1.2
Compound 5t (4-cyano benzamide derivative)[8]Dopamine D3 ReceptorRadioligand Binding3.4
Compound 6a (6,7-dihydroxy-THIQ derivative)[8]Dopamine D3 ReceptorRadioligand Binding2.0
Compound 31 (indolylpropenamido derivative)[7]Dopamine D3 ReceptorRadioligand BindingpKi = 8.4
  • Note: The compounds listed are derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold and are presented to illustrate the potential affinity of this chemical class. Data for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is not available.

Experimental Protocols

Detailed methodologies for key assays are crucial for the evaluation of novel compounds. Below are representative protocols for radioligand binding assays used to determine the affinity of compounds for dopamine and NMDA receptors.

Dopamine D2/D3 Receptor Radioligand Binding Assay

This protocol is adapted from methods used for competitive binding experiments to determine the inhibitory constant (Ki) of a test compound.[16][17][18]

Materials:

  • Membrane Preparation: Crude membrane fractions from cells expressing the human dopamine D2 or D3 receptor.

  • Radioligand: [³H]-Spiperone or another suitable high-affinity radiolabeled antagonist.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled antagonist like Haloperidol or (+)-Butaclamol.[16]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[16]

  • Test Compound: Serial dilutions of the compound of interest.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[16]

  • Scintillation Cocktail and Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[18]

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

NMDA Receptor Radioligand Binding Assay

This protocol describes a method to assess the affinity of a test compound for the ion channel binding site of the NMDA receptor using a radiolabeled antagonist.[19][20]

Materials:

  • Membrane Preparation: Homogenized whole rat brain membranes or membranes from cells expressing NMDA receptors.[20]

  • Radioligand: --INVALID-LINK--MK-801, a high-affinity uncompetitive antagonist.[19]

  • Agonists: Glutamate and glycine (or D-serine) are required to open the channel for the radioligand to bind.

  • Non-specific Binding Control: A high concentration of a non-labeled uncompetitive antagonist like phencyclidine (PCP) or unlabeled MK-801.

  • Assay Buffer: Typically a Tris-HCl or HEPES-based buffer, pH 7.4.

  • Test Compound: Serial dilutions of the compound of interest.

  • Filtration and Scintillation Equipment: As described for the dopamine receptor assay.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, saturating concentrations of glutamate and glycine, the --INVALID-LINK--MK-801 radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a period sufficient to reach equilibrium (e.g., 2-4 hours).

  • Filtration and Washing: Terminate the assay by rapid filtration and wash the filters with ice-cold buffer.

  • Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Perform data analysis as described in the dopamine receptor binding assay protocol to determine the IC50 and Ki values for the test compound.

Visualizations: Signaling Pathways and Experimental Workflows

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular receptor Dopamine D2/D3 Receptor (GPCR) g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp agonist Agonist (e.g., Dopamine) agonist->receptor Binds & Activates antagonist Antagonist (THIQ derivative) antagonist->receptor Binds & Blocks atp ATP atp->camp Conversion response Cellular Response camp->response Decreased Signaling

Caption: Dopamine D2/D3 receptor signaling pathway.

NMDA_receptor cluster_membrane Postsynaptic Membrane receptor Glutamate Site Glycine/D-Serine Site Ion Channel Allosteric Site ca_ion Ca2+ Influx receptor:ion->ca_ion Opens upon Depolarization + Agonist Binding glutamate Glutamate glutamate->receptor:glu Binds glycine Glycine glycine->receptor:gly Binds antagonist Uncompetitive Antagonist (THIQ derivative) antagonist->receptor:ion Blocks mg_ion Mg2+ mg_ion->receptor:ion Blocks (at rest)

Caption: NMDA receptor ion channel modulation.

binding_assay_workflow start Start: Prepare Reagents prepare_plates Plate Receptor Membranes, Radioligand, and Test Compound (or Controls) in 96-well Plate start->prepare_plates incubate Incubate to Reach Binding Equilibrium prepare_plates->incubate filter Rapid Filtration to Separate Bound from Unbound Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity with Scintillation Counter wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End: Determine Affinity analyze->end

Caption: Workflow for a competitive radioligand binding assay.

References

Foundational

In silico modeling of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine interactions

An In-Depth Technical Guide to the In Silico Modeling of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine Interactions For Researchers, Scientists, and Drug Development Professionals Abstract (1,2,3,4-Tetrahydroisoquinoli...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Modeling of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous natural products and its diverse pharmacological activities. THIQ derivatives have been investigated for a wide array of therapeutic applications, including as antitumor, antiviral, and neuroprotective agents. In silico modeling techniques, such as molecular docking, molecular dynamics, and pharmacophore modeling, are crucial in elucidating the interactions of THIQ-based compounds with their biological targets and in guiding the rational design of new, more potent and selective therapeutic agents. This guide provides a comprehensive overview of the in silico modeling of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine, focusing on its potential interactions with key biological targets identified for the broader THIQ class, and details the experimental methodologies for validating these computational predictions.

Introduction to (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine and the THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in drug discovery, forming the structural basis for a multitude of biologically active molecules. Derivatives of THIQ have been reported to interact with a variety of biological targets, including but not limited to monoamine oxidases (MAO-A and MAO-B), HIV-1 reverse transcriptase, KRas, VEGF receptors, and cyclin-dependent kinases. The specific compound, (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine, as a member of this class, is hypothesized to share similar interaction profiles. In silico modeling offers a powerful approach to explore these potential interactions at a molecular level, providing insights that can accelerate the drug discovery and development process.

Potential Biological Targets and In Silico Interaction Modeling

Based on studies of structurally related THIQ derivatives, several high-priority targets for in silico investigation of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine have been identified.

Monoamine Oxidase B (MAO-B)

Selective inhibitors of MAO-B have therapeutic potential in the treatment of neurodegenerative disorders like Parkinson's disease. Several in silico studies have focused on identifying THIQ-based compounds as MAO-B inhibitors.

Molecular docking simulations are employed to predict the binding mode and affinity of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine to the active site of MAO-B. These studies help in understanding the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding.

Quantitative Data Summary

The following table summarizes hypothetical binding affinities and interaction data for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine with its potential biological targets, as would be derived from in silico and subsequent in vitro studies.

TargetIn Silico MethodPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)In Vitro IC50 (µM)
MAO-B Molecular Docking-8.5TYR435, ILE199, CYS1721.2
HIV-1 RT Molecular Docking-7.9LYS101, TYR181, TYR1885.8
KRas Molecular Docking-7.2VAL112, ASP119, THR14910.5
CDK2 Molecular Docking-6.8LEU83, LYS33, ASP8615.2

Experimental Protocols for Validation

The validation of in silico predictions is a critical step in drug discovery. Below are detailed methodologies for key experiments to confirm the interaction of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine with its predicted targets.

MAO-B Inhibition Assay

Objective: To determine the in vitro inhibitory activity of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine against human MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • Benzylamine (substrate)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

  • Phosphate buffer (pH 7.4)

Procedure:

  • Prepare a series of dilutions of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine in phosphate buffer.

  • In a 96-well plate, add the MAO-B enzyme to each well.

  • Add the different concentrations of the test compound to the wells and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding a mixture of benzylamine, Amplex® Red, and HRP.

  • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm over a period of 30 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To assess the ability of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine to inhibit the activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template/primer

  • [³H]-dTTP

  • (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

  • Reaction buffer

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, combine the HIV-1 RT enzyme, poly(rA)-oligo(dT), and the test compound at various concentrations.

  • Initiate the reaction by adding [³H]-dTTP and incubate at 37°C for 1 hour.

  • Stop the reaction by adding cold trichloroacetic acid (TCA).

  • Filter the mixture through glass fiber filters to capture the precipitated radiolabeled DNA.

  • Wash the filters with TCA and ethanol.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the broader biological context and the research process.

MAO_B_Signaling_Pathway Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism DOPAC DOPAC MAO_B->DOPAC H2O2 Hydrogen Peroxide MAO_B->H2O2 Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage THIQ_Inhibitor (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine THIQ_Inhibitor->MAO_B Inhibition

Caption: MAO-B signaling pathway and the inhibitory action of the THIQ compound.

In_Silico_to_In_Vitro_Workflow cluster_in_silico In Silico Modeling cluster_in_vitro In Vitro Validation Target_Identification Target Identification (e.g., MAO-B) Molecular_Docking Molecular Docking Target_Identification->Molecular_Docking MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Binding_Affinity_Prediction Binding Affinity Prediction MD_Simulation->Binding_Affinity_Prediction Synthesis Compound Synthesis Binding_Affinity_Prediction->Synthesis Lead Compound Selection Enzyme_Assay Enzyme Inhibition Assay (e.g., MAO-B assay) Synthesis->Enzyme_Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination SAR_Studies Structure-Activity Relationship Studies IC50_Determination->SAR_Studies SAR_Studies->Target_Identification Feedback for Optimization

Caption: A typical workflow from in silico modeling to in vitro validation.

Exploratory

Stereochemistry and Biological Activity of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically acti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the stereochemistry of a specific derivative, (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine, and its implications for biological activity. While specific comparative data for the enantiomers of this compound are not extensively available in peer-reviewed literature, this document synthesizes information on closely related analogs and the general principles of THIQ stereochemistry and pharmacology to provide a comprehensive overview for researchers in drug discovery and development. The synthesis of chiral THIQs, their structure-activity relationships, and their interactions with various biological targets, particularly dopamine receptors, will be discussed.

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] The THIQ nucleus is found in many natural alkaloids and has been incorporated into a variety of synthetic molecules with therapeutic applications, including antitumor, antibacterial, and centrally acting agents.[1][3] The stereochemistry of THIQ derivatives plays a crucial role in their biological activity, as the spatial arrangement of substituents can significantly influence their interaction with chiral biological targets such as receptors and enzymes.

This guide specifically addresses (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine, a molecule possessing a chiral center at the C3 position of the THIQ ring. The presence of this stereocenter gives rise to two enantiomers, (S)- and (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine, whose distinct three-dimensional structures are expected to result in different pharmacological profiles.

Stereoselective Synthesis of 3-Substituted Tetrahydroisoquinolines

The synthesis of enantiomerically pure THIQ derivatives is a key challenge in medicinal chemistry. Several strategies have been developed for the asymmetric synthesis of the THIQ core.

General Synthetic Approaches

The most common methods for constructing the THIQ skeleton are the Pictet-Spengler and Bischler-Napieralski reactions.[1][4]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The use of chiral auxiliaries or catalysts can induce stereoselectivity.

  • Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding THIQ. Asymmetric reduction of the dihydroisoquinoline intermediate is a common strategy to obtain chiral THIQs.[5]

Stereoselective Synthesis of 3-Substituted Analogs

While a specific stereoselective synthesis for (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is not prominently described, methods for the synthesis of the closely related chiral 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) are well-established.[6] These often serve as precursors for other 3-substituted THIQs. For instance, the synthesis of (3S)-N-(L-aminoacyl)-1,2,3,4-tetrahydroisoquinolines has been reported starting from 3S-tetrahydroisoquinoline-3-carboxylic acid.[6] It is conceivable that a similar strategy, involving the reduction of the carboxylic acid or a related functional group at the C3 position, could be employed for the synthesis of enantiopure (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine.

A general workflow for the potential stereoselective synthesis is outlined below:

G cluster_0 Asymmetric Synthesis of Chiral Precursor cluster_1 Functional Group Interconversion Chiral Starting Material Chiral Starting Material Asymmetric Reaction Asymmetric Reaction Chiral Starting Material->Asymmetric Reaction e.g., Pictet-Spengler Chiral Precursor Chiral Precursor Asymmetric Reaction->Chiral Precursor e.g., (S)-Tic Functional Group Modification Functional Group Modification Chiral Precursor->Functional Group Modification e.g., Reduction Target Enantiomer Target Enantiomer Functional Group Modification->Target Enantiomer (S)- or (R)-THIQ-methanamine

Caption: Potential stereoselective synthesis workflow.

Structure-Activity Relationship (SAR) and Biological Activity

The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents on the ring system. While specific data for the enantiomers of (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine are scarce, SAR studies on related compounds provide valuable insights.

Dopamine Receptor Affinity

Many THIQ derivatives have been investigated as ligands for dopamine receptors, which are key targets for the treatment of various central nervous system disorders.[7][8] The stereochemistry at positions C1 and C3 can significantly impact binding affinity and selectivity for different dopamine receptor subtypes (D1, D2, D3, etc.). For instance, studies on 1-substituted THIQs have shown that the stereochemistry at C1 is a critical determinant of activity.

It is plausible that the (S) and (R) enantiomers of (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine exhibit differential affinity and/or efficacy at dopamine receptors due to the specific orientation of the aminomethyl group.

Other Biological Targets

THIQ derivatives have demonstrated activity at a wide range of other biological targets:

  • Adrenergic Receptors: Some THIQs show affinity for α- and β-adrenergic receptors.[9][10]

  • Enzyme Inhibition: Certain THIQ derivatives have been shown to inhibit enzymes such as phenylethanolamine N-methyltransferase (PNMT).

  • Antimicrobial and Anticancer Activity: The THIQ scaffold is present in compounds with potent antibacterial and antitumor properties.[1]

The table below summarizes the biological activities of some representative THIQ derivatives, highlighting the diversity of targets for this scaffold.

Compound ClassBiological TargetActivityReference
1-Aryl-6,7-dihydroxy-THIQsBeta-adrenoceptorsAgonistic/Antagonistic[10]
N-Alkylaminoethyl-THIQsAlpha-1 adrenoceptorAntagonistic[9]
N-Alkylated THIQsDopamine D3 ReceptorAntagonistic[7]
(3S)-THIQ-3-carboxyamino acidsPlatelet AggregationInhibitory[6]

Experimental Protocols

Synthesis and Chiral Separation

A general approach to obtain the individual enantiomers would involve:

  • Racemic Synthesis: Synthesis of the racemic mixture of (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine using standard synthetic methods.

  • Chiral Resolution: Separation of the enantiomers using techniques such as:

    • Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

    • Chiral chromatography (e.g., HPLC with a chiral stationary phase).

The workflow for such a process can be visualized as follows:

G Racemic Synthesis Racemic Synthesis Racemic Mixture Racemic Mixture Racemic Synthesis->Racemic Mixture Chiral Resolution Chiral Resolution Racemic Mixture->Chiral Resolution e.g., Chiral HPLC Enantiomer 1 (S)-Enantiomer Chiral Resolution->Enantiomer 1 Enantiomer 2 (R)-Enantiomer Chiral Resolution->Enantiomer 2

Caption: General workflow for obtaining enantiomers.

Biological Assays

To evaluate the pharmacological profile of the individual enantiomers, a panel of in vitro assays would be necessary.

  • Receptor Binding Assays: To determine the affinity of the compounds for specific receptors (e.g., dopamine receptors), radioligand binding assays are commonly used. These assays measure the ability of the test compound to displace a radiolabeled ligand from the receptor. The results are typically expressed as the inhibition constant (Ki).

  • Functional Assays: To determine whether a compound acts as an agonist, antagonist, or inverse agonist, functional assays are employed. For G-protein coupled receptors (GPCRs) like dopamine receptors, these assays might measure changes in intracellular second messengers (e.g., cAMP levels) or downstream signaling events.

  • Enzyme Inhibition Assays: To assess the inhibitory activity against specific enzymes, assays that measure the rate of the enzymatic reaction in the presence and absence of the test compound are used. The potency is typically expressed as the half-maximal inhibitory concentration (IC50).

Signaling Pathways

The specific signaling pathways modulated by (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine are not yet elucidated. However, based on the affinity of related THIQ compounds for dopamine receptors, it is hypothesized that they may interact with dopamine-mediated signaling cascades.

Dopamine receptors are GPCRs that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.

  • D1-like receptor activation typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).

  • D2-like receptor activation generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels. They can also modulate other signaling pathways, such as those involving ion channels.

A simplified representation of these pathways is shown below:

G cluster_0 D1-like Signaling cluster_1 D2-like Signaling D1R D1/D5 Receptor Gs Gs D1R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA D2R D2/D3/D4 Receptor Gi Gi D2R->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec THIQ (R/S)-THIQ- methanamine THIQ->D1R ? THIQ->D2R ?

Caption: Hypothesized dopamine receptor signaling pathways.

Conclusion and Future Directions

The stereochemistry of (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is expected to be a critical determinant of its biological activity. While direct comparative studies on its enantiomers are lacking in the current literature, research on related 3-substituted and other chiral THIQ derivatives strongly suggests that the (S) and (R) forms will exhibit distinct pharmacological profiles.

Future research in this area should focus on:

  • The development of efficient and scalable stereoselective syntheses of (S)- and (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine.

  • A comprehensive pharmacological characterization of the individual enantiomers, including their binding affinities and functional activities at a broad range of biological targets, with a particular focus on dopamine and other CNS receptors.

  • In vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of the individual enantiomers and to explore their therapeutic potential.

Elucidating the stereochemistry-activity relationship for this compound will provide valuable information for the design of novel and more selective therapeutic agents based on the versatile 1,2,3,4-tetrahydroisoquinoline scaffold.

References

Foundational

An In-depth Technical Guide to the Natural Sources of Tetrahydroisoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals Introduction Tetrahydroisoquinoline alkaloids (TIQAs) represent a large and structurally diverse family of naturally occurring compounds that have garnered...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinoline alkaloids (TIQAs) represent a large and structurally diverse family of naturally occurring compounds that have garnered significant attention from the scientific community. Their presence spans across the plant and animal kingdoms, and they are also products of microbial biosynthesis. The core 1,2,3,4-tetrahydroisoquinoline scaffold is a key structural motif in a wide array of bioactive molecules, including analgesics, muscle relaxants, and antimicrobial agents. This technical guide provides a comprehensive overview of the natural sources of TIQAs, quantitative data on their occurrence, detailed experimental protocols for their isolation and analysis, and an exploration of their interactions with key signaling pathways.

Natural Sources of Tetrahydroisoquinoline Alkaloids

TIQAs are biosynthesized in a variety of organisms, from higher plants to marine invertebrates. The following sections detail the major natural sources of these alkaloids.

Plant Kingdom

Plants are the most prolific source of TIQAs, with several plant families being particularly rich in these compounds. The biosynthesis in plants typically involves a Pictet-Spengler reaction between a phenethylamine derivative and a carbonyl compound.

  • Papaveraceae (Poppy Family): This is arguably the most well-known family for TIQA production. Papaver somniferum (opium poppy) is a source of benzylisoquinoline alkaloids like morphine and codeine.[1][2] Other species, such as Papaver bracteatum, are known to produce thebaine.[1]

  • Cactaceae (Cactus Family): Various cacti are known to produce simple TIQAs. For instance, Lophophora williamsii (peyote) contains a variety of TIQAs alongside mescaline.[3][4][5][6] Species of the Pachycereus genus are also reported to contain these alkaloids.

  • Fabaceae (Legume Family): The genus Erythrina is a notable source of TIQAs, such as erythravine, which has been investigated for its anxiolytic properties.[7]

  • Berberidaceae, Lauraceae, and Ranunculaceae: These plant families are known to contain protoberberine and aporphine alkaloids, which are structurally related to TIQAs.[8]

  • Other Plant Sources: TIQAs have also been identified in the Chenopodiaceae family.[7]

Animal Kingdom

While less common than in plants, TIQAs have been isolated from marine organisms.

  • Marine Sponges: Species such as those from the genus Xestospongia have been found to contain complex TIQA derivatives.

  • Nudibranchs: These marine mollusks can accumulate TIQAs from their diet, which may include sponges.

Food and Beverages

Certain foods and beverages contain TIQAs, often formed during processing or fermentation.

  • Cocoa and Chocolate: These products contain salsolinol, a TIQA formed from dopamine. Concentrations can be as high as 25 µg/g in cocoa powder.

  • Fermented Products: Trace amounts of TIQAs can be found in some fermented foods and beverages.

Microbial Production

With advancements in synthetic biology, microorganisms like Escherichia coli and Saccharomyces cerevisiae (yeast) have been engineered to produce TIQAs, offering a sustainable and scalable alternative to extraction from natural sources.

Quantitative Data on Tetrahydroisoquinoline Alkaloids

The concentration of TIQAs in natural sources can vary significantly depending on the species, geographical location, and environmental conditions. The following tables summarize available quantitative data.

AlkaloidPlant SourcePart of PlantConcentrationReference(s)
Morphine Papaver somniferumCapsules152–676 mg/100g (dried)[9]
Papaver somniferumCapsules0.46-1.84%[1]
Codeine Papaver somniferumCapsules25 mg/100g (dried, average)[9]
Papaver somniferumCapsules0.08-0.30%[1]
Thebaine Papaver somniferumCapsules0.031-0.093%[1]
Papaverine Papaver somniferumCapsules29 mg/100g (dried, average)[9]
Noscapine Papaver somniferumCapsules0.017-0.094%[1]
Salsolinol Theobroma cacao (Cocoa powder)Seedsup to 25 µg/g
Mescaline & TIQAs Lophophora williamsiiWhole plant0.47% total alkaloids (fresh)[3]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of TIQAs from natural sources.

Extraction Protocols

3.1.1. Solvent Extraction (Stas-Otto Method)

This classical method is based on the differential solubility of alkaloids in acidic and basic solutions.[10][11]

  • Sample Preparation: The dried and powdered plant material is moistened with water and then mixed with an alkaline agent, such as calcium hydroxide (lime) or sodium carbonate, to liberate the free alkaloid bases.

  • Extraction: The alkalized material is then extracted with a nonpolar organic solvent (e.g., chloroform, diethyl ether).

  • Acidification: The organic extract containing the free bases is shaken with a dilute aqueous acid (e.g., sulfuric acid, hydrochloric acid). The alkaloids partition into the aqueous layer as their water-soluble salts.

  • Basification and Re-extraction: The aqueous layer is then made alkaline with a base (e.g., ammonia) to precipitate the free alkaloids.

  • Final Extraction: The precipitated alkaloids are re-extracted into a fresh portion of a nonpolar organic solvent.

  • Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

3.1.2. Solid-Phase Extraction (SPE)

SPE is a modern and efficient method for sample cleanup and concentration.[12][13]

  • Column Conditioning: A solid-phase extraction cartridge (e.g., C18, Plexa) is conditioned by passing a suitable solvent (e.g., methanol) followed by water through it.

  • Sample Loading: The crude plant extract, dissolved in an appropriate solvent, is loaded onto the SPE cartridge.

  • Washing: The cartridge is washed with a weak solvent to remove interfering compounds, while the alkaloids are retained on the solid phase.

  • Elution: The alkaloids are then eluted from the cartridge using a stronger solvent (e.g., methanol, acetonitrile).

  • Evaporation: The eluate is evaporated to dryness to obtain the purified alkaloid fraction.

3.1.3. Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that utilizes a supercritical fluid, typically carbon dioxide, as the solvent.[10][14][15][16][17]

  • Sample Preparation: The dried and ground plant material is placed in an extraction vessel.

  • Extraction: Supercritical CO2, often modified with a co-solvent like ethanol or methanol, is passed through the extraction vessel at a specific temperature and pressure.

  • Separation: The extract-laden supercritical fluid is then passed into a separator where the pressure and/or temperature is changed, causing the alkaloids to precipitate out of the fluid.

  • Collection: The precipitated alkaloids are collected from the separator.

Analytical Protocols

3.2.1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is a widely used technique for the separation and quantification of TIQAs.[8][13]

  • Sample Preparation: The crude or purified alkaloid extract is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium acetate, formic acid) and an organic solvent (e.g., acetonitrile, methanol).

    • Flow Rate: A flow rate of 1.0 mL/min is common.

    • Detection: The eluting compounds are monitored using a DAD detector at multiple wavelengths, typically between 200 and 400 nm.

  • Quantification: The concentration of each alkaloid is determined by comparing its peak area to a calibration curve generated using certified reference standards.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile or semi-volatile TIQAs, often requiring derivatization.

  • Derivatization (TMS Derivatization): [18][19][20][21]

    • The dried alkaloid extract is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a suitable solvent like pyridine or acetonitrile.

    • The mixture is heated (e.g., at 60-70 °C for 30-60 minutes) to facilitate the reaction, which converts polar functional groups (e.g., -OH, -NH) into their more volatile trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions:

    • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Temperature Program: A temperature gradient is employed to separate the derivatized alkaloids.

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range (e.g., m/z 50-600).

  • Identification and Quantification: Compounds are identified by comparing their mass spectra and retention times with those of reference standards and mass spectral libraries. Quantification is achieved using an internal standard and a calibration curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Many TIQAs exert their biological effects by interacting with G protein-coupled receptors (GPCRs), such as dopamine and adrenergic receptors.

Dopamine Receptor Signaling

Dopamine receptors are divided into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which have opposing effects on adenylyl cyclase activity.[22][23][24]

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_Receptor D1/D5 Receptor Gs Gs D1_Receptor->Gs Activates AC_D1 Adenylyl Cyclase Gs->AC_D1 Stimulates cAMP_D1 cAMP AC_D1->cAMP_D1 Produces PKA_D1 PKA cAMP_D1->PKA_D1 Activates CREB_D1 CREB Phosphorylation PKA_D1->CREB_D1 Leads to D2_Receptor D2/D3/D4 Receptor Gi Gi D2_Receptor->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Reduces

Dopamine Receptor Signaling Pathways

Adrenergic Receptor Signaling

Adrenergic receptors are also GPCRs that are classified into α and β subtypes. α1-receptors typically couple to Gq, while α2-receptors couple to Gi, and β-receptors couple to Gs.[7][25]

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_beta β-Adrenergic Signaling alpha1_Receptor α1 Receptor Gq Gq alpha1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC beta_Receptor β Receptor Gs_beta Gs beta_Receptor->Gs_beta Activates AC_beta Adenylyl Cyclase Gs_beta->AC_beta Stimulates cAMP_beta cAMP AC_beta->cAMP_beta Produces PKA_beta PKA cAMP_beta->PKA_beta Activates

Adrenergic Receptor Signaling Pathways
Experimental Workflow

The following diagram illustrates a typical workflow for the bioactivity-guided isolation of TIQAs from a natural source.

Bioactivity_Workflow Start Plant Material Collection and Preparation Extraction Crude Extraction (e.g., Maceration, Soxhlet) Start->Extraction Bioassay1 Preliminary Bioactivity Screening of Crude Extract Extraction->Bioassay1 Fractionation Solvent-Solvent Partitioning or Column Chromatography Bioassay1->Fractionation Active End Lead Compound Identified Bioassay1->End Inactive Bioassay2 Bioactivity Screening of Fractions Fractionation->Bioassay2 Bioassay2->Fractionation Inactive Fraction Isolation Isolation of Active Compounds (e.g., Preparative HPLC) Bioassay2->Isolation Active Fraction Structure Structure Elucidation (NMR, MS, X-ray) Isolation->Structure Bioassay3 Bioactivity Confirmation of Pure Compounds Structure->Bioassay3 Bioassay3->End Confirmed Activity

Bioactivity-Guided Isolation Workflow

Conclusion

The study of naturally occurring tetrahydroisoquinoline alkaloids is a dynamic and evolving field. From their diverse origins in the plant and animal kingdoms to their intricate interactions with human physiology, TIQAs continue to be a promising source for the discovery of new therapeutic agents. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the rich chemical and biological landscape of these fascinating compounds. As analytical techniques become more sensitive and our understanding of biological pathways deepens, the potential for harnessing the therapeutic power of TIQAs will undoubtedly continue to grow.

References

Protocols & Analytical Methods

Method

Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives: A Guide to Key Protocols

For Immediate Release This application note provides detailed protocols for the synthesis of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, a core scaffold in many natural products and pharmacologically active molecu...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, a core scaffold in many natural products and pharmacologically active molecules. Aimed at researchers, scientists, and professionals in drug development, this document outlines three robust synthetic strategies: the classic acid-catalyzed Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and a modern asymmetric approach using a chiral auxiliary for stereocontrol. Detailed experimental procedures, comparative data, and mechanistic diagrams are provided to facilitate the practical application of these important synthetic methods.

Introduction

The 1,2,3,4-tetrahydroisoquinoline skeleton is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The development of efficient and versatile methods for the synthesis of substituted THIQs is therefore of significant interest. This note details and compares three fundamental approaches to constructing this valuable heterocyclic system.

Comparative Overview of Synthetic Protocols

The selection of a synthetic route to a specific THIQ derivative depends on factors such as the desired substitution pattern, stereochemistry, and available starting materials. The following table summarizes the key quantitative data for the three detailed protocols.

FeatureProtocol 1: Pictet-SpenglerProtocol 2: Bischler-NapieralskiProtocol 3: Asymmetric Synthesis
Target Molecule 1-Methyl-6,7-dimethoxy-THIQ1-Methyl-6,7-dimethoxy-THIQ(S)-1-Substituted-THIQ
Starting Materials Homoveratrylamine, AcetaldehydeN-AcetylhomoveratrylamineChloroaldehyde, (R)-tert-Butanesulfinamide, Grignard Reagent
Key Reagents HClPOCl₃, NaBH₄CuSO₄, NaH, HCl
Reaction Time ~18 hours~6 hours~18 hours
Overall Yield ~75%~85%~70%
Stereoselectivity Not controlled (racemic)Not controlled (racemic)High (e.g., 91% de)
Reaction Conditions RefluxReflux, then 0 °C to RT-78 °C to RT

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and logical flow of each synthetic protocol.

pictet_spengler Pictet-Spengler Reaction Pathway start β-Arylethylamine + Aldehyde/Ketone schiff_base Schiff Base Formation start->schiff_base Condensation (-H₂O) iminium Iminium Ion Intermediate schiff_base->iminium Acid Catalyst (e.g., HCl) cyclization Intramolecular Electrophilic Aromatic Substitution (Cyclization) iminium->cyclization product 1,2,3,4-Tetrahydroisoquinoline cyclization->product Deprotonation

Pictet-Spengler Reaction Pathway

bischler_napieralski Bischler-Napieralski and Reduction Workflow start β-Arylethylamide cyclization Bischler-Napieralski Cyclization start->cyclization Dehydrating Agent (e.g., POCl₃) dhiq 3,4-Dihydroisoquinoline Intermediate cyclization->dhiq reduction Reduction dhiq->reduction Reducing Agent (e.g., NaBH₄) product 1,2,3,4-Tetrahydroisoquinoline reduction->product

Bischler-Napieralski and Reduction Workflow

asymmetric_synthesis Asymmetric Synthesis Workflow start Aldehyde + Chiral Auxiliary ((R)-tert-butanesulfinamide) sulfinylimine Chiral N-Sulfinylimine Formation start->sulfinylimine CuSO₄ grignard Diastereoselective Grignard Addition sulfinylimine->grignard sulfinamide Chiral Sulfinamide Adduct grignard->sulfinamide cyclization Intramolecular Cyclization sulfinamide->cyclization NaH deprotection Auxiliary Cleavage cyclization->deprotection HCl product Enantioenriched 1-Substituted-THIQ deprotection->product

Asymmetric Synthesis Workflow

Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

This protocol describes the acid-catalyzed condensation of homoveratrylamine with acetaldehyde.

Materials:

  • Homoveratrylamine (β-(3,4-dimethoxyphenyl)ethylamine)

  • Acetaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • To a solution of homoveratrylamine (1.0 eq) in water, add concentrated HCl until the pH is acidic.

  • Add acetaldehyde (1.2 eq) to the solution and stir at room temperature for 1 hour.

  • Heat the reaction mixture to reflux and maintain for 16-18 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and basify with a concentrated NaOH solution until pH > 10.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the desired product.

Protocol 2: Bischler-Napieralski Synthesis and Reduction to 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

This two-step protocol involves the cyclization of an N-acylated phenylethylamine followed by reduction.

Step 2a: Synthesis of N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide

  • Dissolve homoveratrylamine (1.0 eq) in pyridine.

  • Slowly add acetic anhydride (1.1 eq) while maintaining the temperature between 90-95°C.

  • After the addition is complete, stir the mixture at this temperature for 1 hour.

  • Cool the reaction and pour it into cold water.

  • Extract the product with dichloromethane, wash the organic layer with 1M HCl and brine, dry over Na₂SO₄, and concentrate to yield the amide, which can be used without further purification.

Step 2b: Bischler-Napieralski Cyclization and Reduction [1][2]

  • To a solution of N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0°C.[2]

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.[2]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify with a concentrated NaOH solution and extract with toluene.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline intermediate.

  • Dissolve the crude intermediate in methanol and cool to 0°C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10°C.[1]

  • After the addition, stir the reaction at room temperature for 2 hours.

  • Remove the methanol under reduced pressure, add water, and extract with dichloromethane.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Protocol 3: Asymmetric Synthesis of a Chiral 1-Substituted Tetrahydroisoquinoline [3]

This protocol details the diastereoselective synthesis of a THIQ derivative using (R)-tert-butanesulfinamide as a chiral auxiliary.[3]

Step 3a: Formation of Chiral N-Sulfinylimine [4]

  • To a solution of the starting chloroaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous dichloromethane, add anhydrous copper(II) sulfate (CuSO₄, 2.0 eq).[3]

  • Stir the mixture at room temperature for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the chiral N-sulfinylimine.

Step 3b: Diastereoselective Grignard Addition and Cyclization [3]

  • Dissolve the chiral N-sulfinylimine (1.0 eq) in anhydrous dichloromethane and cool the solution to -78°C under a nitrogen atmosphere.

  • Slowly add the Grignard reagent (e.g., benzylmagnesium bromide, 1.5 eq) dropwise.

  • Stir the reaction at -78°C for 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Dissolve the crude sulfinamide adduct in anhydrous DMF and cool to 0°C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise and stir the mixture at room temperature for 3 hours.[3]

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Step 3c: Auxiliary Cleavage [3]

  • Dissolve the cyclized product in methanol and add a solution of HCl in 1,4-dioxane (e.g., 4M).

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether.

  • Basify the aqueous layer with a NaOH solution and extract with dichloromethane.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the enantioenriched 1-substituted tetrahydroisoquinoline.[3]

Disclaimer

The information provided in this document is intended for research use only. These protocols should be performed by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals.

References

Application

Experimental In Vivo Applications of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine and Its Derivatives: Application Notes and Protocols

Disclaimer: No direct in vivo experimental data for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine was found in the public domain. The following application notes and protocols are based on published in vivo studies of...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct in vivo experimental data for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine was found in the public domain. The following application notes and protocols are based on published in vivo studies of structurally related 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, primarily 1,2,3,4-tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). These notes are intended to provide a foundational framework for researchers and drug development professionals.

I. Application Notes

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a key pharmacophore found in numerous biologically active compounds. In vivo studies of THIQ derivatives have demonstrated a range of potential therapeutic applications, including neuroprotection, antidepressant-like effects, and anticancer activity. These compounds modulate various signaling pathways and exhibit favorable pharmacokinetic profiles in animal models.

Neuroprotective Applications

Several THIQ derivatives have shown promise in preclinical models of neurodegenerative diseases like Parkinson's disease. These compounds are thought to exert their neuroprotective effects through mechanisms such as the inhibition of monoamine oxidase (MAO) and scavenging of free radicals.

Antidepressant-like Activity

In vivo behavioral studies in rodents have indicated that THIQ and its derivatives can produce significant antidepressant-like effects. This is attributed to their ability to modulate monoaminergic systems, including noradrenaline and serotonin pathways.

Anticancer Potential

The THIQ moiety is present in several anticancer agents. In vivo studies with certain derivatives have demonstrated their ability to inhibit tumor growth, often through the modulation of key signaling pathways involved in cell proliferation and survival, such as the NF-κB and ERK pathways.

II. Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies on representative THIQ derivatives.

Table 1: In Vivo Antidepressant-Like Effects of THIQ Derivatives in Mice

CompoundAnimal ModelDosing Regimen (i.p.)Primary Outcome MeasureResultReference
1,2,3,4-Tetrahydroisoquinoline (TIQ)C57BL/6J Mice10, 25, 50 mg/kgImmobility time in Forced Swim Test (FST)Significant, dose-dependent decrease in immobility time.[1][1]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)C57BL/6J Mice10, 25, 50 mg/kgImmobility time in Forced Swim Test (FST)Significant, dose-dependent decrease in immobility time.[1][1]

Table 2: In Vivo Neuroprotective Effects of a THIQ Derivative in a Parkinson's Disease Model

CompoundAnimal ModelDosing Regimen (i.p.)NeurotoxinPrimary Outcome MeasuresResultReference
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Sprague-Dawley Rats80 mg/kgMPTPDopaminergic spontaneous firing; Thiobarbituric acid-reactive substances (TBARS)Significantly inhibited the MPTP-induced decrease in firing and suppressed TBARS induction.[2][2]
1-Me-N-propargyl-TIQMiceNot specifiedMPTPStriatal dopamine content; Nigral tyrosine hydroxylase-positive cellsBlocked the MPTP-induced reduction in both parameters.[3][4][3][4]

III. Experimental Protocols

In Vivo Antidepressant-Like Activity Assessment: Forced Swim Test (FST)

This protocol is adapted from studies evaluating the antidepressant-like effects of THIQ derivatives in mice.[1]

3.1.1 Materials

  • Test compound (e.g., TIQ or 1MeTIQ) dissolved in a suitable vehicle (e.g., saline).

  • Male C57BL/6J mice.

  • Cylindrical water tanks (e.g., 25 cm height, 10 cm diameter).

  • Water at 23-25°C.

  • Video recording and analysis software.

3.1.2 Procedure

  • Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) at the desired doses (e.g., 10, 25, 50 mg/kg) 60 minutes before the test.

  • Forced Swim Test:

    • Fill the cylinders with water to a depth of 15 cm.

    • Gently place each mouse into a cylinder.

    • Record the session for 6 minutes.

  • Data Analysis: Score the last 4 minutes of the session for immobility time (the time the mouse spends floating with only minor movements to keep its head above water).

  • Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the immobility times between the different treatment groups.

In Vivo Neuroprotection Assessment: MPTP-Induced Parkinsonism Model

This protocol is based on studies investigating the neuroprotective effects of THIQ derivatives in rodents.[2]

3.2.1 Materials

  • Test compound (e.g., 1-Me-N-propargyl-TIQ) dissolved in a suitable vehicle.

  • Male mice or rats.

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

  • Equipment for behavioral testing (e.g., rotarod).

  • Histology and neurochemistry analysis equipment (e.g., HPLC for dopamine measurement).

3.2.2 Procedure

  • Animal Acclimation: House animals in a controlled environment and acclimate them to handling.

  • Compound Administration: Administer the test compound or vehicle (e.g., i.p.) at the desired dose. The timing of administration relative to MPTP injection is critical and should be optimized based on the compound's pharmacokinetics.

  • MPTP Induction: Administer MPTP (e.g., via i.p. injection) according to a validated protocol to induce dopaminergic neurodegeneration.

  • Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination) at specified time points after MPTP administration.

  • Neurochemical and Histological Analysis: At the end of the study, euthanize the animals and collect brain tissue.

    • Measure striatal dopamine levels using HPLC.

    • Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

  • Statistical Analysis: Use appropriate statistical methods to compare behavioral scores, dopamine levels, and TH-positive cell counts between treatment groups.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways potentially modulated by THIQ derivatives based on in vitro and in vivo studies.

ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds Grb2/SOS Grb2/SOS RTK->Grb2/SOS Activates Ras Ras Grb2/SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Translocates and Phosphorylates THIQ_Derivative THIQ Derivative THIQ_Derivative->ERK Modulates Gene Expression Cell Proliferation, Survival, Differentiation Transcription Factors->Gene Expression

Caption: The ERK signaling pathway and potential modulation by THIQ derivatives.

PI3K_AKT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits and Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Effectors mTOR, GSK3β, etc. Akt->Downstream Effectors Phosphorylates Cellular Response Cell Survival, Growth, Proliferation Downstream Effectors->Cellular Response THIQ_Derivative THIQ Derivative THIQ_Derivative->Akt Modulates NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, Cytokines Receptor Receptor Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB p50/p65 IκB->NF-κB Releases Degradation Degradation IκB->Degradation NF-κB_nucleus p50/p65 NF-κB->NF-κB_nucleus Translocates THIQ_Derivative THIQ Derivative THIQ_Derivative->IKK Complex Inhibits Gene Expression Inflammation, Cell Survival, Proliferation NF-κB_nucleus->Gene Expression FST_Workflow cluster_pre_test Pre-Test cluster_test Forced Swim Test cluster_post_test Post-Test Analysis Acclimation Animal Acclimation Grouping Randomization into Groups Acclimation->Grouping Dosing Compound/Vehicle Administration (i.p.) Grouping->Dosing Swim 6-min Swim Session Dosing->Swim 60 min post-dose Recording Video Recording Swim->Recording Scoring Scoring of Immobility Time Recording->Scoring Analysis Statistical Analysis Scoring->Analysis MPTP_Workflow cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Analysis Phase Pre-treatment Compound/Vehicle Administration Induction MPTP Administration Pre-treatment->Induction Behavior Behavioral Testing (e.g., Rotarod) Induction->Behavior Days post-MPTP Euthanasia Euthanasia and Tissue Collection Behavior->Euthanasia Neurochemistry HPLC for Dopamine Levels Euthanasia->Neurochemistry Histology Immunohistochemistry for TH Euthanasia->Histology Stats Statistical Analysis Neurochemistry->Stats Histology->Stats

References

Method

Application Notes &amp; Protocols for the Detection of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is a member of the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are a significant st...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is a member of the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are a significant structural motif found in many natural products and synthetic molecules with a wide range of biological activities, including potential neurotoxic or neuroprotective effects.[1][2][3] Their accurate detection and quantification in various biological matrices are crucial for research in neuroscience, pharmacology, and drug development. This document provides detailed application notes and experimental protocols for the analytical detection of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine using state-of-the-art techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Fluorescence Detection (FLD), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques Overview

The primary analytical challenges in the detection of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine involve achieving high sensitivity and selectivity, especially in complex biological samples like brain tissue, plasma, and urine. The methods detailed below are designed to address these challenges.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for the analysis of THIQs.[4][5] It combines the separation power of HPLC with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): For enhanced sensitivity, derivatization of the primary amine group of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine with a fluorescent tag allows for its detection at very low concentrations.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and thermally stable compounds. Derivatization is often required to improve the chromatographic properties of THIQs.[8]

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described in the protocols.

Table 1: LC-MS/MS Method Performance

Parameter Value Reference
Lower Limit of Detection (LOD) 0.10 ng/mL [4][5]
Lower Limit of Quantification (LLOQ) 0.25 ng/mL Adapted from[4][5]
Linearity (r²) >0.99 [4][5]

| Recovery | >93% |[4][5] |

Table 2: HPLC-FLD Method Performance

Parameter Value Reference
Detection Limit (S/N=3) 8-9 fmol per injection [6]
Relative Standard Deviation (n=6) 2.6 - 10.5% [6]

| Recovery | 75.2 - 101.8% |[6] |

Table 3: GC-MS Method Performance

Parameter Value Reference
Limit of Quantification 100 pg/mL [8]
Linearity Range 15 - 300 ng/mL [9]
Intra- and Inter-assay Precision < 15% Adapted from[10]

| Accuracy | Within 15% of target |[10] |

Experimental Protocols

Protocol 1: LC-MS/MS Detection in Biological Matrices

This protocol describes the analysis of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine in samples such as plasma or brain homogenate using LC-MS/MS.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode cation exchange SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

  • Load 1 mL of pre-treated sample (e.g., plasma with an internal standard, acidified and centrifuged).

  • Wash the cartridge with 2 mL of 0.1 M acetic acid, followed by 2 mL of methanol.

  • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1200 series or equivalent.

  • Column: Reversed-phase C18 column (e.g., Zorbax RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[11]

  • Mobile Phase A: 0.1% formic acid in water.[12]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[11][12]

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 4 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Parameters:

    • Source Temperature: 150°C[12]

    • Desolvation Temperature: 400°C[12]

    • Desolvation Gas Flow: 800 L/h[12]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor ion (Q1): 163.1 m/z (for [M+H]⁺ of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine).

    • Product ions (Q3): To be determined by direct infusion of a standard. Likely fragments would involve the loss of the aminomethyl group or cleavage of the tetrahydroisoquinoline ring. A plausible transition for monitoring would be based on the fragmentation of the parent THIQ, such as m/z 91.[4][5]

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation Recon->HPLC MS Mass Spectrometry (MRM) HPLC->MS Data Data Acquisition & Analysis MS->Data

Caption: LC-MS/MS Experimental Workflow.

Protocol 2: HPLC-FLD Detection with Pre-column Derivatization

This protocol is suitable for achieving high sensitivity when an LC-MS/MS system is not available.

1. Derivatization

  • To 100 µL of the sample extract (from SPE, as in Protocol 1), add 50 µL of borate buffer (pH 8.5).

  • Add 50 µL of a derivatizing agent solution (e.g., 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride in acetone).[6]

  • Vortex the mixture and heat at 50°C for 15 minutes.[6]

  • Cool the reaction mixture and inject it into the HPLC system.

2. HPLC-FLD Instrumentation and Conditions

  • HPLC System: Standard HPLC system with a fluorescence detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase A: Water.[6]

  • Mobile Phase B: Acetonitrile/Methanol (55:45).[6]

  • Gradient Elution: As required to separate the derivatized analyte from interferences.

  • Column Temperature: 55°C.[6]

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 318 nm.[6]

    • Emission Wavelength: 398 nm.[6]

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample_Ext Sample Extract Deriv Fluorescent Derivatization Sample_Ext->Deriv HPLC_Sep HPLC Separation Deriv->HPLC_Sep FLD_Det Fluorescence Detection HPLC_Sep->FLD_Det Data_Proc Data Processing FLD_Det->Data_Proc

Caption: HPLC-FLD Experimental Workflow.

Protocol 3: GC-MS Analysis with Derivatization

This protocol details the analysis by GC-MS, which requires derivatization to increase the volatility of the analyte.

1. Sample Preparation and Derivatization

  • Perform a liquid-liquid extraction on the sample (e.g., with ethyl acetate at alkaline pH).

  • Evaporate the organic layer to dryness.

  • Add 50 µL of a silylating agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) to the dried residue.[8][9]

  • Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[9]

  • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions

  • GC System: Gas chromatograph with a capillary column.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS System: Single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 550.

  • Selected Ion Monitoring (SIM): Monitor the molecular ion and characteristic fragment ions of the derivatized analyte for quantification.

Signaling Pathway Context: THIQs in Neurobiology

While a specific signaling pathway for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is not established, THIQs are known to interact with dopaminergic systems in the brain. Some THIQs are endogenous compounds that can be formed from the condensation of biogenic amines with aldehydes. Their structural similarity to neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) has led to research into their potential role in neurodegenerative diseases such as Parkinson's disease.[13] The diagram below illustrates a generalized logical relationship of how THIQs might influence neuronal function.

THIQ_Pathway cluster_formation Endogenous Formation cluster_effects Potential Neuronal Effects Biogenic_Amine Biogenic Amines (e.g., Dopamine) THIQ_Formation (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine & other THIQs Biogenic_Amine->THIQ_Formation Aldehyde Aldehydes (e.g., Acetaldehyde) Aldehyde->THIQ_Formation Dopamine_Sys Dopaminergic System Modulation THIQ_Formation->Dopamine_Sys Interacts with Mito_Dys Mitochondrial Dysfunction Dopamine_Sys->Mito_Dys may lead to Ox_Stress Oxidative Stress Mito_Dys->Ox_Stress induces Neuronal_Damage Neuronal Damage Ox_Stress->Neuronal_Damage causes

Caption: Potential Role of THIQs in Neuronal Pathways.

References

Application

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antibacterial, and neurological effects.[1][2] (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is a compound containing this core structure. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural features suggest potential interactions with key targets in the central nervous system, such as monoamine oxidases (MAOs) and neurotransmitter transporters.

These application notes provide a comprehensive guide for researchers to screen (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine for potential biological activity using a panel of robust cell-based assays. The following protocols are designed to assess the compound's effect on cell viability, monoamine oxidase activity, and neurotransmitter uptake, providing a foundational understanding of its pharmacological profile.

Section 1: Preliminary Cytotoxicity Assessment

Before evaluating the specific activity of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine, it is crucial to determine its potential cytotoxic effects. This ensures that any observed activity in subsequent assays is not a result of cell death. A common and reliable method for this is the MTT assay, which measures the metabolic activity of cells.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the concentration range of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine that is non-toxic to the selected cell line.

Materials:

  • HEK293 cells (or a relevant neuronal cell line, e.g., SH-SY5Y)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine in complete DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation: Cytotoxicity of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine
Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control1.25 ± 0.08100
0.11.23 ± 0.0798.4
11.21 ± 0.0996.8
101.18 ± 0.0694.4
501.10 ± 0.1188.0
1000.95 ± 0.1576.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow for determining the cytotoxicity of a test compound.

Section 2: Monoamine Oxidase (MAO) Activity Assay

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters and are located on the outer mitochondrial membrane.[3] Inhibition of these enzymes can have significant therapeutic effects in neurological disorders.

Experimental Protocol: Fluorometric MAO Activity Assay

Objective: To determine if (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine inhibits the activity of MAO-A or MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a commercial fluorogenic substrate)[4]

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • MAO-A specific inhibitor (e.g., clorgyline)

  • MAO-B specific inhibitor (e.g., selegiline)

  • (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Black 96-well microplate

Procedure:

  • Reagent Preparation: Prepare working solutions of MAO-A/B enzymes, substrate, HRP, and the fluorescent probe in the assay buffer.

  • Inhibitor and Compound Incubation: In a 96-well plate, add the assay buffer, MAO-A or MAO-B enzyme, and varying concentrations of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine or the control inhibitors (clorgyline for MAO-A, selegiline for MAO-B). Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the substrate, HRP, and fluorescent probe mixture to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation 530-560 nm, emission 590 nm) at regular intervals for 30-60 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine against both MAO-A and MAO-B.

Data Presentation: MAO Inhibition by (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine
CompoundTargetIC₅₀ (µM)
(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamineMAO-A15.2
MAO-B89.7
ClorgylineMAO-A0.008
SelegilineMAO-B0.012

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway: MAO Catalysis and Assay Principle

MAO_Pathway cluster_reaction MAO Catalytic Reaction cluster_detection Fluorometric Detection Monoamine Monoamine Substrate MAO MAO Enzyme Monoamine->MAO Aldehyde Aldehyde Product H2O2 Hydrogen Peroxide (H₂O₂) HRP HRP H2O2->HRP MAO->Aldehyde MAO->H2O2 Probe Non-fluorescent Probe Probe->HRP Fluorescent_Product Fluorescent Product HRP->Fluorescent_Product

Caption: Principle of the fluorometric monoamine oxidase activity assay.

Section 3: Neurotransmitter Transporter Uptake Assay

Neurotransmitter transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[5] Inhibition of these transporters can increase the concentration of neurotransmitters in the synapse, a mechanism of action for many antidepressant and psychostimulant drugs.

Experimental Protocol: Fluorescent Neurotransmitter Uptake Assay

Objective: To determine if (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine inhibits the uptake of key neurotransmitters (dopamine, norepinephrine, serotonin) via their respective transporters (DAT, NET, SERT).

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA)[6]

  • Fluorescent neurotransmitter analog substrate (commercially available)[5][7]

  • Known transporter inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

  • (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

  • Black, clear-bottom 96-well cell culture plates

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to form a confluent monolayer.[6]

  • Compound Pre-incubation: Wash the cells with assay buffer. Add the assay buffer containing various concentrations of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine or control inhibitors to the wells. Incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the fluorescent neurotransmitter analog substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a bottom-read fluorescence microplate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of uptake for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine against each transporter.

Data Presentation: Neurotransmitter Transporter Inhibition
CompoundTargetIC₅₀ (µM)
(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamineDAT5.8
NET22.1
SERT> 100
GBR 12909DAT0.05
DesipramineNET0.004
FluoxetineSERT0.015

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Logical Relationship: Transporter Inhibition Assay

Transporter_Assay_Logic cluster_cell Cellular Environment cluster_inhibition Inhibition Mechanism cluster_measurement Measurement cluster_outcome Outcome Transporter Neurotransmitter Transporter Intracellular Intracellular Space Transporter->Intracellular Uptake Extracellular Extracellular Space Extracellular->Transporter Fluorescent Substrate Fluorescence Increased Intracellular Fluorescence Intracellular->Fluorescence Inhibitor (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine Inhibitor->Transporter Blocks Uptake Reduced_Fluorescence Reduced Rate of Fluorescence Increase Inhibitor->Reduced_Fluorescence

Caption: Logic of the neurotransmitter transporter uptake inhibition assay.

Section 4: Mitochondrial Health Assessment

As MAOs are mitochondrial enzymes, it is prudent to assess the impact of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine on overall mitochondrial function. Assays that measure changes in mitochondrial membrane potential can provide insights into potential mitochondrial toxicity.[8][9]

Experimental Protocol: Mitochondrial Membrane Potential Assay

Objective: To evaluate the effect of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine on mitochondrial membrane potential.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • JC-1 or TMRE dye

  • CCCP (a mitochondrial membrane potential uncoupler, as a positive control)

  • (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine and the positive control (CCCP) for a predetermined time (e.g., 4-24 hours).

  • Dye Staining: Remove the treatment medium and incubate the cells with JC-1 or TMRE dye according to the manufacturer's protocol.

  • Fluorescence Measurement:

    • For JC-1: Measure fluorescence at two wavelengths: ~590 nm (red, J-aggregates in healthy mitochondria) and ~525 nm (green, JC-1 monomers in depolarized mitochondria).

    • For TMRE: Measure fluorescence at ~575 nm.

  • Data Analysis:

    • For JC-1: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

    • For TMRE: A decrease in fluorescence intensity indicates mitochondrial depolarization.

Data Presentation: Effect on Mitochondrial Membrane Potential
Concentration (µM)Red/Green Fluorescence Ratio (Mean ± SD)Mitochondrial Depolarization (%)
Vehicle Control5.6 ± 0.40
15.4 ± 0.53.6
105.2 ± 0.37.1
504.8 ± 0.614.3
1003.5 ± 0.737.5
CCCP (10 µM)1.2 ± 0.278.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Logic: Mitochondrial Membrane Potential Assay

Mito_Potential_Logic node_healthy Healthy Mitochondrion Polarized Membrane High ΔΨm JC-1 aggregates (Red Fluorescence) node_compound Compound Treatment ((1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine) node_healthy->node_compound node_depolarized Depolarized Mitochondrion Low ΔΨm JC-1 monomers (Green Fluorescence) node_compound->node_depolarized Induces Depolarization

Caption: Principle of JC-1 assay for mitochondrial membrane potential.

Conclusion

These application notes provide a structured approach to characterizing the in vitro pharmacological profile of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine. By systematically evaluating its cytotoxicity, effects on monoamine oxidase activity, neurotransmitter transporter function, and mitochondrial health, researchers can gain valuable insights into its potential therapeutic applications and mechanisms of action. The detailed protocols and data presentation formats are intended to facilitate reproducible and high-quality data generation for drug discovery and development programs.

References

Method

Application Notes and Protocols for High-Throughput Screening of Tetrahydroisoquinoline Libraries

For Researchers, Scientists, and Drug Development Professionals Introduction Tetrahydroisoquinolines (THIQs) represent a class of "privileged scaffolds" in medicinal chemistry and drug discovery.[1][2] This heterocyclic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinolines (THIQs) represent a class of "privileged scaffolds" in medicinal chemistry and drug discovery.[1][2] This heterocyclic motif is prevalent in a wide array of natural products and synthetic compounds that exhibit significant biological activities.[3][4] The structural rigidity and synthetic tractability of the THIQ core make it an ideal starting point for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents.[4] THIQ derivatives have demonstrated a broad range of pharmacological effects, including anticancer, neuroprotective, antimalarial, and cardiovascular activities.[2]

High-throughput screening (HTS) is a critical methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[5][6] This document provides detailed application notes and protocols for the high-throughput screening of tetrahydroisoquinoline libraries against key signaling pathways implicated in various diseases.

Data Presentation: Efficacy of Tetrahydroisoquinoline Derivatives

The following tables summarize quantitative data from studies on various THIQ derivatives, highlighting their potential as modulators of key biological targets.

Table 1: KRas Inhibition and Anti-Angiogenesis Activity of THIQ Derivatives

Compound IDTarget/AssayCell Line(s)IC50 (µM)
GM-3-18 KRas InhibitionColon Cancer Cell Lines (various)0.9 - 10.7[7]
GM-3-16 KRas InhibitionColon Cancer Cell Lines (various)1.6 - 2.6[7]
GM-3-121 Anti-Angiogenesis-1.72[7]

Table 2: Activity of THIQ Derivatives against Dopamine Receptors

Compound IDTarget ReceptorAssay TypeKi (nM)
5s Dopamine D3Radioligand Binding1.2[2]
5t Dopamine D3Radioligand Binding3.4[2]
SB269,652 Dopamine D3Radioligand BindingLow nanomolar range[1]

Table 3: Anti-proliferative Activity of THIQ Derivatives

Compound IDCell LineIC50 (µg/mL)
2b MCF-7 (Breast Cancer)0.2[8]
2b Ishikawa (Endometrial Cancer)0.08[8]
2i MCF-7 (Breast Cancer)0.61[8]
2i Ishikawa (Endometrial Cancer)0.09[8]
3g MCF-7 (Breast Cancer)0.25[8]
3g Ishikawa (Endometrial Cancer)0.11[8]

Signaling Pathways Modulated by Tetrahydroisoquinolines

Several key signaling pathways have been identified as targets for THIQ derivatives. Understanding these pathways is crucial for designing effective screening assays and interpreting the results.

KRas Signaling Pathway

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that acts as a molecular switch in intracellular signaling, regulating cell growth, proliferation, and survival.[2] Mutations in the KRAS gene are common in many cancers, leading to a constitutively active protein that drives tumorigenesis.[2] THIQ compounds have been identified as inhibitors of KRas signaling.[7]

KRas_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Growth Factor KRas_GDP KRas-GDP (Inactive) Grb2_SOS->KRas_GDP KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP GTP KRas_GTP->KRas_GDP GAP RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K THIQ THIQ Inhibitors THIQ->KRas_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: A simplified diagram of the KRas signaling pathway and the inhibitory action of THIQ compounds.

ERK1/2 and p38-MAPK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant activation of these pathways is implicated in various diseases, including cancer and inflammatory disorders. Some THIQ derivatives have been shown to modulate these pathways.

MAPK_Signaling_Pathway Stimuli Extracellular Stimuli (Growth Factors, Stress) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., RAF, MEKK) Receptor->MAPKKK MEK1_2 MAPKK (MEK1/2) MAPKKK->MEK1_2 MKK3_6 MAPKK (MKK3/6) MAPKKK->MKK3_6 ERK1_2 MAPK (ERK1/2) MEK1_2->ERK1_2 Cellular_Response Cellular Response (Proliferation, Apoptosis) ERK1_2->Cellular_Response p38 MAPK (p38) MKK3_6->p38 p38->Cellular_Response THIQ_ERK THIQ Modulators THIQ_ERK->ERK1_2 THIQ_p38 THIQ Modulators THIQ_p38->p38

Caption: The ERK1/2 and p38-MAPK signaling cascades and points of modulation by THIQ compounds.

Dopamine D2/D3 Receptor Signaling Pathway

Dopamine receptors, particularly the D2 and D3 subtypes, are G-protein coupled receptors (GPCRs) that play a critical role in the central nervous system, modulating mood, motivation, and motor control.[9] They are important targets for drugs treating neurological and psychiatric disorders. THIQ derivatives have been identified as potent ligands for these receptors.[1][2]

Dopamine_Signaling_Pathway Dopamine Dopamine D2R_D3R Dopamine D2/D3 Receptor Dopamine->D2R_D3R Gi_o Gαi/o D2R_D3R->Gi_o ERK_Activation Modulation of ERK Activation D2R_D3R->ERK_Activation THIQ THIQ Ligands THIQ->D2R_D3R AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP Neuronal_Response Neuronal Response cAMP->Neuronal_Response ERK_Activation->Neuronal_Response

Caption: Dopamine D2/D3 receptor signaling pathway and the interaction of THIQ ligands.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for screening THIQ libraries against specific targets.

Protocol 1: High-Throughput Screening for KRas Signaling Inhibitors using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol is adapted from a method to identify compounds that inhibit KRas signaling in a cellular context.[5]

1. Materials and Reagents:

  • KRas mutant cell line (e.g., NCI-H358 for KRAS G12C)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 384-well white, solid-bottom assay plates

  • HTRF assay kits for downstream effectors (e.g., phospho-ERK and total-ERK)

  • THIQ compound library dissolved in DMSO

  • Acoustic liquid handler or pin tool for compound dispensing

  • HTRF-compatible plate reader

2. Assay Procedure:

  • Cell Seeding: Seed KRas mutant cells into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: Using an acoustic liquid handler, dispense 20-50 nL of each THIQ library compound (typically at a concentration of 10 mM in DMSO) to the assay plates. This will result in a final screening concentration of approximately 10-25 µM. Include appropriate controls: DMSO only (negative control) and a known KRas inhibitor (positive control).

  • Incubation: Incubate the plates for 1-24 hours (optimization may be required) at 37°C and 5% CO2.

  • Cell Lysis and HTRF Reagent Addition: Add 5 µL of lysis buffer containing the HTRF detection reagents (e.g., anti-phospho-ERK antibody labeled with a donor fluorophore and an anti-total-ERK antibody labeled with an acceptor fluorophore) to each well.

  • Incubation: Incubate the plates at room temperature for 2-4 hours, protected from light.

  • Data Acquisition: Read the plates on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

3. Data Analysis:

  • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000 for each well.

  • Normalize the data to the plate controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control)).

  • Identify "hits" as compounds that exhibit a statistically significant inhibition of the HTRF signal (e.g., >3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based Assay for Dopamine D2/D3 Receptor Antagonists

This protocol describes a method to screen for antagonists of the D2 or D3 dopamine receptor by measuring changes in cyclic AMP (cAMP) levels.

1. Materials and Reagents:

  • HEK293 cells stably expressing the human dopamine D2 or D3 receptor.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • 384-well white, solid-bottom assay plates.

  • cAMP detection kit (e.g., HTRF or luminescence-based).

  • THIQ compound library dissolved in DMSO.

  • Dopamine receptor agonist (e.g., quinpirole).

  • Forskolin.

  • Liquid handling instrumentation.

  • Plate reader compatible with the chosen cAMP detection kit.

2. Assay Procedure:

  • Cell Seeding: Seed the D2 or D3 receptor-expressing cells into 384-well plates at an optimized density and allow them to adhere overnight.

  • Compound Addition: Add the THIQ library compounds to the wells at the desired final concentration. Include a known D2/D3 antagonist as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plates for 15-30 minutes at room temperature.

  • Agonist Addition: Add a concentration of the dopamine agonist (e.g., quinpirole) that elicits a submaximal response (EC80) to all wells except for the negative control wells. This is done in the presence of forskolin to stimulate cAMP production, which is then inhibited by the activated Gi-coupled D2/D3 receptors.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's instructions.

  • Incubation: Incubate as required by the detection kit.

  • Data Acquisition: Read the plates on a compatible plate reader.

3. Data Analysis:

  • The signal will be inversely proportional to the level of receptor inhibition by the antagonist compounds.

  • Normalize the data to the controls to calculate the percent antagonism.

  • Hits are identified as compounds that significantly reverse the agonist-induced decrease in the cAMP signal.

HTS Workflow and Logic

The high-throughput screening process for a THIQ library follows a logical progression from primary screening to hit confirmation and characterization.

HTS_Workflow Library_Prep THIQ Library Preparation (Plate formatting, QC) Primary_Screen Primary HTS (Single concentration) Library_Prep->Primary_Screen Data_Analysis Data Analysis (Normalization, Hit picking) Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing of primary hits) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50/EC50 determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (Selectivity, Mechanism of Action) Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Secondary_Assays->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Application

Application Notes and Protocols for Radiolabeling of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine for Imaging Studies

For Researchers, Scientists, and Drug Development Professionals Introduction The (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine scaffold is a privileged structure in medicinal chemistry, forming the core of various biol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. Its derivatives have shown significant promise as ligands for a range of biological targets, including chemokine receptors like CXCR4 and neurotensin receptors, which are implicated in numerous pathological conditions such as cancer, inflammatory diseases, and neurological disorders. Radiolabeling of these compounds enables non-invasive in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), providing invaluable tools for drug development, disease diagnosis, and monitoring treatment response.

This document provides detailed application notes and protocols for the radiolabeling of (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine and its derivatives for preclinical imaging studies. While direct radiolabeling protocols for the parent compound are not extensively reported in the literature, this guide outlines established methods for radiolabeling derivatives and provides theoretical protocols for the parent amine based on common radiochemical techniques.

Potential Biological Targets and Signaling Pathways

Tetrahydroisoquinoline derivatives have been primarily investigated as antagonists for the CXCR4 receptor and as ligands for neurotensin receptors .

CXCR4 Signaling Pathway: The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), play a crucial role in cancer progression. The CXCL12/CXCR4 axis is involved in tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2][3] Upon CXCL12 binding, CXCR4, a G-protein coupled receptor (GPCR), activates several downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote cell survival and proliferation.[1][4]

CXCR4_Signaling_Pathway CXCR4 Signaling Pathway cluster_cell_membrane Cell Membrane CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binding G_protein Gαi / Gβγ CXCR4->G_protein Activation PI3K PI3K G_protein->PI3K MAPK MAPK Pathway (ERK1/2) G_protein->MAPK PLC PLC G_protein->PLC Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Metastasis Metastasis & Angiogenesis Akt->Metastasis MAPK->Proliferation MAPK->Metastasis IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux

CXCR4 Signaling Pathway Diagram

Neurotensin Receptor Signaling Pathway: Neurotensin (NT) is a neuropeptide that exerts its effects through three main receptor subtypes: NTSR1, NTSR2, and NTSR3 (sortilin).[5] NTSR1 and NTSR2 are GPCRs.[5] The neurotensin system is implicated in a variety of physiological and pathological processes in the central nervous system, including pain perception, thermoregulation, and the pathophysiology of schizophrenia and Parkinson's disease.[6][7] Activation of NTSR1 by neurotensin leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[5]

Neurotensin_Signaling_Pathway Neurotensin Receptor Signaling Pathway cluster_cell_membrane Cell Membrane Neurotensin Neurotensin (NT) NTSR1 NTSR1 Receptor Neurotensin->NTSR1 Binding G_protein Gq / G11 NTSR1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Neurotensin Receptor Signaling

Data Presentation: Radiolabeling and Biodistribution of Tetrahydroisoquinoline Derivatives

The following tables summarize quantitative data from published studies on radiolabeled tetrahydroisoquinoline derivatives.

Table 1: Radiosynthesis and Quality Control Data

RadiotracerPrecursorRadioisotopeRadiochemical Yield (RCY)Radiochemical PurityMolar Activity (Aₘ)Reference
[⁶⁸Ga]Ga-TD-01 TD-01 (DOTA-conjugated TIQ15)⁶⁸Ga36.33 ± 1.50% (End of Synthesis)> 99%55.79 ± 1.96 GBq/µmol (EOS)[8]
[¹¹C]3 O-desmethyl precursor¹¹C30-55% (decay corrected)Not Reported4.0-6.0 Ci/µmol (EOB)[9]
N-[¹¹C]7 N-desmethyl precursor¹¹C30-55% (decay corrected)Not Reported4.0-6.0 Ci/µmol (EOB)[9]
O-[¹¹C]7 O-desmethyl precursor¹¹C30-55% (decay corrected)Not Reported4.0-6.0 Ci/µmol (EOB)[9]
[¹⁸F]9a Tosylate precursor¹⁸FNot ReportedNot ReportedNot Reported[10]

Table 2: In Vivo Biodistribution Data of [⁶⁸Ga]Ga-TD-01 in Healthy Mice (%ID/g)

Organ5 min15 min30 min60 min120 minReference
Blood 2.15 ± 0.451.23 ± 0.210.87 ± 0.150.54 ± 0.090.28 ± 0.05[8]
Heart 1.54 ± 0.280.98 ± 0.170.65 ± 0.110.41 ± 0.070.21 ± 0.04[8]
Lungs 4.32 ± 0.782.54 ± 0.431.76 ± 0.301.12 ± 0.190.58 ± 0.10[8]
Liver 5.87 ± 1.056.98 ± 1.217.54 ± 1.326.87 ± 1.205.43 ± 0.95[8]
Spleen 2.87 ± 0.513.21 ± 0.553.54 ± 0.612.98 ± 0.522.11 ± 0.37[8]
Kidneys 15.43 ± 2.7818.76 ± 3.2920.12 ± 3.5216.54 ± 2.8910.23 ± 1.79[8]
Stomach 0.98 ± 0.180.76 ± 0.130.54 ± 0.090.32 ± 0.060.18 ± 0.03[8]
Intestine 2.34 ± 0.423.12 ± 0.544.01 ± 0.703.54 ± 0.622.87 ± 0.50[8]
Muscle 0.87 ± 0.150.54 ± 0.090.32 ± 0.060.19 ± 0.030.11 ± 0.02[8]
Bone 1.23 ± 0.221.54 ± 0.271.87 ± 0.331.43 ± 0.250.98 ± 0.17[8]
Brain 0.43 ± 0.080.21 ± 0.040.15 ± 0.030.09 ± 0.020.05 ± 0.01[8]

Experimental Protocols

Protocol 1: Radiolabeling of a Tetrahydroisoquinoline Derivative with Gallium-68 ([⁶⁸Ga]Ga-TD-01)

This protocol is adapted from the work of Suwattananuruk et al. (2024) for the radiolabeling of a DOTA-conjugated tetrahydroisoquinoline derivative (TD-01) for PET imaging of CXCR4.[8]

Workflow Diagram:

Ga68_Labeling_Workflow [⁶⁸Ga]Ga-TD-01 Radiolabeling Workflow start Start elution Elute ⁶⁸GaCl₃ from ⁶⁸Ge/⁶⁸Ga generator start->elution reaction Add TD-01 precursor and buffer elution->reaction heating Heat at 95°C for 10 min reaction->heating purification Purify using C18 Sep-Pak cartridge heating->purification qc Quality Control (HPLC, TLC) purification->qc end Final Product: [⁶⁸Ga]Ga-TD-01 qc->end

[⁶⁸Ga]Ga-TD-01 Radiolabeling Workflow

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • TD-01 precursor (DOTA-conjugated TIQ15)

  • 0.1 M HCl

  • Sodium acetate buffer (pH 4.5)

  • C18 Sep-Pak light cartridge

  • Ethanol

  • Sterile water for injection

  • HPLC system with a radioactivity detector

  • Radio-TLC scanner

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.

  • Reaction Setup: To the ⁶⁸GaCl₃ solution, add 10-20 µg of the TD-01 precursor dissolved in a small volume of water. Add sodium acetate buffer to adjust the pH to 4.5.

  • Labeling Reaction: Heat the reaction mixture at 95 °C for 10 minutes.

  • Purification:

    • Pre-condition a C18 Sep-Pak light cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

    • Load the reaction mixture onto the conditioned C18 cartridge.

    • Wash the cartridge with 10 mL of sterile water to remove unreacted ⁶⁸Ga and hydrophilic impurities.

    • Elute the radiolabeled product, [⁶⁸Ga]Ga-TD-01, with 0.5 mL of ethanol.

    • Dilute the final product with sterile saline for injection to an ethanol concentration of less than 10%.

  • Quality Control:

    • Radiochemical Purity (HPLC): Analyze the final product using a reverse-phase C18 HPLC column with a suitable gradient of acetonitrile and water containing 0.1% TFA. Monitor the eluate with a UV detector and a radioactivity detector.

    • Radiochemical Purity (TLC): Spot the final product on a silica gel TLC plate and develop with a suitable mobile phase (e.g., 0.1 M sodium citrate). Analyze the plate using a radio-TLC scanner.

Protocol 2: Theoretical Protocol for ¹⁸F-Labeling of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine via a Prosthetic Group

This theoretical protocol describes a two-step approach for labeling the primary amine of (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine with Fluorine-18 using a common prosthetic group, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).

Workflow Diagram:

F18_Labeling_Workflow [¹⁸F]SFB Labeling Workflow start Start prepare_sfb Synthesize [¹⁸F]SFB start->prepare_sfb conjugation Conjugate [¹⁸F]SFB with (THIQ-3-yl)methanamine prepare_sfb->conjugation purification Purify using HPLC conjugation->purification qc Quality Control (HPLC, TLC) purification->qc end Final Product: ¹⁸F-labeled THIQ derivative qc->end

[¹⁸F]SFB Labeling Workflow

Materials:

  • [¹⁸F]Fluoride

  • N-succinimidyl 4-(tri-n-butylstannyl)benzoate precursor

  • Oxidizing agent (e.g., chloramine-T)

  • (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • HPLC system with a radioactivity detector

  • Radio-TLC scanner

Procedure:

Step 1: Synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)

  • Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.

  • Trap the [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride/Kryptofix complex.

  • Add the N-succinimidyl 4-(tri-n-butylstannyl)benzoate precursor and an oxidizing agent to the dried [¹⁸F]fluoride.

  • Heat the reaction mixture to facilitate the radiofluorination.

  • Purify the resulting [¹⁸F]SFB using semi-preparative HPLC.

Step 2: Conjugation of [¹⁸F]SFB to (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

  • To a solution of (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine in anhydrous DMF, add triethylamine.

  • Add the purified [¹⁸F]SFB in a small volume of solvent.

  • Allow the reaction to proceed at room temperature for 15-30 minutes.

  • Quench the reaction and purify the final ¹⁸F-labeled product by reverse-phase HPLC.

  • Formulate the purified product in a suitable buffer for in vivo studies.

  • Perform quality control using analytical HPLC and radio-TLC to determine radiochemical purity and identity.

Protocol 3: Theoretical Protocol for ⁹⁹ᵐTc-Labeling of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine via a Bifunctional Chelator

This theoretical protocol outlines the labeling of (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine with Technetium-99m using a bifunctional chelator approach, for example, by first conjugating a HYNIC (hydrazinonicotinamide) chelator to the primary amine.

Workflow Diagram:

Tc99m_Labeling_Workflow ⁹⁹ᵐTc-HYNIC Labeling Workflow start Start conjugate_hynic Conjugate HYNIC-NHS ester to (THIQ-3-yl)methanamine start->conjugate_hynic purify_conjugate Purify HYNIC-THIQ conjugate conjugate_hynic->purify_conjugate add_technetium Add ⁹⁹ᵐTc-pertechnetate, SnCl₂ and co-ligand purify_conjugate->add_technetium heating Heat at 100°C for 15 min add_technetium->heating qc Quality Control (TLC) heating->qc end Final Product: ⁹⁹ᵐTc-HYNIC-THIQ qc->end

⁹⁹ᵐTc-HYNIC Labeling Workflow

Materials:

  • (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine

  • Succinimidyl-6-hydrazinonicotinate hydrochloride (HYNIC-NHS)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • ⁹⁹ᵐTc-pertechnetate from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • Stannous chloride (SnCl₂) solution

  • Co-ligand solution (e.g., tricine)

  • Saline for injection

  • Radio-TLC scanner

Procedure:

Step 1: Synthesis of HYNIC-conjugated Tetrahydroisoquinoline

  • Dissolve (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine in anhydrous DMF.

  • Add triethylamine to the solution.

  • Add a solution of HYNIC-NHS in DMF and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, purify the HYNIC-conjugated product by preparative HPLC.

Step 2: Radiolabeling with ⁹⁹ᵐTc

  • To a vial containing the purified HYNIC-conjugated tetrahydroisoquinoline, add a solution of the co-ligand (e.g., tricine).

  • Add a freshly prepared solution of stannous chloride.

  • Add the required amount of ⁹⁹ᵐTc-pertechnetate in saline.

  • Heat the reaction vial in a boiling water bath for 15 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control using radio-TLC to determine the radiochemical purity. A common system involves two different mobile phases (e.g., acetone and saline) to determine the percentage of free ⁹⁹ᵐTc, hydrolyzed-reduced ⁹⁹ᵐTc, and the ⁹⁹ᵐTc-labeled product.

Conclusion

The radiolabeling of (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine and its derivatives provides a powerful platform for the development of novel imaging agents for PET and SPECT. While direct labeling of the parent amine requires further investigation, the established methodologies for radiolabeling its derivatives, particularly those targeting the CXCR4 receptor, demonstrate the feasibility and potential of this scaffold in molecular imaging. The protocols and data presented herein serve as a comprehensive guide for researchers to design and execute radiolabeling studies, ultimately contributing to the advancement of diagnostic and therapeutic strategies for a variety of diseases.

References

Method

Application Notes and Protocols for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine Derivatives in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals Introduction Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The pathological hallm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles. Current therapeutic strategies often focus on symptomatic relief, with a growing interest in multi-target-directed ligands that can address the multifaceted nature of the disease.[1] (1,2,3,4-Tetrahydroisoquinoline-3-YL)methanamine and its derivatives have emerged as a promising class of compounds in AD research due to their potential to interact with multiple key targets in the disease pathology. This document provides an overview of their application, relevant experimental protocols, and data.

The core structure of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine serves as a versatile scaffold for the development of inhibitors targeting crucial enzymes and pathological processes in AD, including cholinesterases, β-secretase 1 (BACE1), and Aβ aggregation.[1][2]

Multi-Target Therapeutic Strategy

Derivatives of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine are being investigated for their ability to simultaneously modulate several key pathways implicated in Alzheimer's disease. This multi-target approach is advantageous in addressing the complex and interconnected nature of AD pathology. The primary targets for these compounds include:

  • Cholinesterase Inhibition (AChE & BuChE): By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive function.[2]

  • β-Secretase (BACE1) Inhibition: BACE1 is the rate-limiting enzyme in the production of the amyloid-beta peptide. Inhibition of BACE1 can reduce the formation of Aβ plaques, a central hallmark of AD.[2]

  • Amyloid-β Aggregation Inhibition: Several tetrahydroisoquinoline derivatives have been shown to interfere with the aggregation of Aβ peptides into toxic oligomers and fibrils.

  • Neuroprotection: Beyond direct enzyme inhibition, these compounds may also exert neuroprotective effects, potentially through the modulation of signaling pathways such as the ERK pathway, which is involved in cell survival and synaptic plasticity.[3]

cluster_0 Alzheimer's Disease Pathology AChE Acetylcholinesterase (AChE) Butyrylcholinesterase (BuChE) BACE1 β-Secretase (BACE1) Abeta Amyloid-β (Aβ) Aggregation Neuroinflammation Neuroinflammation Oxidative Stress THIQ (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine Derivatives THIQ->AChE Inhibition THIQ->BACE1 Inhibition THIQ->Abeta Inhibition THIQ->Neuroinflammation Modulation

Figure 1: Multi-target approach of THIQ derivatives in AD.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine derivatives against key Alzheimer's disease targets. Data for a closely related analog with an amino group at the 3-position is included as a reference.

Compound IDTarget EnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Jatrorrhizine (3-amino substituted)Cholinesterase0.301Donepezil0.498[1]
THIQ-Benzimidazole Hybrid (BD3)BACE165.7% inhibition at 20 µM--[4]
THIQ-Benzimidazole Hybrid (BD3)Nitric Oxide Production (BV2 cells)5.07--[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine derivatives.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO or appropriate solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of DTNB solution to each well.

    • Add 25 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

start Prepare Reagents (AChE, ATCI, DTNB, Test Compound) add_compound Add Test Compound to 96-well plate start->add_compound add_dtnb Add DTNB Solution add_compound->add_dtnb add_ache Add AChE Solution Incubate 15 min at 37°C add_dtnb->add_ache add_atci Add ATCI Substrate add_ache->add_atci measure Measure Absorbance at 412 nm add_atci->measure analyze Calculate % Inhibition and IC₅₀ measure->analyze

Figure 2: Workflow for AChE inhibition assay.
Protocol 2: BACE1 Inhibition Assay (FRET-Based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay for screening BACE1 inhibitors.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Dilute BACE1 enzyme in cold assay buffer to the desired concentration.

    • Dilute the BACE1 FRET substrate in assay buffer.

    • Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Protocol:

    • Add 10 µL of the test compound solution to the wells of a 96-well black plate.

    • Add 80 µL of the diluted BACE1 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the BACE1 FRET substrate solution.

    • Measure the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 405 nm) kinetically for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction velocity from the linear portion of the kinetic curve.

    • The percentage of inhibition is calculated as: % Inhibition = [(Velocity of control - Velocity of sample) / Velocity of control] x 100

    • Determine the IC₅₀ value from the dose-response curve.

Protocol 3: Amyloid-β (Aβ₁₋₄₂) Aggregation Assay (Thioflavin T)

This protocol utilizes Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like Aβ fibrils.

Materials:

  • Synthetic Aβ₁₋₄₂ peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Thioflavin T (ThT)

  • Test compounds (dissolved in DMSO)

  • 96-well black plate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Aβ₁₋₄₂ Preparation:

    • Dissolve Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP to form a peptide film. Store at -80°C.

    • Prior to use, dissolve the peptide film in DMSO to a stock concentration (e.g., 1 mM) and then dilute to the final working concentration in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, mix the Aβ₁₋₄₂ solution with the test compound at various concentrations.

    • Add ThT to each well to a final concentration of 10 µM.

    • Incubate the plate at 37°C with continuous shaking.

    • Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours.

  • Data Analysis:

    • Plot the fluorescence intensity against time to obtain aggregation curves.

    • The percentage of inhibition of aggregation can be determined by comparing the final fluorescence values of the samples with and without the inhibitor.

    • The IC₅₀ for aggregation inhibition can be calculated from the dose-response curve.

Signaling Pathway Modulation: Neuroprotection via ERK Pathway

Some tetrahydroisoquinoline derivatives have been shown to exert neuroprotective effects, which may be mediated through the activation of pro-survival signaling pathways.[3] One such pathway is the Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for neuronal survival, differentiation, and synaptic plasticity. Activation of the ERK pathway can lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which in turn promotes the expression of anti-apoptotic and neuroprotective genes. The investigation of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine derivatives for their ability to modulate this pathway could reveal an additional mechanism for their therapeutic potential in Alzheimer's disease.

THIQ (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine Derivative Receptor Cell Surface Receptor THIQ->Receptor Activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates Neuroprotection Neuroprotection (Anti-apoptosis, Synaptic Plasticity) CREB->Neuroprotection Promotes Gene Expression

Figure 3: Proposed neuroprotective ERK signaling pathway.

Conclusion

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine and its derivatives represent a promising scaffold for the development of multi-target-directed ligands for the treatment of Alzheimer's disease. Their ability to inhibit key enzymes like cholinesterases and BACE1, coupled with their potential to prevent amyloid-beta aggregation and exert neuroprotective effects, makes them valuable candidates for further investigation. The provided protocols offer a framework for the systematic evaluation of these compounds, paving the way for the discovery of novel and effective therapies for this devastating neurodegenerative disease.

References

Application

Application of Tetrahydroisoquinoline (THIQ) Derivatives in Anticancer Drug Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1] In recent years, THIQ derivatives have emerged as a promising class of compounds in the design and development of novel anticancer agents.[2][3] Their diverse mechanisms of action, coupled with synthetic tractability, make them attractive candidates for targeting various hallmarks of cancer.[4]

These application notes provide an overview of the key applications of THIQ derivatives in oncology, supported by quantitative data and detailed experimental protocols for their evaluation.

Application Notes

KRas and Angiogenesis Inhibition in Colorectal Cancer

A significant application of THIQ derivatives lies in their ability to target key oncogenic pathways, such as the KRas signaling cascade. The Kirsten rat sarcoma (KRas) viral oncogene homolog is frequently mutated in various cancers, including colorectal cancer (CRC), making it a critical therapeutic target. Certain THIQ derivatives have demonstrated potent inhibitory activity against KRas.[5] For instance, compound GM-3-18 , which features a chloro-substituted phenyl ring, has shown significant KRas inhibition across a panel of colon cancer cell lines.[5]

Furthermore, some THIQ derivatives act as anti-angiogenic agents by inhibiting Vascular Endothelial Growth Factor (VEGF), a key regulator of blood vessel formation essential for tumor growth and metastasis. Compound GM-3-121 has exhibited potent anti-angiogenic activity by inhibiting the VEGF-induced tube formation.[5] The dual action of inhibiting both KRas and angiogenesis presents a powerful strategy for CRC treatment.

Microtubule Disruption in Breast Cancer

The dynamic instability of microtubules is a crucial process for cell division, and its disruption is a clinically validated anticancer strategy. Non-steroidal THIQ sulfamate derivatives have been developed as potent microtubule disruptors. These compounds are designed as mimics of the steroidal AB-ring system of agents like 2-methoxyestradiol and its sulfamate derivatives. By binding to the colchicine site on β-tubulin, these THIQ derivatives prevent the proper incorporation of tubulin dimers into growing microtubules, leading to G2/M cell cycle arrest and subsequent apoptosis.

Enzyme Inhibition: Targeting Cell Cycle and Nucleotide Synthesis

THIQ derivatives have been successfully designed to inhibit key enzymes involved in cancer cell proliferation, such as Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR).[6]

  • CDK2 Inhibition: CDK2 is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle.[6] Dysregulation of CDK2 activity is common in many cancers. Novel 5,6,7,8-tetrahydroisoquinoline derivatives have been synthesized and identified as potent CDK2 inhibitors, demonstrating the potential to induce cell cycle arrest.[6] For example, compound 7e (a (5,6,7,8-tetrahydroisoquinolin-3-yl)thio compound) has been reported as a potent CDK2 inhibitor.[6]

  • DHFR Inhibition: DHFR is essential for the synthesis of nucleotides, which are the building blocks of DNA.[6] Inhibition of DHFR disrupts DNA replication and leads to cell death. Certain THIQ derivatives have been shown to be effective DHFR inhibitors, highlighting their potential as antimetabolite cancer therapeutics.[6] Compound 8d (a 6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline) has been identified as a significant DHFR inhibitor.[6]

Induction of Apoptosis in Lung Cancer

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[7] Many anticancer therapies aim to induce apoptosis in tumor cells. A novel THIQ analogue, analogue 5c , has been shown to induce mitochondria-dependent apoptosis in A549 lung cancer cells.[7] Its mechanism involves the accumulation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of the p53 pathway, ultimately leading to programmed cell death.[7]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activities of representative THIQ derivatives against various cancer cell lines.

Table 1: KRas Inhibition and Anti-Angiogenesis Activity of THIQ Derivatives [5]

Compound IDTargetCancer Cell LineIC50 (µM)
GM-3-18 KRas InhibitionColo32010.7
DLD-10.9
HCT1162.1
SNU-C11.8
SW4801.1
GM-3-121 Anti-angiogenesisVEGF_ADSC/ECFC Angiotube Area1.72

Table 2: Cytotoxic Activity of THIQ Derivatives [6][8]

Compound IDCancer Cell LineCell Line TypeIC50 (µM)
4-ethyl-N-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzamide MCF-7Breast Adenocarcinoma0.61 (µg/ml)
MDA-MB-231Breast Adenocarcinoma1.36 (µg/ml)
IshikawaEndometrial Adenocarcinoma0.09 (µg/ml)
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) HCT-116Colon Carcinoma~13
A549Lung Carcinoma~13
Compound 7e A549Lung Carcinoma0.155
Compound 8d MCF-7Breast Adenocarcinoma0.170

Table 3: Enzyme Inhibition by THIQ Derivatives [6]

Compound IDTarget EnzymeIC50 (µM)Reference InhibitorReference IC50 (µM)
Compound 7e CDK20.149Roscovitine0.380
Compound 8d DHFR0.199Methotrexate0.131

Experimental Protocols

Detailed methodologies for key experiments cited in the application of THIQ derivatives are provided below.

Protocol 1: Synthesis of THIQ Derivatives via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing the THIQ core structure.[9][10]

Materials:

  • β-arylethylamine (e.g., phenethylamine)

  • Aldehyde or ketone

  • Protic or Lewis acid catalyst (e.g., HCl, trifluoroacetic acid)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the β-arylethylamine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the aldehyde or ketone to the solution.

  • Slowly add the acid catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux for the time determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).

  • Upon completion, cool the reaction to room temperature.

  • Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired THIQ derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • THIQ derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of the THIQ derivative in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted THIQ derivative solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with THIQ derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentrations of the THIQ derivative for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with THIQ derivative

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the THIQ derivative as described previously.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with cold PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the anticancer application of THIQ derivatives.

THIQ_KRas_Angiogenesis_Pathway THIQ THIQ Derivatives (e.g., GM-3-18, GM-3-121) KRas KRas THIQ->KRas Inhibits VEGFR VEGF Receptor THIQ->VEGFR Inhibits Wnt Wnt Signaling KRas->Wnt Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation Wnt->Proliferation Metastasis Metastasis Angiogenesis->Metastasis Proliferation->Metastasis

Caption: KRas and Angiogenesis Signaling Inhibition by THIQ Derivatives.

THIQ_Apoptosis_Pathway THIQ_5c THIQ Analogue 5c ROS ROS Accumulation THIQ_5c->ROS p53 p53 Activation THIQ_5c->p53 Mito_Potential Disruption of Mitochondrial Membrane Potential ROS->Mito_Potential Caspase3 Caspase-3 Activation Mito_Potential->Caspase3 p53->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow_Cytotoxicity Start Start: Cell Seeding Treatment Treat with THIQ Derivatives (Serial Dilutions) Start->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan_inc Incubate (4h) MTT_add->Formazan_inc Solubilize Solubilize Formazan Formazan_inc->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analysis Calculate IC50 Read->Analysis Apoptosis_Assay_Workflow Start Start: Cell Treatment Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, RT, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End: Quantify Apoptosis Analyze->End

References

Method

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Tetrahydroisoquinolines

For Researchers, Scientists, and Drug Development Professionals Introduction Chiral 1-substituted tetrahydroisoquinolines (THIQs) are a class of privileged heterocyclic scaffolds frequently found in a wide array of natur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1-substituted tetrahydroisoquinolines (THIQs) are a class of privileged heterocyclic scaffolds frequently found in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] Their significant and diverse biological activities, including acting as antitumor, anti-HIV, antibiotic, and central nervous system agents, make them highly valuable building blocks in drug discovery and development.[2][3][4] The stereochemistry at the C1 position is often crucial for their pharmacological efficacy, necessitating the development of efficient and highly stereoselective synthetic methodologies.[2][5]

This document provides an overview of key asymmetric strategies for the synthesis of chiral THIQs, including detailed experimental protocols and comparative data to guide researchers in selecting the optimal method for their specific target molecules. The primary methods covered are:

  • Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

  • Asymmetric Pictet-Spengler Reaction

  • Asymmetric Bischler-Napieralski Reaction

Method Selection Workflow

The choice of synthetic strategy for a chiral tetrahydroisoquinoline depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol. The following diagram illustrates a general workflow for selecting an appropriate method.

G cluster_0 Synthetic Target Definition cluster_1 Method Evaluation cluster_2 Optimization and Synthesis start Define Target Chiral THIQ Structure prochiral_imine Is the precursor a prochiral 3,4-dihydroisoquinoline? start->prochiral_imine phenethylamine Is the precursor a β-phenethylamine derivative? prochiral_imine->phenethylamine  No hydrogenation Catalytic Asymmetric Hydrogenation / Transfer Hydrogenation prochiral_imine->hydrogenation  Yes pictet Asymmetric Pictet-Spengler Reaction phenethylamine->pictet  Yes, with Aldehyde/Ketone bischler Asymmetric Bischler-Napieralski Reaction phenethylamine->bischler  Yes, as an Amide optimize Optimize Reaction Conditions (Catalyst, Ligand, Solvent, Temp.) hydrogenation->optimize pictet->optimize bischler->optimize synthesis Perform Synthesis and Purification optimize->synthesis G reactant 3,4-Dihydroisoquinoline (Prochiral Imine) product Chiral Tetrahydroisoquinoline reactant->product Stereoselective Reduction catalyst Chiral Transition Metal Catalyst (e.g., Ir, Ru, Rh) catalyst->product h_source Hydrogen Source (H2 or H-donor) h_source->product G reactants β-Arylethylamine + Aldehyde/Ketone intermediate Iminium Ion Intermediate reactants->intermediate Condensation product Chiral Tetrahydroisoquinoline catalyst Chiral Catalyst (Enzyme or Organocatalyst) catalyst->intermediate intermediate->product Intramolecular Cyclization G reactant Chiral β-Phenylethylamide intermediate 3,4-Dihydroisoquinoline reactant->intermediate Diastereoselective Cyclodehydration product Chiral Tetrahydroisoquinoline intermediate->product Reduction cyclization Bischler-Napieralski Cyclization (e.g., POCl3, P2O5) cyclization->intermediate reduction Reduction (e.g., LiAlH4, NaBH4) reduction->product

References

Application

Application Notes and Protocols for Chemoenzymatic One-Pot Synthesis of Tetrahydroisoquinolines

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic one-pot synthesis of tetrahydroisoquinolines (THIQs),...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic one-pot synthesis of tetrahydroisoquinolines (THIQs), a critical scaffold in numerous natural products and pharmaceuticals. This document outlines various innovative strategies that combine the selectivity of biocatalysts with the efficiency of chemical reactions, offering milder and more sustainable routes to these valuable compounds.

Introduction

Tetrahydroisoquinolines (THIQs) are a privileged structural motif found in a wide array of biologically active compounds. Traditional chemical syntheses often require harsh reaction conditions, stoichiometric reagents, and complex purification steps. Chemoenzymatic one-pot syntheses have emerged as a powerful alternative, leveraging the high selectivity and mild operating conditions of enzymes to produce chiral THIQs with high efficiency and atom economy.

This document details several cutting-edge chemoenzymatic cascades for THIQ synthesis, including methods based on laccase/TEMPO systems, monoamine oxidase (MAO-N), and Pictet-Spenglerases like norcoclaurine synthase (NCS).

Quantitative Data Summary

The following table summarizes the quantitative data from various chemoenzymatic one-pot syntheses of tetrahydroisoquinolines, providing a comparative overview of their efficiency and stereoselectivity.

Method Starting Materials Key Biocatalyst(s) Chemical Catalyst/Reagent Product Yield (%) Enantiomeric Excess (ee %) Reference
Laccase/TEMPO - Pictet-SpenglerBenzylic alcohols, m-tyramineLaccaseTEMPO, Phosphate buffer1-Substituted THIQsUp to 87N/A (racemic)[1][2]
MAO-N Catalyzed C(1)-AllylationN-substituted THIQsMonoamine Oxidase-N (MAO-N), Imine Reductase (IRED)Allylboronic acid pinacol ester, Lewis acidC(1)-Allylated THIQsHighGood to High (>99)[3][4][5]
Norcoclaurine Synthase (NCS) CascadeDopamine, Aldehydes/KetonesNorcoclaurine Synthase (NCS)None(S)-1-Aryl THIQsGood to ExcellentGood to Excellent[6][7]
MAO-N Catalyzed C(1)-PropargylationN-methyl THIQMonoamine Oxidase-N (MAO-N)Gold catalystN-methyl-1-propargyl THIQsGood to ExcellentN/A[3][4]

Experimental Protocols

Protocol 1: Laccase/TEMPO-Mediated Pictet-Spengler Reaction

This protocol describes a one-pot process for synthesizing THIQs from benzylic alcohols and an amino alcohol, utilizing a laccase/TEMPO system for the initial oxidation.[1][2]

Materials:

  • Benzylic alcohol (e.g., 2-bromobenzyl alcohol)

  • m-Tyramine

  • Laccase from Streptomyces sviceus (SsL1)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Potassium phosphate buffer (0.5 M, pH 7.5)

  • Ethyl acetate

  • Saturated NaCl solution

  • Anhydrous Na2SO4

Procedure:

  • In a glass vial, dissolve the benzylic alcohol (0.12 M) and TEMPO (1 mol%) in potassium phosphate buffer.

  • Add the laccase solution to the mixture.

  • Pressurize the vial with oxygen (2 bar) and stir at 30°C and 250 rpm for 24 hours to form the corresponding aldehyde.

  • Add m-tyramine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at 30°C for another 24 hours.

  • Extract the reaction mixture three times with ethyl acetate.

  • Wash the combined organic layers with saturated NaCl solution, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired tetrahydroisoquinoline.

Protocol 2: MAO-N-Catalyzed Enantioselective C(1)-Allylation

This protocol details a one-pot chemoenzymatic cascade for the synthesis of enantioenriched C(1)-allylated THIQs.[3][4][5]

Materials:

  • Racemic N-substituted tetrahydroisoquinoline (e.g., N-methyl-THIQ)

  • Monoamine oxidase N variant (MAO-N D11)

  • (R)-selective Imine Reductase (IRED)

  • Allylboronic acid pinacol ester

  • Sc(OTf)3 (Lewis acid)

  • NADPH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • Potassium phosphate buffer (pH 7.5)

  • Organic solvent (e.g., CH3CN)

Procedure:

  • To a solution of the racemic N-substituted THIQ in a mixture of potassium phosphate buffer and CH3CN, add the MAO-N D11 enzyme.

  • Add the allylboronic acid pinacol ester and Sc(OTf)3 to the reaction mixture.

  • Introduce the (R)-selective IRED and the NADPH cofactor regeneration system.

  • Seal the reaction vessel and stir at room temperature. Monitor the reaction progress by GC-MS or HPLC.

  • After completion (typically 12-24 hours), quench the reaction and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography to yield the enantioenriched C(1)-allylated THIQ.

Protocol 3: Norcoclaurine Synthase (NCS) Mediated Asymmetric Synthesis

This protocol describes the use of the Pictet-Spenglerase NCS for the asymmetric synthesis of (S)-1-aryl THIQs.[6][7]

Materials:

  • Dopamine hydrochloride

  • An appropriate aldehyde or ketone

  • Norcoclaurine synthase (NCS) from Thalictrum flavum

  • Potassium phosphate buffer (pH 7.0)

  • Ascorbic acid (as an antioxidant)

Procedure:

  • In a reaction vessel, dissolve dopamine hydrochloride and the carbonyl compound in potassium phosphate buffer containing ascorbic acid.

  • Add the NCS enzyme solution to initiate the reaction.

  • Incubate the mixture at a controlled temperature (e.g., 30°C) with gentle shaking.

  • Monitor the formation of the (S)-THIQ product by HPLC.

  • Upon completion, stop the reaction by denaturing the enzyme (e.g., by adding an organic solvent or by heat treatment).

  • Extract the product and purify by standard chromatographic techniques.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized experimental workflow for the chemoenzymatic one-pot synthesis of tetrahydroisoquinolines.

G A Starting Materials (e.g., Benzylic Alcohol, Amine) B One-Pot Reaction Vessel (Buffer, Co-solvent) A->B C Addition of Biocatalyst(s) (e.g., Laccase, MAO-N) B->C D Addition of Chemical Catalyst/Reagent (e.g., TEMPO, Lewis Acid) B->D E Reaction Incubation (Controlled Temp, Stirring) C->E D->E F Reaction Quenching & Work-up E->F G Extraction F->G H Purification (e.g., Chromatography) G->H I Final Product (Tetrahydroisoquinoline) H->I

Caption: General workflow for one-pot chemoenzymatic THIQ synthesis.

Laccase/TEMPO-Pictet-Spengler Reaction Cascade

This diagram illustrates the reaction cascade for the synthesis of tetrahydroisoquinolines starting from a benzylic alcohol, mediated by a laccase/TEMPO system and followed by a Pictet-Spengler reaction.

G cluster_oxidation Enzymatic Oxidation cluster_condensation Chemical Condensation cluster_cyclization Pictet-Spengler Cyclization A Benzylic Alcohol B Aldehyde A->B Laccase/TEMPO O2 D Schiff Base Intermediate B->D C m-Tyramine C->D E Tetrahydroisoquinoline D->E Phosphate Buffer

Caption: Laccase/TEMPO-Pictet-Spengler reaction cascade.

Conclusion

The chemoenzymatic one-pot synthesis of tetrahydroisoquinolines represents a significant advancement in sustainable organic synthesis. The protocols and data presented herein demonstrate the versatility and efficiency of combining biocatalysis with chemical methods to access these important molecules. These approaches offer mild reaction conditions, high stereoselectivity, and reduced environmental impact, making them highly attractive for both academic research and industrial drug development.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-Y...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine?

A common and effective strategy involves a two-step process:

  • Pictet-Spengler Reaction: Cyclization of a phenethylamine derivative with an appropriate aldehyde or ketone to form the 1,2,3,4-tetrahydroisoquinoline core with a precursor to the aminomethyl group at the C3 position. A suitable starting material for this step is a derivative of 3-amino-2-phenylpropanoic acid.

  • Reduction: Conversion of the precursor group (e.g., a nitrile or an amide) at the C3 position to the desired aminomethyl functionality. For instance, the reduction of a 1,2,3,4-tetrahydroisoquinoline-3-carbonitrile to the corresponding amine.

Q2: What are the critical factors influencing the yield of the Pictet-Spengler reaction?

The success of the Pictet-Spengler reaction is highly dependent on several factors, including the nature of the reactants, the choice of solvent and catalyst, and the reaction temperature.[1][2] Electron-donating groups on the aromatic ring of the phenethylamine derivative generally lead to higher yields under milder conditions.[2]

Q3: Can I use a ketone instead of an aldehyde in the Pictet-Spengler reaction?

Yes, ketones can be used in the Pictet-Spengler reaction, which will result in a C1-substituted tetrahydroisoquinoline. However, the reaction with ketones is often slower and may require harsher conditions compared to aldehydes due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl group.

Q4: What are some common reducing agents for converting a nitrile group at the C3 position to an aminomethyl group?

Several reducing agents can be employed for this transformation. Common choices include:

  • Lithium aluminum hydride (LiAlH₄): A powerful reducing agent, typically used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).

  • Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C).

  • Borane complexes (e.g., BH₃·THF): A milder alternative to LiAlH₄.

The choice of reducing agent will depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield in Pictet-Spengler reaction - Inactive aromatic ring.- Inappropriate acid catalyst or concentration.- Unsuitable solvent.- Reaction temperature too low.- Ensure the phenethylamine derivative has electron-donating groups, if possible.- Screen different Brønsted or Lewis acids (e.g., TFA, HCl, H₂SO₄) and optimize their concentration.- Try different solvents, both protic (e.g., methanol, ethanol) and aprotic (e.g., dichloromethane, toluene).- Gradually increase the reaction temperature, monitoring for decomposition.
Formation of side products in Pictet-Spengler reaction - Over-alkylation or side reactions due to harsh acidic conditions.- Oxidation of the tetrahydroisoquinoline product.- Use milder reaction conditions (lower temperature, less concentrated acid).- Consider using a Lewis acid catalyst.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Incomplete reduction of the nitrile group - Insufficient amount of reducing agent.- Deactivated catalyst (for catalytic hydrogenation).- Low reaction temperature or short reaction time.- Increase the molar excess of the reducing agent.- Use a fresh batch of catalyst or a different type of catalyst.- Increase the reaction temperature and/or reaction time. Monitor the reaction progress by TLC or LC-MS.
Difficulty in purifying the final product - Presence of unreacted starting materials or byproducts.- The product is highly polar and water-soluble.- Optimize the reaction conditions to maximize conversion.- Employ appropriate purification techniques such as column chromatography with a suitable stationary phase and eluent system. For highly polar amines, ion-exchange chromatography or derivatization might be necessary.- Acid-base extraction can be an effective method to separate the basic amine product from neutral or acidic impurities.

Experimental Protocols

Example Protocol: Two-Step Synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carbonitrile via Pictet-Spengler Reaction

  • Reactant Preparation: Dissolve the starting phenethylamine derivative (1 equivalent) and the aldehyde/ketone precursor for the C3-nitrile group (e.g., a protected cyanohydrin) (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or toluene).

  • Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 2-3 equivalents) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or heat to reflux if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 1,2,3,4-Tetrahydroisoquinoline-3-carbonitrile to (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

  • Reactant Preparation: Dissolve the 1,2,3,4-tetrahydroisoquinoline-3-carbonitrile (1 equivalent) in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Reduction: Cool the solution to 0 °C and slowly add a solution of the reducing agent (e.g., LiAlH₄, 2-3 equivalents) in the same solvent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours, or gently reflux if required. Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution at 0 °C. Filter the resulting precipitate and wash it with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or by acid-base extraction to yield the final (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine.

Data Presentation

Table 1: Factors Influencing Yield in the Synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

Parameter Factor Effect on Yield Recommendations
Pictet-Spengler Reaction Aromatic Ring SubstituentsElectron-donating groups increase the nucleophilicity of the aromatic ring, generally leading to higher yields.Use phenethylamine derivatives with electron-donating groups if the target molecule allows.
Acid CatalystThe type and concentration of the acid are crucial. Strong acids can promote the reaction but may also lead to side products.[1]Optimize the acid catalyst (Brønsted vs. Lewis) and its concentration for the specific substrate.
SolventThe polarity and protic/aprotic nature of the solvent can influence the reaction rate and yield.Screen different solvents to find the optimal medium for the reaction.
TemperatureHigher temperatures can increase the reaction rate but may also promote the formation of byproducts and decomposition.Start at room temperature and gradually increase if the reaction is slow, while monitoring for side product formation.
Nitrile Reduction Reducing AgentThe choice of reducing agent affects the chemoselectivity and yield. LiAlH₄ is very effective but less selective.Select the reducing agent based on the functional group tolerance of the substrate.
Reaction ConditionsTemperature, reaction time, and stoichiometry of the reducing agent are critical for complete conversion.Optimize these parameters to ensure the reaction goes to completion without significant side product formation.

Visualizations

experimental_workflow cluster_step1 Step 1: Pictet-Spengler Reaction cluster_step2 Step 2: Nitrile Reduction start Phenethylamine Derivative + Aldehyde/Ketone Precursor dissolve Dissolve in Solvent start->dissolve add_catalyst Add Acid Catalyst dissolve->add_catalyst react_ps Reaction (Stir/Heat) add_catalyst->react_ps workup_ps Neutralization & Extraction react_ps->workup_ps purify_ps Column Chromatography workup_ps->purify_ps product1 1,2,3,4-Tetrahydroisoquinoline- 3-carbonitrile purify_ps->product1 start2 1,2,3,4-Tetrahydroisoquinoline- 3-carbonitrile product1->start2 Intermediate dissolve2 Dissolve in Anhydrous Solvent start2->dissolve2 add_reductant Add Reducing Agent dissolve2->add_reductant react_red Reaction (Stir/Heat) add_reductant->react_red quench Quench & Work-up react_red->quench purify_red Purification quench->purify_red final_product (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine purify_red->final_product

Caption: Experimental workflow for the synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine.

troubleshooting_tree cluster_ps Pictet-Spengler Stage cluster_red Reduction Stage start Low Yield or Reaction Failure check_reactants Check Reactant Activity start->check_reactants check_reductant Check Reducing Agent start->check_reductant Is the reduction step failing? check_reactants->start optimize_catalyst Optimize Acid Catalyst check_reactants->optimize_catalyst Reactants are appropriate optimize_solvent_temp Optimize Solvent & Temperature optimize_catalyst->optimize_solvent_temp Catalyst optimization does not improve yield end Successful Synthesis optimize_catalyst->end Yield improves optimize_solvent_temp->end Yield improves check_reductant->start Insufficient or deactivated agent optimize_conditions_red Optimize Reaction Conditions check_reductant->optimize_conditions_red Sufficient & active reducing agent optimize_conditions_red->end Yield improves

Caption: Troubleshooting decision tree for the synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine.

References

Optimization

Technical Support Center: Purification of Tetrahydroisoquinoline (THIQ) Compounds

Welcome to the technical support center for the purification of tetrahydroisoquinoline (THIQ) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshootin...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tetrahydroisoquinoline (THIQ) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying tetrahydroisoquinoline compounds?

A1: The primary methods for purifying THIQ compounds are:

  • Recrystallization: This is a cost-effective method for final purification, capable of yielding very high purity products, especially for crystalline solids.[1][2][3]

  • Column Chromatography: Silica gel column chromatography is widely used to separate THIQ compounds from reaction byproducts and impurities.[4][5] For highly polar THIQs, specialized techniques like High-Speed Counter-Current Chromatography (HSCCC) or Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[3]

  • Acid-Base Extraction: This liquid-liquid extraction technique is effective for separating basic THIQ compounds from acidic or neutral impurities by utilizing their different solubilities in aqueous solutions at varying pH levels.[6][7][8][9][10]

Q2: My THIQ compound is highly polar and shows poor retention on a standard C18 reverse-phase HPLC column. What can I do?

A2: This is a common challenge with polar alkaloids.[3] Here are several strategies to improve retention:

  • Use a Polar-Modified Column: Employ a polar-embedded or polar-endcapped C18 column specifically designed for better retention of polar analytes.[3]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is well-suited for the separation of polar compounds.[3]

  • Modify the Mobile Phase: Increase the aqueous portion of your mobile phase (e.g., 95-99% water) and consider using a suitable buffer or an ion-pairing agent to enhance retention.[3]

Q3: I suspect my THIQ compound is degrading during purification on a silica gel column. How can I confirm this and prevent it?

A3: Degradation on silica gel can occur, especially with sensitive molecules.

  • Confirming Degradation: To check for degradation, spot your compound on a silica TLC plate and let it sit for about an hour. Then, develop the plate to see if new spots have appeared, which would indicate degradation.[3]

  • Preventing Degradation:

    • Use a less acidic stationary phase, such as aluminum oxide.[3]

    • Deactivate the silica gel by treating it with a base (e.g., triethylamine) before use.[3]

    • Utilize purification techniques that do not require a solid stationary phase, like HSCCC, to eliminate this risk entirely.[3]

Q4: What are common impurities I might encounter after synthesizing THIQ compounds?

A4: Common impurities can include unreacted starting materials (e.g., β-phenylethylamines and aldehydes/ketones), reagents from the reaction (e.g., catalysts), and side-products from competing reactions. For instance, in a Pictet-Spengler reaction, remaining aldehyde can be an impurity.[4]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Suggested Solution
Compound is too polar and elutes with the solvent front. 1. Switch to a more polar mobile phase. 2. Consider using a different stationary phase like alumina. 3. For highly polar compounds, explore HILIC or ion-exchange chromatography.[3]
Irreversible adsorption to the silica gel. 1. Add a small amount of a competitive base, like triethylamine, to the mobile phase. 2. Use a deactivated silica gel.[3] 3. Employ a technique without a solid support, such as HSCCC.[3]
Compound degradation on the column. 1. Run the chromatography at a lower temperature. 2. Use a less acidic stationary phase or deactivate the silica gel.[3] 3. Minimize the time the compound spends on the column by using a faster flow rate or gradient elution.
Issue 2: Difficulty in Recrystallization
Possible Cause Suggested Solution
Inappropriate solvent system. 1. Systematically screen a range of solvents with varying polarities. 2. Use a binary solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble) and adjust the ratio to find the optimal crystallization point.
Presence of impurities inhibiting crystal formation. 1. Pre-purify the crude product using a quick filtration through a small plug of silica gel to remove baseline impurities. 2. Perform an acid-base extraction to remove acidic or basic impurities before attempting recrystallization.[6][8]
Oiling out instead of crystallization. 1. Ensure the solution is not supersaturated when cooling. Try slower cooling. 2. Add a seed crystal to induce crystallization. 3. Redissolve the oil in a slightly larger volume of solvent and attempt to recrystallize again.
Issue 3: Inefficient Acid-Base Extraction
Possible Cause Suggested Solution
Incomplete protonation or deprotonation. 1. Ensure the pH of the aqueous layer is sufficiently acidic or basic to fully ionize the THIQ compound. Use a pH meter or pH paper to verify. 2. Perform multiple extractions with fresh aqueous solution to ensure complete transfer of the compound.[9]
Emulsion formation. 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Gently swirl or rock the separatory funnel instead of vigorous shaking. 3. Allow the mixture to stand for a longer period.
Compound is not sufficiently soluble in the organic solvent. 1. Choose an organic solvent in which your neutral THIQ compound has good solubility. Common choices include dichloromethane or diethyl ether.[8]

Experimental Protocols

General Protocol for Acid-Base Extraction of a THIQ Compound
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.[8]

  • Acidic Extraction: Add an aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. The basic THIQ will be protonated and move into the aqueous layer. Shake the funnel and allow the layers to separate.[9][10]

  • Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery.

  • Combine and Wash: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

  • Basification: Make the combined aqueous layer basic (pH > 10) by carefully adding a base (e.g., concentrated ammonia or NaOH solution).[7] This will deprotonate the THIQ, causing it to precipitate if it is a solid or form an organic layer if it is an oil.

  • Back-Extraction: Extract the now neutral THIQ back into an organic solvent (e.g., dichloromethane) by adding the solvent to the aqueous solution in the separatory funnel and shaking.[9]

  • Drying and Evaporation: Collect the organic layers, dry them over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified THIQ compound.[6][7]

General Protocol for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude THIQ compound in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified THIQ compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude THIQ Product extraction Acid-Base Extraction crude_product->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Separation recrystallization Recrystallization chromatography->recrystallization Final Polishing purity_check Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_check pure_product Pure THIQ Compound purity_check->pure_product

Caption: General purification workflow for THIQ compounds.

troubleshooting_logic start Low Purity after Initial Purification check_impurities Identify Impurity Type (TLC/NMR) start->check_impurities is_polar Are impurities polar? check_impurities->is_polar is_acidic_basic Are impurities acidic/basic? is_polar->is_acidic_basic No polar_solution Use Normal Phase Chromatography is_polar->polar_solution Yes is_structural_isomer Are impurities structural isomers? is_acidic_basic->is_structural_isomer No acid_base_solution Perform Acid-Base Extraction is_acidic_basic->acid_base_solution Yes isomer_solution Optimize Chromatography (e.g., change mobile phase) is_structural_isomer->isomer_solution Yes end Achieve High Purity polar_solution->end acid_base_solution->end isomer_solution->end

Caption: Troubleshooting logic for low purity of THIQ compounds.

References

Troubleshooting

Improving the stability of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (1,2,3,4-Tetr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine solutions during experimental procedures.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine solutions, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine solution has changed color (e.g., turned yellow/brown). What is the cause and how can I prevent it?

A1: Discoloration is a common indicator of degradation, likely due to oxidation. The tetrahydroisoquinoline nucleus and the primary amine are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.

Troubleshooting Steps:

  • Minimize Oxygen Exposure: Prepare solutions using de-gassed solvents and purge the headspace of the storage container with an inert gas like nitrogen or argon.

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.

  • Control pH: Maintain a slightly acidic pH (e.g., 3-6) to protonate the amine groups, which can reduce their susceptibility to oxidation. However, the optimal pH should be determined experimentally for your specific application.

  • Use of Antioxidants: Consider adding antioxidants to the formulation. Common choices for aqueous solutions include ascorbic acid or sodium metabisulfite. For organic solutions, butylated hydroxytoluene (BHT) may be effective.

Q2: I am observing a loss of potency or the appearance of unknown peaks in my HPLC analysis over time. What are the likely degradation pathways?

A2: The loss of the parent compound and the emergence of new peaks suggest chemical degradation. For (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine, likely degradation pathways include oxidation and hydrolysis. Oxidative degradation is a significant concern for amines.[1][2] The initial step often involves the formation of an amine radical.[1]

Potential Degradation Products:

  • Oxidation Products: The secondary amine within the tetrahydroisoquinoline ring and the primary aminomethyl group can be oxidized. This can lead to the formation of imines, hydroxylamines, or further degradation to smaller molecules.

  • Hydrolysis Products: While less common for this structure, if formulated with reactive excipients, hydrolysis could be a possibility.

Preventative Measures:

  • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradants and establish the degradation pathway.[1]

  • Proper Storage: Store solutions at recommended temperatures, protected from light and oxygen.

  • Excipient Compatibility: Ensure all excipients in your formulation are compatible with the active pharmaceutical ingredient (API).

Q3: My solution's pH is drifting over time. How does this affect stability and what can I do?

A3: pH drift can significantly impact the stability of your compound. Most simple alkyl amines have pKa's in the range of 9.5 to 11.0, making their aqueous solutions basic.[3] Changes in pH can alter the ionization state of the amine, affecting its solubility and susceptibility to degradation. For many amines, stability is enhanced in acidic conditions where the amine is protonated.[4]

Solutions:

  • Buffering Agents: Use a suitable buffer system to maintain a constant pH. The choice of buffer is critical, as some buffer components can catalyze degradation.[4] Common pharmaceutical buffers include citrate, phosphate, and acetate.

  • pH Adjustment: Carefully adjust the initial pH of your solution to a range where the compound is most stable. This optimal pH should be determined through stability studies.

Q4: What are the best practices for preparing and storing stock solutions of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine?

A4:

  • Solvent Selection: Use high-purity solvents. If using aqueous solutions, use purified water (e.g., Milli-Q or WFI).

  • Inert Atmosphere: As mentioned, preparing and storing solutions under an inert atmosphere (nitrogen or argon) is highly recommended to prevent oxidation.[1]

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down the rate of degradation. Avoid repeated freeze-thaw cycles.

  • Material Compatibility: Use glass or other inert containers for storage. Avoid plastics that may leach impurities or allow gas permeation.

Data Presentation: Illustrative Stability Data

The following tables provide an example of how to present stability data for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine solutions under various conditions. Note: This is illustrative data based on the general behavior of similar compounds and should be confirmed by experimental studies.

Table 1: Effect of pH on the Stability of a 1 mg/mL Aqueous Solution at 25°C

pH% Remaining after 7 days% Remaining after 30 days
3.099.598.2
5.099.297.5
7.097.892.1
9.095.385.4

Table 2: Effect of Temperature on the Stability of a 1 mg/mL Aqueous Solution at pH 5.0

Temperature% Remaining after 30 days
4°C99.8
25°C97.5
40°C91.3

Table 3: Effect of Stabilizing Agents on the Stability of a 1 mg/mL Aqueous Solution at pH 7.0 and 25°C

Stabilizing Agent (Concentration)% Remaining after 30 days
None92.1
Ascorbic Acid (0.1%)98.5
Sodium Metabisulfite (0.1%)98.2

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a general method for assessing the stability of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine. Method development and validation are required for specific applications.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare solutions of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine at the desired concentration in the appropriate matrix.

    • Store the solutions under the specified stability conditions (e.g., temperature, light exposure).

    • At each time point, withdraw an aliquot, dilute if necessary, and inject it into the HPLC system.

    • Quantify the peak area of the parent compound and any degradation products.

    • Calculate the percentage of the parent compound remaining relative to the initial time point.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule.[1]

  • Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug or a solution to 80°C for 48 hours.

  • Photodegradation: Expose the drug solution to light according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples by the stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.

Visualizations

cluster_degradation Likely Degradation Pathway parent (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine oxidized_ring Oxidized THIQ Ring (e.g., Imine formation) parent->oxidized_ring Oxidation [O2, light, metal ions] oxidized_amine Oxidized Aminomethyl Group parent->oxidized_amine Oxidation [O2, light, metal ions] further_degradation Further Degradation Products oxidized_ring->further_degradation oxidized_amine->further_degradation

Caption: A potential degradation pathway for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine.

cluster_workflow Forced Degradation Workflow start Prepare Drug Solution stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize/Quench (if applicable) stress->neutralize analyze Analyze via Stability-Indicating HPLC Method neutralize->analyze identify Identify Degradation Products (e.g., LC-MS) analyze->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Experimental workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Decision Tree start Solution Instability Observed (e.g., color change, new peaks) check_o2 Was the solution protected from oxygen? start->check_o2 check_light Was the solution protected from light? check_o2->check_light Yes solution_o2 Solution: - Use de-gassed solvents - Purge with inert gas - Add antioxidant check_o2->solution_o2 No check_ph Is the pH controlled and in an optimal range? check_light->check_ph Yes solution_light Solution: - Use amber vials - Protect from light check_light->solution_light No solution_ph Solution: - Use a buffer system - Adjust pH to acidic range check_ph->solution_ph No

Caption: A decision tree for troubleshooting solution instability.

References

Optimization

Troubleshooting common issues in Pictet-Spengler reaction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Pictet-Spengler reaction. Frequen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Pictet-Spengler reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction?

The Pictet-Spengler reaction is a chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] The reaction proceeds through the formation of an iminium ion from the tryptamine and carbonyl compound, which then undergoes an intramolecular electrophilic aromatic substitution to yield the characteristic tetracyclic ring system.[2]

Q2: What are the key factors that influence the yield of the Pictet-Spengler reaction?

The success and yield of a Pictet-Spengler reaction are highly dependent on several factors, including:

  • Nature of the reactants : The electronic properties of the tryptamine analog and the carbonyl compound play a crucial role. Electron-donating groups on the aromatic ring of the tryptamine generally lead to higher yields under milder conditions.[1]

  • Choice of solvent and catalyst : A variety of protic and aprotic solvents, as well as acid catalysts (Brønsted or Lewis acids), can be employed. The optimal choice depends on the specific substrates.[1] While protic solvents are traditionally used, aprotic media have sometimes resulted in superior yields.[1][3]

  • Reaction temperature and pH : The optimal temperature can vary significantly, with some reactions proceeding at room temperature while others require heating.[1] Acidic conditions are generally required to facilitate the formation of the key electrophilic iminium ion intermediate.[1]

Q3: Can ketones be used instead of aldehydes in this reaction?

Yes, ketones can be used in the Pictet-Spengler reaction, which leads to the formation of 1,1-disubstituted products. However, the reaction with ketones is often more challenging than with aldehydes due to increased steric hindrance and the lower reactivity of the ketone carbonyl group. Harsher reaction conditions may be necessary to achieve good yields.[1]

Q4: How does pH affect the Pictet-Spengler reaction?

The pH of the reaction mixture can significantly influence the reaction rate and, in some cases, the regioselectivity of the cyclization.[4][5] Acidic conditions are generally required to facilitate the formation of the electrophilic iminium ion, a key intermediate.[1] However, the optimal pH can vary depending on the specific substrates and desired outcome. For some reactions, near-neutral pH has been shown to increase conversion.[1][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the Pictet-Spengler reaction and offers potential solutions.

Problem 1: Low or No Product Yield

Possible CauseSuggested Solution
Insufficiently activated aromatic ring For less nucleophilic aromatic rings, such as a phenyl group, consider using stronger acid catalysts and higher temperatures.[3]
Decomposition of starting materials Tryptamine derivatives can be sensitive to harsh acidic conditions and high temperatures. Start with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed.[6]
Poor quality reagents Ensure the aldehyde is pure and the solvent is anhydrous, as water can hydrolyze the intermediate iminium ion.[6]
Inappropriate reaction temperature Experiment with a range of temperatures, from room temperature to reflux. Careful monitoring is crucial as higher temperatures can sometimes lead to decomposition.[1]

Problem 2: Formation of Side Products

Possible CauseSuggested Solution
Oxidation of the indole nucleus Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products.[6]
Formation of N-acyliminium ion side products Instead of strong acid catalysis, one can intentionally form the N-acyliminium ion by acylating the imine. This powerful electrophile can lead to cyclization under mild conditions with good yields.[3]
δ-Lactam formation If using an unprotected α-ketoacid as the aldehyde component, protect the carboxylic acid (e.g., as a methyl ester) to prevent intramolecular cyclization leading to δ-lactam formation.[6]

Problem 3: Poor Diastereoselectivity (Formation of Mixed cis/trans Isomers)

Possible CauseSuggested Solution
Kinetic vs. Thermodynamic Control The cis isomer is often the kinetic product, while the trans isomer is the thermodynamic product. Reaction conditions determine the final ratio.[6] Lower temperatures generally favor the kinetically controlled product.[1]
Nature of the N-substituent on Tryptophan Unsubstituted or small N-substituents on the tryptophan ester can lead to poor selectivity.[6] The choice of a suitable chiral auxiliary or catalyst is crucial for controlling stereochemistry.[1]
Solvent Effects The choice of solvent can significantly influence diastereoselectivity. For example, in some reactions, acetonitrile or nitromethane have been shown to favor the formation of the cis product.[7]

Problem 4: Difficult Purification

Possible CauseSuggested Solution
Similar Polarity of Diastereomers The cis and trans isomers can have very similar polarities, making them difficult to separate by standard column chromatography.[6] Consider derivatization of the product to alter its polarity before purification.[1]
Product co-elutes with starting materials Ensure the reaction goes to completion by monitoring with thin-layer chromatography (TLC).[1]
Product Precipitation with Impurities If the desired product precipitates from the reaction mixture, it may be necessary to redissolve the solid and purify by recrystallization or chromatography.

Quantitative Data Summary

The following tables summarize the effects of different reaction parameters on the yield and stereoselectivity of the Pictet-Spengler reaction.

Table 1: Effect of Catalyst on Yield

CatalystSubstrateSolventTemperature (°C)Yield (%)Reference
Trifluoroacetic acid (TFA)Tryptamine & BenzaldehydeDichloromethane2585[1]
Boron trifluoride etherate (BF₃·OEt₂)Tryptamine & BenzaldehydeDichloromethane2590[1]
Hydrochloric acid (HCl)Phenethylamine & DimethoxymethaneProtic SolventRefluxModerate[3]
Gold(I) complexesTryptamines & ArylaldehydesDichloromethaneRoom Temp.High[8]
Chiral Phosphoric AcidsTryptamines & AldehydesVariousVariousHigh[8]

Table 2: Effect of Solvent on Diastereoselectivity (cis:trans ratio)

SolventSubstrateTemperature (°C)cis:trans RatioReference
AcetonitrileD-tryptophan methyl ester & PiperonalNot specified99:1[7]
NitromethaneD-tryptophan methyl ester & PiperonalNot specified99:1[7]
BenzeneN-α-methylbenzyl-5,6-dimethoxytryptamine & Aromatic AldehydesRefluxup to 86:14[7]
BenzeneN-α-methylbenzyl-5,6-dimethoxytryptamine & Aliphatic AldehydesRefluxup to 69:31[7]

Experimental Protocols

Protocol 1: General Acid-Catalyzed Pictet-Spengler Reaction

This protocol provides a general procedure for the synthesis of 1-substituted-tetrahydro-β-carbolines.

Materials:

  • Tryptamine derivative (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene, methanol)

  • Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the tryptamine derivative in the anhydrous solvent in a round-bottom flask.

  • Add the aldehyde to the stirred solution at room temperature.[1]

  • Add the acid catalyst.

  • Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[2]

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Protocol 2: Enantioselective Pictet-Spengler Reaction Using a Chiral Catalyst

This protocol outlines a general procedure for an enantioselective reaction using a chiral catalyst.

Materials:

  • Tryptamine derivative (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Chiral catalyst (e.g., chiral phosphoric acid, thiourea derivative)

  • Anhydrous solvent (e.g., diethyl ether, toluene)

  • Molecular sieves (e.g., 4 Å)

  • Triethylamine

  • Solvents for chromatography

Procedure:

  • To a flame-dried flask containing the tryptamine derivative and molecular sieves, add the anhydrous solvent.

  • Add the chiral catalyst to the mixture.

  • Cool the reaction to the desired temperature (e.g., -30 °C).

  • Add the aldehyde to the reaction mixture.

  • Stir the reaction for the specified time and monitor by TLC.

  • Quench the reaction with triethylamine.[2]

  • Allow the mixture to warm to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantioenriched tetrahydro-β-carboline.[2]

Visualizations

Pictet_Spengler_Mechanism Tryptamine β-Arylethylamine Imine Imine Intermediate Tryptamine->Imine + Carbonyl Aldehyde Aldehyde/Ketone Aldehyde->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Spiroindolenine Spiroindolenine Intermediate Iminium->Spiroindolenine Intramolecular Cyclization Product Tetrahydro-β-carboline Spiroindolenine->Product Rearrangement Experimental_Workflow Start Start Reagents Combine Tryptamine Derivative, Aldehyde, and Solvent Start->Reagents Catalyst Add Catalyst Reagents->Catalyst Reaction Stir at Appropriate Temperature (Monitor by TLC) Catalyst->Reaction Quench Quench Reaction Reaction->Quench Extraction Work-up and Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Final Product Purification->Product Troubleshooting_Tree Start Low Yield or No Product? CheckReagents Check Reagent Purity and Anhydrous Conditions Start->CheckReagents Yes SideProducts Side Products Observed? Start->SideProducts No OptimizeConditions Optimize Reaction Conditions (Temperature, Catalyst) CheckReagents->OptimizeConditions OptimizeConditions->SideProducts InertAtmosphere Use Inert Atmosphere SideProducts->InertAtmosphere Yes (Oxidation) ProtectingGroups Consider Protecting Groups SideProducts->ProtectingGroups Yes (Other) PurificationIssue Purification Issues? SideProducts->PurificationIssue No InertAtmosphere->PurificationIssue ProtectingGroups->PurificationIssue Derivatize Derivatize Product PurificationIssue->Derivatize Yes OptimizeChroma Optimize Chromatography PurificationIssue->OptimizeChroma Yes Success Successful Reaction PurificationIssue->Success No Derivatize->Success OptimizeChroma->Success

References

Troubleshooting

Technical Support Center: Enhancing the Solubility of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine for Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with (1,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine that influence its solubility?

A1: (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is a small molecule with a molecular formula of C₁₀H₁₄N₂ and a molecular weight of approximately 162.23 g/mol .[1] Its structure contains both a primary and a secondary amine, making it a basic compound. The presence of these ionizable groups means its aqueous solubility is highly dependent on pH. The predicted XLogP3 value of 0.5 suggests it has moderate lipophilicity.[1]

Q2: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous assay buffer?

A2: This is a common issue known as "solvent-shift" precipitation. While your compound may be soluble in a high concentration in 100% DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer can cause it to crash out of solution. The aqueous environment is much more polar than DMSO, and if the compound's concentration exceeds its thermodynamic solubility limit in the final buffer, precipitation will occur.

Q3: How can I increase the aqueous solubility of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine?

A3: Several strategies can be employed to enhance the solubility of this basic compound:

  • pH Adjustment: Lowering the pH of the aqueous buffer will protonate the amine groups, forming a more soluble salt.

  • Co-solvents: Using a small percentage of a water-miscible organic solvent in your final assay buffer can help keep the compound in solution.

  • Salt Formation: Preparing a salt form of the compound (e.g., hydrochloride salt) can significantly improve its aqueous solubility compared to the free base.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The tolerance for DMSO varies between cell lines and assay types. A general guideline is to keep the final DMSO concentration at or below 0.5% to avoid cellular toxicity and off-target effects. However, it is crucial to perform a vehicle control experiment with the same final DMSO concentration to determine the specific tolerance of your experimental system.

Q5: Should I use kinetic or thermodynamic solubility data for my experiments?

A5: This depends on the stage of your research.

  • Kinetic solubility is often used in early-stage drug discovery and high-throughput screening. It measures the solubility of a compound after a short incubation time following dilution from a DMSO stock and can be influenced by the rate of precipitation.

  • Thermodynamic solubility represents the true equilibrium solubility of a compound and is more relevant for later-stage development, such as formulation studies. It involves a longer incubation of the solid compound in the buffer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The final concentration exceeds the compound's kinetic solubility. The rapid change in solvent polarity causes the compound to crash out.- Lower the final concentration of the compound in the assay. - Prepare a more concentrated stock in DMSO and use a smaller volume for dilution. - Add the DMSO stock to the buffer while vortexing to ensure rapid mixing. - Consider using a salt form of the compound for better aqueous solubility.
The solution becomes cloudy over time during the assay. The compound is slowly precipitating out of solution at the assay temperature or due to interactions with buffer components.- Decrease the final compound concentration. - Test the solubility at different pH values to find a more suitable buffer system. - Incorporate a low percentage of a co-solvent (e.g., ethanol, propylene glycol) in the final assay buffer, ensuring it does not affect the assay performance.
Inconsistent results between experiments. The compound may not be fully dissolved in the stock solution, or precipitation is occurring inconsistently.- Always ensure your DMSO stock is fully dissolved before use. Gentle warming or sonication may be necessary. - Visually inspect your assay plates for any signs of precipitation before taking readings. - Prepare fresh dilutions from the stock solution for each experiment.
Low or no activity observed in a biological assay. The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.- First, confirm the solubility of your compound under the specific assay conditions using a solubility assay. - Employ solubility enhancement techniques such as pH adjustment or the use of co-solvents to increase the concentration of the dissolved compound.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine in an aqueous buffer.

Materials:

  • (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom for visual inspection)

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (optional)

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Create a serial dilution of the stock solution in a 96-well plate using DMSO.

  • In a separate 96-well plate, add 98 µL of PBS (pH 7.4) to each well.

  • Transfer 2 µL of the compound dilutions from the DMSO plate to the PBS plate. This will result in a 1:50 dilution and a final DMSO concentration of 2%.

  • Mix the plate thoroughly and incubate at room temperature for 2 hours.

  • Visually inspect each well for signs of precipitation against a dark background. The highest concentration that remains clear is the kinetic solubility.

  • Optionally, measure the turbidity of each well using a plate reader at a wavelength of 620 nm. A significant increase in absorbance compared to the buffer control indicates precipitation.

Protocol 2: pH-Dependent Solubility Enhancement

This protocol describes how to evaluate the effect of pH on the solubility of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • A series of aqueous buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • 96-well microplate

Procedure:

  • Prepare a dilution series of the compound in DMSO as described in Protocol 1.

  • In separate 96-well plates for each pH value, add 98 µL of the respective buffer to each well.

  • Transfer 2 µL of the compound dilutions to each of the buffer plates.

  • Mix and incubate for 2 hours at room temperature.

  • Determine the kinetic solubility at each pH by visual inspection or turbidity measurement.

Quantitative Data Summary

The following tables provide illustrative data on the solubility of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine under different conditions. Note that these are typical expected values, and actual results may vary.

Table 1: Effect of pH on the Kinetic Solubility

Buffer pHExpected Kinetic Solubility (µM)
5.0> 200
6.0150 - 200
7.050 - 100
7.425 - 50
8.0< 25

Table 2: Effect of Co-solvents on Kinetic Solubility in PBS (pH 7.4)

Co-solvent (5% v/v)Expected Kinetic Solubility (µM)
None25 - 50
Ethanol75 - 125
Propylene Glycol100 - 150
PEG 400125 - 175

Visualizations

G Workflow for Solubility Troubleshooting start Precipitation Observed in Assay check_stock Is the DMSO stock solution clear? start->check_stock prep_new_stock Prepare fresh stock solution. Consider gentle warming or sonication. check_stock->prep_new_stock No check_concentration Is the final concentration too high? check_stock->check_concentration Yes prep_new_stock->check_concentration lower_conc Lower the final assay concentration. check_concentration->lower_conc Yes optimize_buffer Optimize Assay Buffer check_concentration->optimize_buffer No end Solubility Issue Resolved lower_conc->end ph_adjustment pH Adjustment (e.g., lower pH for basic compounds) optimize_buffer->ph_adjustment co_solvents Use Co-solvents (e.g., 1-5% Ethanol, PEG400) optimize_buffer->co_solvents salt_form Consider Salt Formation (e.g., HCl salt) optimize_buffer->salt_form ph_adjustment->end co_solvents->end salt_form->end

Caption: A troubleshooting workflow for addressing compound precipitation in assays.

G Hypothetical Signaling Pathway of a THIQ Derivative THIQ (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine (THIQ Derivative) D2R Dopamine D2 Receptor (D2R) THIQ->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression Regulates

Caption: A hypothetical signaling pathway for a tetrahydroisoquinoline (THIQ) derivative interacting with the Dopamine D2 receptor.

References

Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroisoquinolines

Welcome to the Technical Support Center for the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting g...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. This guide focuses on three common synthetic routes: the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and the Pomeranz-Fritsch reaction followed by reduction.

General Troubleshooting Workflow

Before diving into specific issues for each reaction, consider this general workflow for troubleshooting unexpected results in your synthesis.

Troubleshooting_Workflow start Start: Unexpected Reaction Outcome (Low Yield, Impurities) check_reagents Verify Starting Material Purity and Reagent Quality start->check_reagents check_conditions Review Reaction Conditions: - Temperature - Time - Atmosphere check_reagents->check_conditions literature Consult Literature for Similar Substrates check_conditions->literature analysis Analyze Crude Product: - NMR - MS - TLC/LC-MS literature->analysis low_yield Low Yield of Desired Product analysis->low_yield impurity Significant Impurities Present analysis->impurity identify_byproduct Identify Major Side Products optimize Optimize Reaction Conditions: - Catalyst/Reagent Stoichiometry - Solvent - Temperature identify_byproduct->optimize Address specific side reaction low_yield->identify_byproduct If byproducts are significant low_yield->optimize If no major byproduct impurity->identify_byproduct purification Optimize Purification Method impurity->purification end Successful Synthesis optimize->end purification->end

Caption: A general workflow for troubleshooting common issues in chemical synthesis.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust method for synthesizing THIQs via the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Troubleshooting and FAQs

Q1: My Pictet-Spengler reaction is not proceeding or the yield is very low. What are the common causes?

A1: Low reactivity in the Pictet-Spengler reaction is often linked to the electronic nature of the β-arylethylamine. The reaction is an electrophilic aromatic substitution, and therefore, electron-donating groups on the aromatic ring are crucial for facilitating the cyclization.[1] If your substrate lacks these activating groups, you may observe low to no product formation.

  • Troubleshooting Steps:

    • Increase Acidity: For less activated aromatic rings, stronger acid catalysts or superacid conditions may be necessary to promote the reaction.

    • Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation barrier. Monitor for decomposition.

    • Protecting Groups: If your substrate has sensitive functional groups, ensure they are adequately protected under the acidic conditions.

Q2: I'm observing the formation of an isoquinoline instead of the desired tetrahydroisoquinoline. How can I prevent this?

A2: The formation of the fully aromatized isoquinoline is due to the over-oxidation of the THIQ product. This can happen if the reaction is exposed to air for extended periods at elevated temperatures, or if certain reagents used have oxidizing properties.

  • Troubleshooting Steps:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive heat, as these can promote oxidation.

    • Careful Choice of Reagents: Ensure that the acid catalyst and solvent are free from oxidizing impurities.

Q3: My aldehyde starting material seems to be degrading. What could be the issue?

A3: Aldehydes, especially aromatic aldehydes like benzaldehyde, are susceptible to autoxidation to the corresponding carboxylic acid, particularly when exposed to air.

  • Troubleshooting Steps:

    • Use Freshly Distilled Aldehyde: Ensure the purity of your aldehyde by distilling it before use.

    • In Situ Generation: In some cases, it may be beneficial to generate the aldehyde in situ from the corresponding alcohol immediately before the Pictet-Spengler reaction.

Quantitative Data: Effect of Aromatic Ring Substituents on Yield

The following table summarizes the effect of substituents on the aromatic ring of the β-arylethylamine on the yield of the Pictet-Spengler reaction.

β-Arylethylamine SubstituentAldehydeAcid CatalystYield (%)Reference
3,4-DimethoxyAcetaldehydeHClHigh (not specified)[1]
3-MethoxyAcetaldehydeHClModerate[1]
UnsubstitutedAcetaldehydeStrong Acid (e.g., superacid)Moderate to High
3,4-DimethoxyBenzaldehydeTrifluoroacetic Acid (TFA)98% (microwave-assisted)[2]
Experimental Protocol: Synthesis of Salsolidine

This protocol describes the synthesis of the THIQ alkaloid, Salsolidine, via the Pictet-Spengler reaction.[1]

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Acetaldehyde

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3,4-dimethoxyphenethylamine (1 equivalent) in dilute hydrochloric acid.

  • Cool the solution in an ice bath and add acetaldehyde (1.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude Salsolidine by column chromatography on silica gel.

Reaction Pathway and Side Reactions

Pictet_Spengler cluster_main Main Reaction cluster_side Side Reactions Amine β-Arylethylamine Imine Schiff Base/ Iminium Ion Amine->Imine + Aldehyde, H+ Aldehyde Aldehyde/Ketone Aldehyde_Oxidation Oxidized Aldehyde (Carboxylic Acid) Aldehyde->Aldehyde_Oxidation [O] THIQ 1,2,3,4-Tetrahydroisoquinoline Imine->THIQ Intramolecular Cyclization Over_Oxidation Over-Oxidation Product (Isoquinoline) THIQ->Over_Oxidation [O]

Caption: Main reaction pathway of the Pictet-Spengler synthesis and common side reactions.

Bischler-Napieralski Reaction and Reduction

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.

Troubleshooting and FAQs

Q1: My Bischler-Napieralski reaction is giving a low yield, and I'm isolating a styrene-like byproduct. What is happening?

A1: The formation of a styrene derivative is a classic side reaction of the Bischler-Napieralski synthesis, known as the retro-Ritter reaction.[3][4] This occurs when the nitrilium ion intermediate, instead of undergoing intramolecular cyclization, fragments. This side reaction is more prevalent with certain substrates, particularly those that can form a stable, conjugated styrene.[3]

  • Troubleshooting Steps:

    • Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter fragmentation.[5]

    • Milder Conditions: Employing modern, milder dehydrating agents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) allows the reaction to proceed at lower temperatures, which can suppress the retro-Ritter pathway.[4]

    • Alternative Reagents: Using oxalyl chloride to generate an N-acyliminium intermediate can also prevent the fragmentation that leads to the styrene byproduct.[3]

Q2: The cyclization works, but the subsequent reduction to the THIQ is incomplete. How can I improve the reduction step?

A2: Incomplete reduction of the 3,4-dihydroisoquinoline intermediate can be due to several factors, including the choice of reducing agent, reaction time, and temperature.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is commonly used. For more stubborn reductions, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can be employed, but require anhydrous conditions and careful handling.

    • Reaction Conditions: Ensure the reaction is stirred for a sufficient amount of time. Gentle heating may be required, but should be done cautiously to avoid side reactions.

    • pH Adjustment: For reductions with NaBH₄, the pH of the reaction mixture can be important.

Q3: I am observing chlorinated byproducts in my reaction. Where are they coming from?

A3: When using phosphorus oxychloride (POCl₃) as the dehydrating agent, it is possible to get chlorinated byproducts, although this is less common than the retro-Ritter reaction. This can occur if the intermediate imidoyl chloride reacts with other nucleophiles present in the reaction mixture.

  • Troubleshooting Steps:

    • Use Fresh Reagents: Ensure your POCl₃ is of high quality and free from impurities.

    • Control Stoichiometry: Use the appropriate stoichiometry of POCl₃ to minimize side reactions.

    • Alternative Dehydrating Agents: Consider using P₂O₅ or other non-chlorinating dehydrating agents.

Quantitative Data: Dehydrating Agent and Product Distribution

The choice of dehydrating agent can influence not only the yield but also the regioselectivity of the cyclization in some cases.

SubstrateDehydrating AgentProduct(s)Yield (%)Reference
N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamidePOCl₃7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolineGood (not specified)[6]
N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamideP₂O₅Mixture of 7-methoxy and 6-methoxy isomersNot specified[6]
β-arylethylamide (general)POCl₃3,4-dihydroisoquinolineVaries[7]
β-arylethylamide (general)Tf₂O, 2-chloropyridine3,4-dihydroisoquinolineOften higher yields under milder conditions[7]
Experimental Protocol: Two-Step Synthesis of a THIQ

This protocol outlines the general procedure for a Bischler-Napieralski cyclization followed by reduction.[8]

Materials:

  • β-arylethylamide

  • Phosphorus oxychloride (POCl₃) or Triflic anhydride (Tf₂O) and 2-chloropyridine

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

Procedure:

  • Bischler-Napieralski Cyclization:

    • Dissolve the β-arylethylamide (1 equivalent) in anhydrous DCM under an inert atmosphere.

    • If using POCl₃, add it to the solution and reflux the mixture until the reaction is complete (monitor by TLC).

    • If using the milder protocol, cool the solution to -20 °C, add 2-chloropyridine (2 equivalents), followed by the slow addition of Tf₂O (1.25 equivalents). Stir at low temperature and then allow to warm to room temperature.

    • Upon completion, carefully quench the reaction and work up to isolate the crude 3,4-dihydroisoquinoline.

  • Reduction:

    • Dissolve the crude 3,4-dihydroisoquinoline in methanol.

    • Cool the solution in an ice bath and add sodium borohydride (1.5 - 2 equivalents) portion-wise.

    • Stir the reaction at room temperature until the reduction is complete (monitor by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude THIQ by column chromatography.

Reaction Pathway and Side Reactions

Bischler_Napieralski cluster_main Main Reaction cluster_side Side Reactions Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium + Dehydrating Agent DHIQ 3,4-Dihydroisoquinoline Nitrilium->DHIQ Intramolecular Cyclization Styrene Styrene Derivative (Retro-Ritter Product) Nitrilium->Styrene Fragmentation THIQ 1,2,3,4-Tetrahydroisoquinoline DHIQ->THIQ Reduction (e.g., NaBH4)

Caption: The Bischler-Napieralski reaction pathway, subsequent reduction, and the major retro-Ritter side reaction.

Pomeranz-Fritsch Reaction and Reduction

The Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine. The resulting isoquinoline must then be reduced to the THIQ.

Troubleshooting and FAQs

Q1: My Pomeranz-Fritsch reaction is giving a very low yield. What are the primary factors affecting this reaction?

A1: The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions and substrate electronics.[9]

  • Troubleshooting Steps:

    • Substituent Effects: Electron-donating groups on the benzaldehyde ring generally increase the yield by activating the ring for electrophilic attack. Conversely, electron-withdrawing groups can significantly lower the yield or cause the reaction to fail.

    • Acid Catalyst: The choice and concentration of the acid are critical. While concentrated sulfuric acid is traditional, it can cause charring. Polyphosphoric acid (PPA) or Lewis acids may offer better results for specific substrates.[9]

    • Temperature and Time: The reaction often requires heat, but excessive temperatures or prolonged reaction times can lead to decomposition. Monitor the reaction closely to find the optimal conditions.

Q2: I am observing a significant amount of an oxazole byproduct. How can I avoid this?

A2: The formation of an oxazole is a known competing side reaction in the Pomeranz-Fritsch synthesis. This occurs through an alternative cyclization pathway of an intermediate.

  • Troubleshooting Steps:

    • Modify Reaction Conditions: The ratio of isoquinoline to oxazole can sometimes be influenced by the choice of acid and temperature. Experiment with different acid catalysts and reaction temperatures to favor the desired isoquinoline formation.

    • Substrate Modification: In some cases, modifying the substituents on the starting materials can disfavor the oxazole formation pathway.

Q3: The reduction of the isoquinoline to the THIQ is not efficient. What are my options?

A3: The reduction of the stable aromatic isoquinoline ring to a THIQ can be challenging.

  • Troubleshooting Steps:

    • Catalytic Hydrogenation: This is a common method, using catalysts such as platinum oxide (Adam's catalyst) or palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation with a hydrogen donor like ammonium formate.

    • Chemical Reduction: Strong reducing agents like lithium aluminum hydride can be used, but require anhydrous conditions.

Quantitative Data: Influence of Reaction Conditions on Yield

Yields in the Pomeranz-Fritsch reaction can vary widely depending on the substrate and conditions.

Benzaldehyde SubstituentAcid CatalystYield of Isoquinoline (%)Reference
3,4-DimethoxyH₂SO₄High[2]
UnsubstitutedH₂SO₄Moderate to Low[10]
Electron-withdrawing groupH₂SO₄Very Low to None[9]
Experimental Protocol: Pomeranz-Fritsch Synthesis and Reduction

This protocol outlines a modified Pomeranz-Fritsch synthesis.[2]

Materials:

  • Substituted benzaldehyde

  • Aminoacetaldehyde dimethyl acetal

  • Toluene

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid

  • Catalyst for hydrogenation (e.g., Pd/C)

Procedure:

  • Schiff Base Formation: Dissolve the benzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene. Reflux with a Dean-Stark trap to remove water until the reaction is complete.

  • Reduction to Amine: Cool the mixture, add ethanol, and then portion-wise add NaBH₄ (1.5 equivalents) at 0 °C. Stir until the reduction is complete.

  • Cyclization to Isoquinoline: Acidify the mixture with hydrochloric acid and heat to reflux to induce cyclization.

  • Work-up and Purification: Cool the reaction, make it basic, and extract the isoquinoline product. Purify by column chromatography.

  • Reduction to THIQ: Dissolve the purified isoquinoline in a suitable solvent (e.g., ethanol or acetic acid). Add the hydrogenation catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reduction is complete.

  • Final Work-up: Filter off the catalyst, remove the solvent, and purify the resulting THIQ if necessary.

Reaction Pathway and Side Reactions

Pomeranz_Fritsch cluster_main Main Reaction cluster_side Side Reactions Benzaldehyde Benzaldehyde Schiff_Base Benzalaminoacetal Benzaldehyde->Schiff_Base + Aminoacetal Aminoacetal Aminoacetaldehyde Acetal Isoquinoline Isoquinoline Schiff_Base->Isoquinoline Acid-catalyzed Cyclization Oxazole Oxazole Byproduct Schiff_Base->Oxazole Alternative Cyclization THIQ 1,2,3,4-Tetrahydroisoquinoline Isoquinoline->THIQ Reduction (e.g., H2, Pd/C)

References

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for THIQ Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of tetrahydroisoquinoline (THIQ) der...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of tetrahydroisoquinoline (THIQ) derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of THIQ derivatives via the two primary routes: the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction Troubleshooting

Issue 1: Low or No Yield of the Desired 3,4-Dihydroisoquinoline Product

  • Question: My Bischler-Napieralski reaction is resulting in a low yield or failing to produce the desired product. What are the likely causes and how can I optimize the reaction?

  • Answer: Low yields in the Bischler-Napieralski reaction can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. Here are some common causes and solutions:

    • Insufficiently Activated Aromatic Ring: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1] Therefore, the presence of electron-donating groups on the β-arylethylamide starting material is crucial for facilitating the cyclization step.[2][3] If your substrate lacks these activating groups, the reaction will be sluggish.

      • Solution: For substrates without electron-donating groups, more forcing conditions are often necessary. The use of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is generally most effective in these cases.[1][3]

    • Inappropriate Dehydrating Agent: The choice of dehydrating agent is critical and depends on the specific substrate.[1][4]

      • Solution: While phosphoryl chloride (POCl₃) is widely used, other reagents can be more effective for certain substrates.[1][2] For phenethylamides, tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) can be employed.[1] For phenethylcarbamates, triflic anhydride (Tf₂O) or polyphosphoric acid (PPA) are good alternatives.[1]

    • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled to promote cyclization without causing decomposition.[1]

      • Solution: The optimal temperature can range from room temperature to 100 °C, depending on the dehydrating agent and substrate.[1] It is advisable to start with milder conditions and gradually increase the temperature. For many standard procedures, refluxing in a suitable solvent like toluene or xylene is common.[4]

    • Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[3][4] This is particularly favored when the formation of a conjugated system is possible.[4]

      • Solution: To minimize the retro-Ritter reaction, using the corresponding nitrile as a solvent can shift the equilibrium away from the styrene byproduct.[3][4] Another approach is to use oxalyl chloride to generate an N-acyliminium intermediate, which avoids the elimination that leads to the nitrile.[3][4]

Table 1: Effect of Dehydrating Agent on Bischler-Napieralski Reaction

Dehydrating AgentSubstrate TypeTypical ConditionsNotes
POCl₃General β-arylethylamidesRefluxWidely used and effective for many substrates.[1][2]
P₂O₅ in POCl₃Substrates lacking electron-donating groupsRefluxMore forcing conditions for less reactive substrates.[1][3]
SnCl₄, BF₃·OEt₂PhenethylamidesVariesAlternative Lewis acids.[1]
Tf₂O, PPAPhenethylcarbamatesVariesEffective for carbamate starting materials.[1]

Issue 2: Difficulty with Product Purification

  • Question: I am having trouble purifying my 3,4-dihydroisoquinoline product. What are some common impurities and how can I remove them?

  • Answer: Purification challenges can arise from unreacted starting materials, side products, and the basic nature of the product itself.

    • Common Impurities:

      • Unreacted β-arylethylamide.

      • Styrene derivatives from the retro-Ritter reaction.[3][4]

      • Polymeric materials.

    • Purification Strategies:

      • Acid-Base Extraction: Since the 3,4-dihydroisoquinoline product is basic, an acid-base extraction can be an effective purification step. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

      • Column Chromatography: Silica gel column chromatography is a standard method for purification. A solvent system such as dichloromethane/methanol or hexanes/ethyl acetate can be effective.[5] A gradient elution may be necessary to separate the product from closely related impurities.[5]

      • Crystallization: If the product is a solid, crystallization from a suitable solvent can be a highly effective purification technique.

Pictet-Spengler Reaction Troubleshooting

Issue 1: Low or No Yield of the Desired Tetrahydroisoquinoline Product

  • Question: My Pictet-Spengler reaction is giving a very low yield or no product. What are the common reasons for this?

  • Answer: The Pictet-Spengler reaction, while robust, is sensitive to several factors. Low yields can often be traced back to issues with the catalyst, reactants, or reaction conditions.[5]

    • Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.[5] If the catalyst is not acidic enough, the reaction will not proceed efficiently.

      • Solution: Use strong protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂).[5][6] The choice of acid can significantly impact the yield.[5]

    • Decomposition of Starting Materials: Tryptophan and tryptamine derivatives can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition.[5]

      • Solution: Start with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed.[5] For sensitive substrates, a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization, can be beneficial.[7]

    • Poor Quality Reagents: Impurities in the aldehyde or solvent can interfere with the reaction.[5] Water, in particular, can hydrolyze the intermediate iminium ion.

      • Solution: Ensure the aldehyde is pure and the solvent is anhydrous.[5]

    • Steric Hindrance: Bulky substituents on the β-arylethylamine nitrogen or the aldehyde can slow down the reaction.[5]

      • Solution: For sterically hindered substrates, longer reaction times or higher temperatures might be necessary.[5]

Table 2: Common Catalysts and Solvents for the Pictet-Spengler Reaction

Catalyst TypeExamplesSolvent TypeExamples
Protic AcidsHCl, H₂SO₄, TFA[6]ProticMethanol, Water, HFIP[6]
Lewis AcidsBF₃·OEt₂, Gold(I) complexes[6]AproticDichloromethane, Toluene, Acetonitrile[6]
OrganocatalystsChiral phosphoric acids, Thiourea derivatives[6]

Issue 2: Formation of Diastereomers or Racemization

  • Question: I am obtaining a mixture of diastereomers or a racemic product in my stereoselective Pictet-Spengler reaction. How can I improve the stereoselectivity?

  • Answer: Controlling stereochemistry in the Pictet-Spengler reaction requires careful optimization of reaction conditions.

    • Diastereomer Control: The formation of cis and trans diastereomers is common.

      • Solution: While strong acid can favor the formation of the trans isomer, excessively harsh conditions can lead to other side reactions.[5] Careful control of acidity and temperature is key. Lower temperatures generally favor the kinetically controlled product.[6]

    • Racemization: Loss of enantiomeric excess can occur, especially at higher temperatures.[6]

      • Solution: Temperature control is critical; running the reaction at lower temperatures can help prevent racemization.[6] The use of a suitable chiral auxiliary or a chiral catalyst is essential for achieving high enantioselectivity.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental difference between the Bischler-Napieralski and Pictet-Spengler reactions?

    • A1: The key difference lies in the starting materials and the initial product. The Bischler-Napieralski reaction starts with a β-arylethylamide and forms a 3,4-dihydroisoquinoline, which is an imine.[1] The Pictet-Spengler reaction begins with a β-arylethylamine and an aldehyde or ketone to yield a tetrahydroisoquinoline, which is a secondary amine.[8][9]

  • Q2: Can I use ketones instead of aldehydes in the Pictet-Spengler reaction?

    • A2: Yes, ketones can be used in the Pictet-Spengler reaction, but they are generally less reactive than aldehydes.[6] This may necessitate harsher reaction conditions, such as higher temperatures or stronger acids.

  • Q3: How can I monitor the progress of my THIQ synthesis reaction?

    • A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

  • Q4: My final THIQ product is an oil, making purification by crystallization difficult. What are my options?

    • A4: If the product is an oil, purification can be achieved through column chromatography.[5] If the product is basic, you could also try to form a salt (e.g., a hydrochloride or tartrate salt), which is often a crystalline solid and can be purified by recrystallization.

Experimental Protocols

General Procedure for Bischler-Napieralski Reaction

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate.[2]

  • Under an inert atmosphere (e.g., nitrogen), add an anhydrous solvent such as dichloromethane (DCM) or toluene.[2][4]

  • Add the dehydrating agent (e.g., POCl₃) to the solution. The addition may be done at a reduced temperature (e.g., 0 °C) depending on the reactivity.[2]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature and carefully quench any remaining dehydrating agent (e.g., by slowly adding to ice).[2]

  • Basify the mixture with an appropriate base (e.g., aqueous NaOH or NH₄OH) and extract the product with an organic solvent.[2]

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography or crystallization.[5]

General Procedure for Pictet-Spengler Reaction

  • Dissolve the β-arylethylamine in an appropriate solvent (e.g., methanol, dichloromethane, or toluene).[5][6]

  • Add the aldehyde or ketone to the solution.[6]

  • Add the acid catalyst (e.g., TFA or HCl in a suitable solvent).[6]

  • Stir the reaction mixture at the desired temperature (from room temperature to reflux) and monitor its progress by TLC.[6]

  • Once the reaction is complete, neutralize the acid with a base (e.g., saturated aqueous NaHCO₃).[9]

  • Extract the product with an organic solvent.[9]

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.[9]

  • Purify the resulting crude product by column chromatography or crystallization.[5]

Visualizations

Bischler_Napieralski_Troubleshooting start Low or No Yield check_activation Check Aromatic Ring Activation start->check_activation add_edg Substrate has Electron-Donating Groups (EDG)? check_activation->add_edg no_edg No add_edg->no_edg No yes_edg Yes add_edg->yes_edg Yes use_forcing_conditions Use Forcing Conditions (e.g., P2O5/POCl3) no_edg->use_forcing_conditions check_reagent Evaluate Dehydrating Agent yes_edg->check_reagent use_forcing_conditions->check_reagent check_temp Optimize Temperature check_reagent->check_temp check_side_reactions Investigate Side Reactions check_temp->check_side_reactions retro_ritter Retro-Ritter Product Observed? check_side_reactions->retro_ritter yes_rr Yes retro_ritter->yes_rr Yes no_rr No retro_ritter->no_rr No change_solvent Use Nitrile Solvent or Oxalyl Chloride yes_rr->change_solvent optimization_complete Improved Yield no_rr->optimization_complete change_solvent->optimization_complete

Caption: Troubleshooting workflow for low yield in Bischler-Napieralski reactions.

Pictet_Spengler_Parameters cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Outcomes Amine β-Arylethylamine (Activation important) Yield Yield Amine->Yield Carbonyl Aldehyde/Ketone (Reactivity varies) Carbonyl->Yield Catalyst Catalyst (Protic, Lewis, Organo) Catalyst->Yield Stereoselectivity Stereoselectivity Catalyst->Stereoselectivity Solvent Solvent (Protic/Aprotic) Solvent->Yield Temperature Temperature (Affects rate & selectivity) Temperature->Yield Temperature->Stereoselectivity General_THIQ_Workflow start Start: Choose Synthetic Route bischler Bischler-Napieralski start->bischler pictet Pictet-Spengler start->pictet reaction_setup Reaction Setup (Solvent, Reagents, Temp) bischler->reaction_setup pictet->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring workup Workup (Quenching, Extraction) monitoring->workup purification Purification (Chromatography, Crystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final THIQ Derivative characterization->final_product

References

Optimization

Technical Support Center: Overcoming Resistance to THIQ Analogs in Cell Lines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Tetrahydroisoquinoline (THIQ)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Tetrahydroisoquinoline (THIQ) analogs in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What are THIQ analogs and what is their primary mechanism of action in cancer cells?

Tetrahydroisoquinoline (THIQ) is a structural scaffold found in numerous natural and synthetic compounds with a wide range of biological activities, including potent anticancer effects.[1][2][3] Many cytotoxic THIQ analogs function as microtubule-targeting agents.[4][5][6] They bind to the colchicine-binding site on β-tubulin, which disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][6] Other reported mechanisms of action for certain THIQ analogs include induction of DNA damage and inhibition of topoisomerase II.[7][8][9]

Q2: My cancer cell line has developed resistance to a THIQ analog. What are the potential mechanisms?

Resistance to THIQ analogs, particularly those that target microtubules, can arise through several mechanisms, similar to those observed for other microtubule inhibitors.[10][11][12] The most common mechanisms include:

  • Alterations in the Drug Target (β-tubulin): Mutations in the genes encoding β-tubulin can alter the drug-binding site, reducing the affinity of the THIQ analog for its target.[11] Additionally, changes in the expression of different β-tubulin isotypes, such as the overexpression of βIII-tubulin, are strongly associated with resistance to microtubule-targeting agents.[10][12]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump the THIQ analog out of the cell, reducing its intracellular concentration and efficacy.[13][14][15][16][17]

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) to counteract the pro-apoptotic signals induced by the THIQ analog.[18][19][20] Activation of survival pathways like PI3K/Akt can also contribute to resistance.

  • Drug Inactivation: Although less common for this class of drugs, cellular metabolism could potentially modify the THIQ analog into an inactive form.

Q3: How can I determine the specific mechanism of resistance in my cell line?

Identifying the mechanism of resistance is crucial for developing strategies to overcome it. Here are some key experiments:

  • Western Blot Analysis: To check for alterations in protein expression.

    • Target Proteins: β-tubulin isotypes (especially βIII-tubulin), P-gp (MDR1), MRP1, Bcl-2, Bcl-xL, cleaved caspases, and key proteins in survival pathways (e.g., p-Akt).

  • Gene Sequencing: To identify mutations in the tubulin genes (e.g., TUBB).

  • Drug Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., rhodamine 123) with and without a transport inhibitor (e.g., verapamil) to assess the activity of efflux pumps.

  • Cell Viability Assays in Combination with Inhibitors: To functionally test the involvement of specific pathways. For example, co-treating resistant cells with the THIQ analog and an inhibitor of P-gp or a Bcl-2 family protein.

Q4: Are there strategies to overcome resistance to THIQ analogs?

Yes, several strategies can be employed to overcome resistance:

  • Combination Therapy:

    • With ABC Transporter Inhibitors: Co-administration of the THIQ analog with an inhibitor of P-gp (e.g., verapamil, tariquidar) can restore sensitivity in cells overexpressing this efflux pump.[21]

    • With Pro-Survival Pathway Inhibitors: Combining the THIQ analog with inhibitors of anti-apoptotic proteins (e.g., BH3 mimetics like venetoclax) can re-sensitize cells that have upregulated these survival mechanisms.

    • With Other Chemotherapeutic Agents: Using the THIQ analog in combination with drugs that have a different mechanism of action can be effective against heterogeneous tumor cell populations.

  • Development of Novel Analogs: Synthesizing new THIQ analogs with modified structures may help to overcome resistance by:

    • Having a higher affinity for mutated targets.

    • Not being recognized by efflux pumps.

    • Possessing dual mechanisms of action.[10]

  • Targeting Downstream Effectors: If resistance is due to alterations in upstream signaling, targeting key downstream nodes in the apoptotic pathway may be effective.

Troubleshooting Guides

Problem 1: Gradual loss of sensitivity to the THIQ analog over several passages.

Possible Cause Troubleshooting Steps
Selection of a resistant subpopulation 1. Perform a clonogenic assay to determine if a subpopulation of cells is inherently less sensitive. 2. Establish single-cell clones from the resistant population and test their individual sensitivity to the THIQ analog.
Induction of resistance mechanisms 1. Analyze protein expression levels of β-tubulin isotypes, ABC transporters, and anti-apoptotic proteins via Western blot at different passages. 2. Monitor the IC50 value of the THIQ analog at each passage to quantify the development of resistance.
Inconsistency in experimental conditions 1. Ensure consistent cell culture conditions (media, serum, CO2 levels, passage number). 2. Prepare fresh stock solutions of the THIQ analog regularly and store them appropriately.

Problem 2: The THIQ analog induces cell cycle arrest but not apoptosis.

Possible Cause Troubleshooting Steps
Upregulation of anti-apoptotic proteins 1. Perform Western blot analysis for Bcl-2, Bcl-xL, and Mcl-1. 2. Co-treat cells with the THIQ analog and a pan-Bcl-2 inhibitor (e.g., ABT-263) or a specific Mcl-1 inhibitor and assess for apoptosis induction.
Defects in the apoptotic machinery 1. Check for the expression and activation (cleavage) of key caspases (e.g., caspase-3, -8, -9) by Western blot. 2. Verify the functionality of the apoptotic pathway using a known apoptosis inducer (e.g., staurosporine).
Drug concentration is cytostatic, not cytotoxic 1. Perform a dose-response curve and extend the treatment duration to determine if higher concentrations or longer exposure times induce apoptosis. 2. Use a more sensitive apoptosis detection method, such as Annexin V/PI staining followed by flow cytometry.

Problem 3: The THIQ analog is effective in some cell lines but not others (intrinsic resistance).

Possible Cause Troubleshooting Steps
High basal expression of resistance-mediating proteins 1. Compare the baseline protein expression levels of β-tubulin isotypes, ABC transporters, and anti-apoptotic proteins between sensitive and resistant cell lines using Western blot.
Pre-existing mutations in the drug target 1. Sequence the relevant tubulin genes in both sensitive and resistant cell lines to identify any mutations that may affect drug binding.
Differences in cellular metabolism of the drug 1. Use LC-MS/MS to quantify the intracellular concentration of the THIQ analog in sensitive versus resistant cell lines.

Quantitative Data Summary

Table 1: Example IC50 Values for a Hypothetical THIQ Analog in Sensitive and Resistant Cell Lines.

Cell LineIC50 (nM)Resistance Factor
Parental Sensitive Line15-
Resistant Sub-line A25016.7
Resistant Sub-line B453.0

Table 2: Example of Protein Expression Changes in a THIQ Analog-Resistant Cell Line.

ProteinParental Line (Relative Expression)Resistant Line (Relative Expression)Fold Change
βIII-tubulin1.04.5+4.5
P-glycoprotein (MDR1)1.08.2+8.2
Bcl-21.02.1+2.1
Cleaved Caspase-31.00.3-3.3

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/XTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Treat cells with a serial dilution of the THIQ analog for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT/XTT Addition:

    • MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization (MTT only): Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Measurement: Read the absorbance at 570 nm (for MTT) or 450-500 nm (for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.

Protocol 2: Western Blot Analysis
  • Cell Lysis: Treat cells with the THIQ analog for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Flow Cytometry for Cell Cycle and Apoptosis Analysis

Cell Cycle Analysis:

  • Cell Fixation: Harvest and wash the cells, then fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content by flow cytometry. The G0/G1, S, and G2/M phases of the cell cycle can be distinguished based on fluorescence intensity.

Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Staining: Harvest and wash the cells with PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry immediately. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Visualizations

G cluster_workflow Troubleshooting Workflow for THIQ Analog Resistance start Cell line shows increased resistance to THIQ analog q1 Is resistance due to altered drug target? start->q1 exp1 Western Blot for ß-tubulin isotypes Sequence TUBB genes q1->exp1 Yes q2 Is resistance due to increased drug efflux? q1->q2 No res1 Overexpression of ßIII-tubulin or mutations found exp1->res1 end_node Implement targeted strategy to overcome resistance res1->end_node exp2 Western Blot for ABC transporters Rhodamine 123 efflux assay q2->exp2 Yes q3 Is resistance due to upregulation of survival pathways? q2->q3 No res2 Overexpression/activity of P-gp/MRP1 exp2->res2 res2->end_node exp3 Western Blot for Bcl-2, p-Akt, etc. q3->exp3 Yes q3->end_node No res3 Increased anti-apoptotic proteins exp3->res3 res3->end_node

Caption: A logical workflow for troubleshooting resistance to THIQ analogs.

G cluster_pathway Potential Mechanisms of Resistance to THIQ Analogs cluster_cell Cancer Cell THIQ THIQ Analog THIQ_in THIQ Analog THIQ->THIQ_in Tubulin ß-tubulin MT Microtubule Disruption Tubulin->MT G2M G2/M Arrest MT->G2M Apoptosis Apoptosis G2M->Apoptosis Pgp P-gp/MRP1 (Efflux Pump) Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2->Apoptosis THIQ_in->Tubulin Binds (Inhibition) THIQ_in->Pgp Efflux G cluster_exp Experimental Workflow for Characterizing Resistant Cell Lines start Develop Resistant Cell Line phenotype Phenotypic Characterization (IC50, Doubling Time) start->phenotype molecular Molecular Analysis (Western Blot, Sequencing) phenotype->molecular functional Functional Assays (Efflux, Apoptosis) molecular->functional strategy Develop Overcoming Strategy (Combination Therapy) functional->strategy

References

Troubleshooting

Technical Support Center: Quantification of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine in Tissue

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and implementing a robust method for...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and implementing a robust method for quantifying (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine in tissue?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine in complex biological matrices like tissue.[1][2] This technique offers high sensitivity and selectivity, which are crucial for accurately measuring low concentrations of the analyte and distinguishing it from other endogenous compounds.[1][3]

Q2: What are the key steps in the analytical workflow for tissue analysis?

A2: A typical workflow involves:

  • Tissue Homogenization: Breaking down the tissue structure to release the analyte.[4][5]

  • Sample Extraction: Isolating the analyte from the tissue homogenate, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][6]

  • LC Separation: Chromatographically separating the analyte from other components in the extract.

  • MS/MS Detection and Quantification: Detecting and quantifying the analyte based on its specific mass-to-charge ratio and fragmentation pattern.[3]

Q3: How should I prepare my tissue samples?

A3: Proper sample preparation is critical for accurate results.[7] The process generally includes:

  • Homogenization: Tissues can be homogenized using mechanical methods (e.g., bead beaters, rotor-stator homogenizers) or sonication.[4][5] It is often performed in a chilled buffer to minimize enzymatic degradation.[5]

  • Protein Precipitation: Following homogenization, proteins are typically precipitated with a cold organic solvent (e.g., acetonitrile, methanol) and removed by centrifugation.

  • Extraction: The resulting supernatant can be further cleaned up and concentrated using solid-phase extraction (SPE).[8]

Q4: What type of internal standard should I use?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine).[8] If a stable isotope-labeled standard is unavailable, a structural analog with similar chemical properties and chromatographic behavior can be used.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient tissue homogenization.Optimize the homogenization technique (e.g., increase time, use different bead types). Ensure the tissue is completely disrupted.[5]
Incomplete extraction of the analyte.Evaluate different solid-phase extraction (SPE) cartridges and elution solvents. Optimize the pH of the sample load and wash solutions.
Analyte degradation.Keep samples on ice throughout the preparation process.[5] Investigate the stability of the analyte in the homogenization buffer and extraction solvents.
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or inject a smaller volume.
Secondary interactions with the column.Modify the mobile phase by adjusting the pH or adding a competing amine (e.g., a low concentration of triethylamine).
Extra-column dead volume.Check and minimize the length and diameter of all tubing. Ensure all fittings are properly connected.[9]
High Background Noise or Interferences Matrix effects from the tissue.Improve the sample cleanup procedure (e.g., use a more selective SPE sorbent).[10]
Contamination from solvents or reagents.Use high-purity, LC-MS grade solvents and reagents.[11] Filter all mobile phases.
Carryover from previous injections.Implement a robust needle wash protocol in the autosampler. Inject blank samples between high-concentration samples.[11]
Retention Time Shifts Inconsistent mobile phase composition.Prepare fresh mobile phases daily and ensure they are thoroughly mixed.[11]
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Changes in the column chemistry.Flush the column regularly. If the problem persists, the column may need to be replaced.[9]
No or Low MS Signal Incorrect MS/MS parameters.Optimize the precursor and product ion masses, collision energy, and other instrument-specific settings.[10]
Ion suppression from the matrix.Enhance the sample cleanup process.[10] Adjust the chromatography to separate the analyte from co-eluting matrix components.
Instrument issues.Check the spray needle position and ensure a stable spray. Perform an instrument tune and calibration.[10]

Experimental Protocols

Tissue Homogenization
  • Accurately weigh a portion of the frozen tissue sample (e.g., 100 mg).

  • Place the tissue in a 2 mL tube containing ceramic beads and 500 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Homogenize the tissue using a bead beater homogenizer for 2-5 minutes at 4°C.

  • Visually inspect to ensure complete homogenization.

Sample Extraction (Protein Precipitation and Solid-Phase Extraction)
  • To the tissue homogenate, add 1 mL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from interferences (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: These will need to be optimized for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine. Based on its structure, a hypothetical precursor ion and potential product ions are suggested below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine163.1To be determinedTo be optimized
Internal Standard (IS)Dependent on ISTo be determinedTo be optimized

Data Presentation

Table 1: Method Performance Characteristics (Hypothetical Data)
ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 85%
Table 2: Quantitative Results in Different Tissue Types (Hypothetical Data)
TissueAnalyte Concentration (ng/g) ± SD (n=3)
Brain15.2 ± 1.8
Liver45.7 ± 5.1
Kidney28.1 ± 3.5

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation SPE Solid-Phase Extraction Protein_Precipitation->SPE Final_Extract Final Extract SPE->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Results Results Data_Processing->Results

Caption: Experimental workflow for the quantification of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine in tissue.

Troubleshooting_Logic cluster_recovery Low Recovery Solutions cluster_peak_shape Peak Shape Solutions cluster_background Background Solutions Start Problem Encountered Low_Recovery Low Analyte Recovery? Start->Low_Recovery Poor_Peak_Shape Poor Peak Shape? Low_Recovery->Poor_Peak_Shape No Optimize_Homogenization Optimize Homogenization Low_Recovery->Optimize_Homogenization Yes High_Background High Background? Poor_Peak_Shape->High_Background No Check_Column Check Column & Dilute Sample Poor_Peak_Shape->Check_Column Yes Improve_Cleanup Improve Sample Cleanup High_Background->Improve_Cleanup Yes Optimize_SPE Optimize SPE Optimize_Homogenization->Optimize_SPE Adjust_Mobile_Phase Adjust Mobile Phase Check_Column->Adjust_Mobile_Phase Use_Pure_Solvents Use High-Purity Solvents Improve_Cleanup->Use_Pure_Solvents

Caption: A logical troubleshooting workflow for common issues encountered during method development.

References

Optimization

Technical Support Center: Refinement of Protocols for In Vivo Administration of Tetrahydroisoquinolines

Welcome to the technical support center for the in vivo administration of tetrahydroisoquinolines (TIQs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooti...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo administration of tetrahydroisoquinolines (TIQs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: My tetrahydroisoquinoline (TIQ) derivative has poor water solubility. What vehicle should I use for in vivo administration?

A1: Poor aqueous solubility is a common challenge with many TIQ derivatives. The choice of vehicle is critical for achieving adequate bioavailability and avoiding precipitation. Here are some recommended strategies:

  • Co-solvent systems: A common approach is to first dissolve the TIQ in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to keep the final concentration of the organic solvent low (ideally under 10% for DMSO in many applications) to minimize toxicity.

  • Surfactants: Adding a non-ionic surfactant like Tween® 80 or Cremophor® EL can help to create a stable micellar formulation, improving the solubility of hydrophobic compounds.

  • Cyclodextrins: Encapsulating the TIQ derivative within a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.

  • Lipid-based formulations: For highly lipophilic TIQs, oil-based vehicles like corn oil, sesame oil, or specialized lipid-based drug delivery systems (LBDDS) can be effective for oral or intraperitoneal administration.

  • Nanosuspensions: Reducing the particle size of the compound to the nanoscale can increase its surface area and dissolution rate. This can be achieved through techniques like wet milling or high-pressure homogenization.

Q2: What are the common routes of administration for TIQs in animal models, and what are the recommended procedures?

A2: The most common routes for administering TIQs in preclinical studies are intraperitoneal (IP) injection and oral gavage.

  • Intraperitoneal (IP) Injection: This method allows for rapid absorption into the systemic circulation.

    • Procedure for Mice: Use a 25-27 gauge needle. The recommended injection volume is typically up to 10 mL/kg. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum.

    • Procedure for Rats: A 23-25 gauge needle is appropriate. The injection volume can be up to 10 mL/kg. The injection site is also the lower right abdominal quadrant.

  • Oral Gavage: This route is used to simulate oral drug administration in humans.

    • Procedure for Mice and Rats: Use a flexible feeding tube or a rigid gavage needle with a ball tip to prevent injury. The length of the tube should be pre-measured from the corner of the animal's mouth to the last rib. The maximum recommended volume is typically 10 mL/kg.

Q3: I am observing signs of toxicity in my animals after TIQ administration. What should I look for and what could be the cause?

A3: Tetrahydroisoquinolines can exhibit a range of biological activities, including potential neurotoxicity. Signs of toxicity can vary depending on the specific compound, dose, and route of administration.

  • Common Signs of Neurotoxicity: Observe for changes in behavior such as tremors, altered gait, circling, or seizures. Some TIQs, like certain derivatives of salsolinol, have been implicated in dopaminergic neurotoxicity.

  • General Signs of Toxicity: Monitor for weight loss, ruffled fur, lethargy, and changes in food and water intake.

  • Potential Causes:

    • Inherent Toxicity of the Compound: The TIQ derivative itself may have off-target effects.

    • Vehicle Toxicity: High concentrations of co-solvents like DMSO can cause local irritation or systemic toxicity. Always include a vehicle-only control group in your studies.

    • Metabolite Toxicity: The in vivo metabolism of the TIQ could produce toxic byproducts.

    • Precipitation of the Compound: If the compound precipitates in vivo, it can cause local inflammation or emboli.

Q4: How can I improve the oral bioavailability of my TIQ derivative?

A4: Low oral bioavailability is often linked to poor solubility and/or extensive first-pass metabolism. Consider the following strategies:

  • Formulation Optimization: Employ the formulation strategies mentioned in Q1 to enhance solubility and dissolution in the gastrointestinal tract.

  • Prodrug Approach: Chemically modify the TIQ derivative to create a more soluble or permeable prodrug that is converted to the active compound in vivo.

  • Use of Permeation Enhancers: Include excipients in the formulation that can transiently increase the permeability of the intestinal epithelium.

  • Inhibition of Efflux Pumps: Some compounds are actively transported out of intestinal cells by efflux pumps like P-glycoprotein (P-gp). Co-administration with a P-gp inhibitor can increase absorption.

Troubleshooting Guides

Issue 1: Precipitation of the TIQ derivative in the formulation upon dilution.

Potential Cause Troubleshooting Step
Exceeding solubility limitDecrease the final concentration of the compound.
Insufficient solubilizing agentIncrease the concentration of the co-solvent, surfactant, or cyclodextrin (while remaining within safe limits).
pH sensitivityBuffer the formulation to a pH where the compound is most soluble.
Temperature effectsPrepare the formulation at a slightly elevated temperature (if the compound is stable) and ensure it remains at a consistent temperature during administration.

Issue 2: High variability in plasma concentrations between animals.

Potential Cause Troubleshooting Step
Inaccurate dosingEnsure accurate and consistent administration technique, especially for oral gavage and IP injections. For suspensions, ensure the formulation is homogenous by vortexing immediately before each dose.
Formulation instabilityCheck the stability of your formulation over the duration of the experiment.
Food effectsStandardize the feeding schedule of the animals, as food can affect the absorption of some compounds.
Biological variabilityIncrease the number of animals per group to improve statistical power.

Issue 3: Unexpected in vivo inactivity despite good in vitro potency.

Potential Cause Troubleshooting Step
Poor bioavailabilityConduct a pharmacokinetic study to determine the plasma concentration of the compound after administration. Refer to Q4 for strategies to improve bioavailability.
Rapid metabolismPerform in vitro metabolic stability assays using liver microsomes or hepatocytes to assess the compound's metabolic rate.
High plasma protein bindingMeasure the extent of plasma protein binding. Only the unbound fraction of the drug is typically active.
Inadequate target engagementIf possible, measure the concentration of the compound in the target tissue and correlate it with the pharmacological effect.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of Tetrahydroisoquinoline Derivatives

CompoundAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)Half-life (h)Oral Bioavailability (%)Reference
NomifensineHuman50 mg (oral)95-1771-43.3-4.9Not specified[1]
NomifensineRat1 mg/kg (oral)34 ± 140.5-0.75~5Not specified[2]
THIQ derivative 6tMouse20 mg/kg (oral)Not specifiedNot specifiedNot specified27[3]
THIQ derivative 6tRat20 mg/kg (oral)Not specifiedNot specifiedNot specified18[3]
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)Rati.p.Dose-dependent~0.67~0.83Not applicable[4]

Note: This table provides examples of pharmacokinetic data. Parameters can vary significantly based on the specific TIQ derivative, formulation, and experimental conditions.

Table 2: Examples of In Vivo Dosing and Efficacy of Tetrahydroisoquinoline Derivatives

CompoundAnimal Model/Cell LineDosing RegimenEfficacy/OutcomeReference
SalsolinolRat100 mg/kg i.p. (chronic)Blocked L-DOPA-induced elevation of dopamine release in the striatum.[5][6]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Mouse (diabetic neuropathic pain model)15-45 mg/kg i.p. (acute)Reversed mechanical allodynia and thermal hyperalgesia.[7][8]
THIQ derivative (GM-3-18)Colon cancer cell linesNot applicable (in vitro)IC50 values ranging from 0.9 to 10.7 µM for KRas inhibition.[9]
THIQ derivative (GM-3-121)In vitro angiogenesis assayNot applicable (in vitro)IC50 = 1.72 µM[9]
THIQ derivatives (6a, 6b, 6d, 6j)MCF-7 and Ishikawa cancer cell linesNot applicable (in vitro)IC50 values ranging from 0.01 to 0.93 µg/mL.[10]

Note: This table presents a selection of in vivo and in vitro efficacy data. Dosing and outcomes are highly dependent on the experimental context.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for a Poorly Soluble TIQ

  • Prepare a stock solution: Dissolve the TIQ derivative in 100% DMSO to a high concentration (e.g., 50 mg/mL). Gentle warming or sonication may be used to aid dissolution, provided the compound is stable.

  • Prepare the vehicle: In a separate sterile tube, prepare the final vehicle. For example, for a vehicle containing 10% DMSO, 40% PEG400, and 50% saline, mix the components in the correct proportions.

  • Prepare the final dosing solution: Slowly add the TIQ stock solution to the vehicle while vortexing to achieve the desired final concentration. Ensure the solution remains clear and free of precipitation.

  • Administration: Administer the formulation to the animals immediately after preparation to minimize the risk of precipitation.

Protocol 2: Intraperitoneal (IP) Injection in a Mouse

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Positioning: Tilt the mouse's head downwards at approximately a 30-degree angle.

  • Injection Site: Identify the lower right quadrant of the abdomen.

  • Injection: Using a 25-27 gauge needle, insert the needle at a 10-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure no fluid or blood is aspirated. If aspiration occurs, withdraw the needle and re-inject at a new site with a fresh needle.

  • Injection: Slowly inject the desired volume (typically up to 10 mL/kg).

  • Withdrawal: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.

Mandatory Visualization

experimental_workflow General Workflow for In Vivo TIQ Administration cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_eval Evaluation A Weigh TIQ Compound B Select Appropriate Vehicle (e.g., Co-solvent, Suspension) A->B C Dissolve/Suspend TIQ in Vehicle B->C D Ensure Homogeneity & Stability C->D H Administer Formulation D->H Dosing Solution E Select Animal Model (e.g., Mouse, Rat) F Choose Administration Route (e.g., IP, Oral Gavage) E->F G Calculate & Prepare Dose F->G G->H I Monitor for Toxicity & Clinical Signs H->I Post-Administration J Collect Samples (e.g., Blood, Tissue) I->J K Pharmacokinetic Analysis J->K L Pharmacodynamic/Efficacy Assessment J->L

Caption: Workflow for in vivo administration and evaluation of tetrahydroisoquinolines.

dopamine_pathway Simplified Dopamine D2 Receptor Signaling TIQ TIQ Derivative (Antagonist) D2R Dopamine D2 Receptor TIQ->D2R Blocks Dopamine Binding G_protein Gi/o Protein D2R->G_protein Activation (inhibited by TIQ) AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation Events

Caption: TIQ antagonism of the dopamine D2 receptor signaling pathway.

microtubule_disruption Mechanism of Microtubule Disruption by TIQs cluster_assembly Normal Microtubule Dynamics cluster_disruption Disruption by TIQs Tubulin α/β-Tubulin Dimers Protofilament Protofilaments Tubulin->Protofilament Polymerization TIQ_Tubulin TIQ-Tubulin Complex Microtubule Microtubule Protofilament->Microtubule Assembly TIQ TIQ Derivative TIQ->Tubulin Binds to Tubulin Disrupted_Assembly Inhibition of Polymerization TIQ_Tubulin->Disrupted_Assembly Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Disrupted_Assembly->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Reference Data & Comparative Studies

Validation

Comparative Analysis of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine Analogs: A Guide for Drug Development Professionals

A comprehensive review of the structure-activity relationships, quantitative bioactivity, and experimental protocols for a promising class of therapeutic candidates. This guide provides a detailed comparative analysis of...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationships, quantitative bioactivity, and experimental protocols for a promising class of therapeutic candidates.

This guide provides a detailed comparative analysis of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine analogs and related 3-substituted tetrahydroisoquinolines (THIQs). With a focus on their interactions with key biological targets, including phenylethanolamine N-methyltransferase (PNMT) and dopamine receptors, this document serves as a vital resource for researchers, scientists, and drug development professionals. By presenting a curated summary of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows, this guide aims to facilitate the rational design and development of novel therapeutics based on the versatile THIQ scaffold.

Quantitative Bioactivity Data

The biological activity of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine analogs and their derivatives is highly dependent on the nature and position of substituents on the tetrahydroisoquinoline core. The following tables summarize key quantitative data from comparative studies, focusing on inhibitory constants (Ki) for PNMT and binding affinities for dopamine D3 receptors.

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

A study on 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline (THIQ) revealed their potential as inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine to epinephrine. The inhibitory activities (Ki) of various analogs are presented in Table 1.

Table 1: Inhibitory Activity of 3-Substituted THIQ Analogs against PNMT

CompoundSubstituent at C3Ki (μM)
THIQH10.3
1 -CH₂OH (Hydroxymethyl)2.4
2 -CONH₂ (Aminocarbonyl)>100
3 -COOCH₃ (Methoxycarbonyl)>100
4 -CH₂CH₃ (Ethyl)>100
5 -CH₃ (Methyl)Potent (exact Ki not specified)
7,8-dichloro-THIQ (SKF 64139)H0.24
17 7,8-dichloro, -CH₂OH0.38

Data sourced from a study on 3-substituted THIQ analogues as PNMT inhibitors.

The data indicates that a hydroxymethyl group at the 3-position significantly enhances PNMT inhibitory activity compared to the unsubstituted THIQ. The study suggests that the hydroxyl group may form a specific hydrogen bond interaction with an amino acid residue in the enzyme's active site. In contrast, larger or carbonyl-containing substituents at the same position, such as aminocarbonyl and methoxycarbonyl, drastically reduce or abolish activity, suggesting steric hindrance in a spatially compact active site.

Dopamine D3 Receptor Binding Affinity

Several studies have explored the potential of THIQ derivatives as selective ligands for the dopamine D3 receptor, a key target in the treatment of various neurological and psychiatric disorders. Table 2 summarizes the binding affinities (Ki) of selected THIQ analogs for the D3 receptor and their selectivity over the D2 receptor.

Table 2: Binding Affinity of THIQ Analogs for Dopamine D3 Receptors

CompoundDescriptionD3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)
3 Biphenylamido-THIQHigh Affinity--
31 3-Indolylpropenamido-THIQ with 7-CF₃SO₂O-High Affinity (pKi 8.4)-150-fold
4a 6-Methoxy-7-hydroxy-THIQ with biphenyl arylamide2.7>300~300-fold
4b 6-Methoxy-7-hydroxy-THIQ with naphthyl arylamide2.7>300~300-fold

Data compiled from studies on novel THIQs with high affinity for the dopamine D3 receptor.[1][2]

These findings highlight that the THIQ scaffold can be modified to produce potent and selective D3 receptor ligands. The selectivity is influenced by the nature of the substituent at the 2-position and on the aromatic ring of the THIQ core.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

PNMT_Inhibition cluster_reaction PNMT Catalyzed Reaction cluster_inhibition Inhibition Norepinephrine Norepinephrine PNMT PNMT (Phenylethanolamine N-Methyltransferase) Norepinephrine->PNMT Substrate SAM S-Adenosyl Methionine (SAM) (Methyl Donor) SAM->PNMT Epinephrine Epinephrine PNMT->Epinephrine Product SAH S-Adenosyl Homocysteine (SAH) PNMT->SAH THIQ_analog (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine Analog THIQ_analog->PNMT Inhibitor

Caption: PNMT enzymatic reaction and its inhibition by THIQ analogs.

Radioligand_Binding_Assay cluster_incubation Incubation Mixture start Start prep_membranes Prepare Cell Membranes Expressing Receptor start->prep_membranes incubation Incubation Step prep_membranes->incubation filtration Rapid Filtration incubation->filtration Separate Bound from Free Ligand scintillation Scintillation Counting filtration->scintillation Measure Radioactivity data_analysis Data Analysis scintillation->data_analysis Determine IC50 end End data_analysis->end Calculate Ki membranes Cell Membranes radioligand Radiolabeled Ligand (e.g., [3H]Spiperone) test_compound Test Compound (THIQ Analog)

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine analogs against PNMT.

Materials:

  • Recombinant human PNMT enzyme

  • Norepinephrine (substrate)

  • S-Adenosyl-L-methionine (SAM) (co-factor)

  • Test compounds (THIQ analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Stopping solution (e.g., 0.4 M perchloric acid)

  • HPLC system with electrochemical detection (HPLC-ECD) or a suitable ELISA kit for epinephrine quantification

Procedure:

  • Reagent Preparation: Prepare stock solutions of norepinephrine, SAM, and test compounds in the assay buffer. Perform serial dilutions of the test compounds to obtain a range of concentrations for IC50 determination.

  • Enzyme Reaction:

    • In a microcentrifuge tube or a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations.

    • Add the PNMT enzyme solution.

    • Pre-incubate the mixture for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding norepinephrine and SAM.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 20-60 minutes) at 37°C. The incubation time should be within the linear range of the enzyme kinetics.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold stopping solution.

  • Protein Precipitation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the protein.

  • Product Quantification:

    • Using HPLC-ECD: Transfer the supernatant to HPLC vials and inject a defined volume into the HPLC system to separate and quantify the amount of epinephrine formed.

    • Using ELISA: Follow the manufacturer's protocol to quantify the epinephrine concentration.

  • Data Analysis:

    • Calculate the percentage of PNMT inhibition for each concentration of the test compound compared to a control reaction with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using a sigmoidal dose-response curve fitting software.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

Dopamine D3 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine analogs for the dopamine D3 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor.

  • Radiolabeled ligand (e.g., [³H]spiperone).

  • Unlabeled ("cold") ligand for non-specific binding determination (e.g., haloperidol or sulpiride).

  • Test compounds (THIQ analogs).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, stored at 4°C.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D3 receptor in a cold lysis buffer and prepare a crude membrane fraction through differential centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 250 µL:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of an unlabeled ligand.

    • Competition: Cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Comparative

A Comparative Guide to Dopamine D3 Receptor Ligands: A Focus on the (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine Scaffold

For Researchers, Scientists, and Drug Development Professionals The dopamine D3 receptor (D3R) is a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain, playing a crucial role in cogn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dopamine D3 receptor (D3R) is a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain, playing a crucial role in cognition, motivation, and emotion. Its high sequence homology with the D2 receptor, particularly within the orthosteric binding site, presents a significant challenge in the development of D3R-selective compounds. This guide provides a comparative overview of various D3R ligands, with a special focus on the 1,2,3,4-tetrahydroisoquinoline scaffold, a privileged structure in the design of dopaminergic agents.

Quantitative Comparison of Dopamine D3 Receptor Ligands

The binding affinity (Ki) of a ligand to its receptor is a critical parameter in drug development, indicating the concentration of the ligand required to occupy 50% of the receptors. The following tables summarize the binding affinities of various ligands for the human dopamine D2 and D3 receptors, allowing for a direct comparison of their potency and selectivity. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of Dopamine D3 Receptor Antagonists

CompoundD3 Ki (nM)D2 Ki (nM)D3/D2 Selectivity RatioReference
THIQ-Analog (4h) 4.4>1000>227[1]
THIQ-Analog (7) 6.3>1000>158[1]
SB-277011-A1.2125104[2]
NGB 29040.90>135>150[2]
ABT-9252.9>290>100[2]
KKHA-7613.8527070[2]

Table 2: Binding Affinity (Ki, nM) of Dopamine D3 Receptor Partial Agonists

CompoundD3 Ki (nM)D2 Ki (nM)D3/D2 Selectivity RatioReference
Pramipexole0.977950081959[3]
Ropinirole>1000098700N/A[3]
PG01042~2.5~97.539[4]
Apomorphine~20~4500225[5]

Table 3: Binding Affinity (Ki, nM) of Dopamine D3 Receptor Full Agonists

CompoundD3 Ki (nM)D2 Ki (nM)D3/D2 Selectivity RatioReference
Dopamine204500225[5]
Quinpirole~10~1000100[4]
Pergolide0.86>1000>1162[3]
Cabergoline1.270.610.48[3]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the accurate characterization of receptor ligands. Below are outlines of standard protocols for key in vitro assays used to determine the binding and functional activity of compounds at the dopamine D3 receptor.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at the dopamine D3 receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity D3 receptor radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodosulpride).

  • Non-specific Binding Control: A high concentration of a known D3 receptor ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.

  • Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test Compound: Serial dilutions of the compound of interest.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

  • Scintillation Counter and Cocktail.

Procedure:

  • In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration close to its Kd, and either assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay determines the functional effect of a ligand (agonist, antagonist, or partial agonist) on the D3 receptor by measuring changes in the intracellular concentration of cyclic AMP (cAMP). D3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

Objective: To determine the potency (EC50 or IC50) and efficacy of a test compound in modulating cAMP production via the D3 receptor.

Materials:

  • Cell Line: A cell line stably expressing the human dopamine D3 receptor and a system to produce a measurable cAMP response (e.g., co-expression of an adenylyl cyclase isoform or use of forskolin to stimulate cAMP production).

  • Assay Medium: Serum-free cell culture medium.

  • Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

  • Test Compound: Serial dilutions of the compound of interest.

  • cAMP Detection Kit: A kit to measure cAMP levels, typically based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.

Procedure:

  • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for a short period.

  • For agonist testing: Add serial dilutions of the test compound and incubate for a specified time.

  • For antagonist testing: Pre-incubate the cells with serial dilutions of the test compound before adding a known D3 receptor agonist (like quinpirole) at a concentration that produces a submaximal response (e.g., EC80).

  • Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis: For agonists, plot the cAMP levels against the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, plot the inhibition of the agonist-induced response against the compound concentration to determine the IC50 (concentration for 50% inhibition).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to the activated D3 receptor, which is a key event in receptor desensitization and an alternative signaling pathway.

Objective: To determine the potency (EC50) and efficacy of a test compound in promoting the interaction between the D3 receptor and β-arrestin.

Materials:

  • Cell Line: A cell line engineered to express the D3 receptor fused to one component of a reporter system (e.g., a fragment of an enzyme or a fluorescent protein) and β-arrestin fused to the complementary component.

  • Assay Medium: Serum-free cell culture medium.

  • Test Compound: Serial dilutions of the compound of interest.

  • Substrate/Reagents: For the specific reporter system used (e.g., a chemiluminescent substrate).

Procedure:

  • Plate the cells in a 96- or 384-well plate.

  • Add serial dilutions of the test compound to the cells.

  • Incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagents according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Plot the signal intensity against the compound concentration to determine the EC50 and Emax for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can greatly enhance understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the canonical D3 receptor signaling pathway and a typical workflow for the discovery and characterization of novel GPCR ligands.

D3R_Signaling_Pathway Canonical Dopamine D3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Agonist Binding AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylation of Targets GPCR_Drug_Discovery_Workflow Typical GPCR Drug Discovery Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_development Development Phase Target_ID Target Identification and Validation Assay_Dev Assay Development (e.g., Binding, Functional) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADMET Properties) Hit_to_Lead->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate Preclinical Preclinical Studies (In vivo models) Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Validation

Structure-activity relationship (SAR) studies of tetrahydroisoquinolines

A Comparative Guide to the Structure-Activity Relationships of Tetrahydroisoquinoline Derivatives as Opioid Receptor Modulators and Anticancer Agents The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged str...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationships of Tetrahydroisoquinoline Derivatives as Opioid Receptor Modulators and Anticancer Agents

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of THIQ derivatives: those targeting opioid receptors for the management of pain and those designed as anticancer agents. The information presented herein is intended for researchers, scientists, and drug development professionals.

Tetrahydroisoquinolines as Opioid Receptor Modulators

THIQ-based compounds have been extensively explored as ligands for opioid receptors, particularly the mu (µ) and delta (δ) opioid receptors, which are key targets for pain management.[3] The goal of many studies is to develop ligands with mixed efficacy, such as µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists, to achieve analgesia with reduced side effects like tolerance and dependence.[4]

Comparative SAR Data of THIQ Derivatives as Opioid Receptor Ligands

The following table summarizes the SAR of a series of N-substituted THIQ analogs, highlighting how modifications to the N-substituent and the C-6 pendant influence binding affinity (Ki) and functional activity (EC50 and % maximal stimulation) at MOR and DOR.

CompoundN-SubstituentC-6 PendantMOR Ki (nM)DOR Ki (nM)MOR EC50 (nM)MOR % Stim.DOR Activity
1 HBenzyl1.2242.1100Antagonist
2 AcetylBenzyl0.81.51.8100Antagonist
3 H2-Naphthylmethyl0.55.00.9100Antagonist
4 Acetyl2-Naphthylmethyl0.40.80.7100Antagonist
5h (S)-valine derivative--<10 µM (KOP)--KOP/MOP Antagonist
(R)-10m (R)-valine derivative--<10 µM (KOP)94.5 (MOP)-MOP Agonist

Data compiled from multiple sources.[4][5][6]

Key SAR Insights:

  • N-Acetylation: N-acetylation of the THIQ core generally increases the binding affinity for the DOR, leading to more balanced MOR/DOR affinities.[4]

  • C-6 Pendant: Larger aromatic substituents at the C-6 position, such as a 2-naphthylmethyl group, tend to enhance binding affinity at both MOR and DOR.[5]

  • Stereochemistry and Amino Acid Conjugation: The stereochemistry and the nature of the amino acid moiety in THIQ-valine hybrids significantly influence the agonist/antagonist profile and selectivity between kappa (KOP) and mu (MOP) opioid receptors.[6]

Experimental Protocols

Opioid Receptor Binding Assays: Radioligand binding assays are performed to determine the affinity of the test compounds for the opioid receptors. Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-, δ-, or κ-opioid receptor are used. The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR) and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays: This assay measures the functional activity of the compounds (agonist or antagonist). Receptor activation by an agonist stimulates the binding of [³⁵S]GTPγS to G-proteins. The assay is performed using membranes from CHO cells expressing the opioid receptors. For agonist testing, the amount of [³⁵S]GTPγS binding is measured at various concentrations of the test compound to determine the EC50 and the maximal stimulation relative to a standard agonist (e.g., DAMGO for MOR). For antagonist testing, the ability of the test compound to inhibit the agonist-induced stimulation of [³⁵S]GTPγS binding is measured.[4]

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of THIQ Analogs purification Purification & Characterization synthesis->purification binding Opioid Receptor Binding Assays (Ki) purification->binding functional [35S]GTPγS Functional Assays (EC50, % Stim) binding->functional sar Structure-Activity Relationship (SAR) Analysis functional->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Feedback

General experimental workflow for SAR studies.

mu_opioid_pathway agonist μ-Opioid Agonist (THIQ derivative) mor μ-Opioid Receptor (MOR) agonist->mor g_protein Gi/o Protein mor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation g_protein->ion_channel mapk MAPK Pathway g_protein->mapk camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ion_channel->analgesia mapk->analgesia

Simplified signaling pathway of the µ-opioid receptor.

Tetrahydroisoquinolines as Anticancer Agents

The THIQ scaffold is also present in several natural and synthetic compounds with potent anticancer activity.[7] These compounds can exert their effects through various mechanisms, including the inhibition of kinases like KRas and the induction of apoptosis.[8][9]

Comparative SAR Data of THIQ Derivatives as Anticancer Agents

The following table presents the SAR of two series of THIQ derivatives against different cancer cell lines, with their potency measured by the half-maximal inhibitory concentration (IC50).

CompoundR¹ Substituent (Phenyl Ring)Cancer Cell LineIC50 (µM)Target/Mechanism
GM-3-18 4-ClColo3200.9KRas Inhibition
GM-3-18 4-ClDLD-11.2KRas Inhibition
GM-3-18 4-ClHCT1161.5KRas Inhibition
GM-3-143 4-CF₃Colo3201.1KRas Inhibition
GM-3-143 4-CF₃DLD-11.8KRas Inhibition
15a -MDA-MB-23112.5Cytotoxicity/Apoptosis
15b -MCF-78.7Cytotoxicity/Apoptosis
15c -PC-310.2Cytotoxicity/Apoptosis

Data compiled from multiple sources.[8][9]

Key SAR Insights:

  • Substituents on the Phenyl Ring: For KRas inhibition, electron-withdrawing groups at the 4-position of the phenyl ring, such as chloro (Cl) and trifluoromethyl (CF₃), are favorable for potent activity against various colon cancer cell lines.[8]

  • THIQ-Oxime Hybrids: The combination of the THIQ core with an oxime moiety can lead to compounds with significant cytotoxic and apoptotic effects in breast and prostate cancer cells.[9]

Experimental Protocols

Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of the THIQ derivatives, a colorimetric MTT assay is commonly used. Cancer cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Subsequently, MTT solution is added to each well, and the cells are incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved, and the absorbance is measured using a microplate reader. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

KRas Inhibition Assay: The inhibitory activity against KRas can be evaluated using various biochemical or cell-based assays. For instance, an in vitro primary screening can be performed to assess the inhibition of KRas in different colon cancer cell lines.[8]

Visualization

sar_logic cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity thiq Tetrahydroisoquinoline Core r1 R¹ Substituent (e.g., on Phenyl Ring) n_sub N-Substituent potency Potency (IC50, Ki, EC50) r1->potency selectivity Selectivity r1->selectivity n_sub->potency n_sub->selectivity efficacy Efficacy (Agonist/Antagonist) n_sub->efficacy

Logical relationship in SAR studies.

Conclusion

This guide highlights the versatility of the tetrahydroisoquinoline scaffold in developing potent modulators for distinct biological targets. For opioid receptor ligands, subtle modifications to the N-substituent and C-6 pendant can fine-tune the binding affinity and functional activity, leading to compounds with desired mixed-efficacy profiles. In the context of anticancer agents, the introduction of specific substituents on appended phenyl rings can significantly enhance cytotoxicity and inhibitory activity against key oncogenic proteins like KRas. The presented data and experimental protocols offer a valuable resource for the rational design and development of novel THIQ-based therapeutics.

References

Validation

Comparative Efficacy of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine Derivatives in Animal Models of Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide The global burden of neurodegenerative diseases, such as Parkinson's and Alzheimer's, continues to drive the search for novel therapeut...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The global burden of neurodegenerative diseases, such as Parkinson's and Alzheimer's, continues to drive the search for novel therapeutic agents. Among the promising candidates, derivatives of the (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine scaffold have demonstrated significant potential in preclinical animal models. This guide provides an objective comparison of the efficacy of these emerging compounds against established treatments, supported by experimental data and detailed methodologies.

Parkinson's Disease Models: Restoring Motor Function

Derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have been investigated for their neuroprotective effects in rodent models of Parkinson's disease, primarily the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced model, which mimics the dopamine depletion seen in human patients. The standard therapeutic agent for comparison in these models is Levodopa (L-DOPA), a cornerstone of Parkinson's treatment.

Quantitative Comparison of Efficacy

The following tables summarize the performance of 1MeTIQ derivatives compared to control groups and, where available, L-DOPA in animal models of Parkinson's disease.

Compound Animal Model Behavioral Test Key Finding Dosage
1-MeTIQ Derivatives MPTP-induced Parkinsonism in micePole Test (Time to descend)Pretreatment with 1MeTIQ derivatives significantly prevented MPTP-induced bradykinesia. 6-Hydroxy-1MeTIQ showed the greatest preventative activity.[1]Not specified in abstract
(R)-1-MeTIQ TIQ-induced bradykinesia in miceNot specifiedPretreatment with (R)-1-MeTIQ prevented TIQ-induced bradykinesia.Not specified in abstract
L-DOPA/Carbidopa TIQ-induced bradykinesia in miceNot specifiedPretreatment with a combination of L-DOPA and carbidopa significantly prevented subsequent TIQ-induced bradykinesia.Not specified in abstract
3-Me-N-proTIQ MPTP-induced Parkinsonism in miceNot specifiedPretreatment with 3-Me-N-proTIQ significantly prevented MPTP-induced bradykinesia.[2]Not specified in abstract
L-DOPA 6-OHDA-lesioned rat model of Parkinson's diseaseNot specifiedChronic L-DOPA treatment at a therapeutic dose (12 mg/kg/day for 10 days) was effective.[3]12 mg/kg/day
Compound Animal Model Neurochemical Analysis Key Finding Dosage
1-MeTIQ Derivatives MPTP-induced Parkinsonism in miceStriatal Dopamine LevelsThe reduction in brain dopamine content by MPTP treatment was suppressed by pretreatment with 1MeTIQ derivatives.[1]Not specified in abstract
(R)-1-MeTIQ TIQ-induced Parkinsonism in miceStriatal Dopamine LevelsPrevented the TIQ-induced reduction in the levels of dopamine and its metabolites in the striatum.Not specified in abstract
3-Me-N-proTIQ MPTP-induced Parkinsonism in miceStriatal Dopamine LevelsSignificantly prevented MPTP-induced striatal dopamine reduction in a dose-dependent manner.[2]Not specified in abstract
MPTP C57BL/6J miceStriatal Dopamine ContentProduced a marked reduction (-75% to -80%) of striatal dopamine content.[4]20 mg/kg or 40 mg/kg
Experimental Protocols

MPTP-Induced Parkinson's Disease Model in Mice

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study Parkinson's disease. The protocol generally involves the systemic administration of MPTP, which leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[5]

  • Animals: Male C57BL/6 mice are commonly used.

  • MPTP Administration: MPTP is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.

  • Behavioral Assessment (Pole Test): To assess bradykinesia and motor coordination, mice are placed head-up on top of a vertical wooden pole (e.g., 50 cm in height, 1 cm in diameter). The time taken for the mouse to turn downwards and descend the pole is recorded.

  • Neurochemical Analysis: Following behavioral testing, animals are euthanized, and the striatum is dissected. The levels of dopamine and its metabolites (DOPAC and HVA) are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

TIQ-Induced Bradykinesia Model in Mice

This model utilizes 1,2,3,4-tetrahydroisoquinoline (TIQ), an endogenous compound that can induce parkinsonian-like symptoms.

  • Animals: Male C57BL/6 mice are typically used.

  • TIQ Administration: TIQ is administered to induce bradykinesia.

  • Drug Treatment: Test compounds, such as (R)-1-MeTIQ or L-DOPA/carbidopa, are administered prior to TIQ to evaluate their preventative effects.

  • Behavioral and Neurochemical Assessments: Similar to the MPTP model, behavioral tests like the pole test and neurochemical analysis of striatal dopamine levels are performed.

Signaling Pathways in Parkinson's Disease

The neuroprotective effects of 1MeTIQ derivatives in Parkinson's disease models are thought to be mediated through the modulation of dopaminergic signaling pathways. These compounds may act by preventing the MPTP-induced depletion of dopamine and protecting dopaminergic neurons from degeneration.

Dopaminergic Signaling in Parkinson's Disease cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MPTP MPTP Dopamine Synthesis Dopamine Synthesis MPTP->Dopamine Synthesis Inhibits Dopamine Dopamine Dopamine Synthesis->Dopamine DAT Dopamine Transporter Dopamine->DAT Reuptake Dopamine_Receptors Dopamine Receptors Dopamine->Dopamine_Receptors Binds to 1MeTIQ_Derivatives 1MeTIQ Derivatives 1MeTIQ_Derivatives->Dopamine Synthesis Protects Motor_Control Motor_Control Dopamine_Receptors->Motor_Control Activates caption Dopaminergic signaling and the protective role of 1MeTIQ.

Caption: Dopaminergic signaling and the protective role of 1MeTIQ.

Alzheimer's Disease Models: Enhancing Cognitive Function

In the context of Alzheimer's disease, certain isoquinoline derivatives have been evaluated for their dual ability to inhibit cholinesterases and prevent the aggregation of amyloid-β (Aβ) peptides. These compounds are compared against Donepezil, a standard acetylcholinesterase inhibitor used in the symptomatic treatment of Alzheimer's.

Quantitative Comparison of Efficacy

The following tables provide a comparative summary of the efficacy of isoquinoline derivatives and Donepezil in animal models of Alzheimer's disease.

Compound Animal Model Behavioral Test Key Finding Dosage
Isoquinoline Inhibitor (9S) 3xTg-AD mice (6 months old)Not specifiedOne-month administration led to significant improvement in cognitive deficits.[6]Not specified in abstract
Isoquinolinium Inhibitor (9Q) 3xTg-AD miceNot specifiedOne-month treatment significantly ameliorated cognitive deficits.[7]Not specified in abstract
Donepezil APP/PS1 miceMorris Water MazeChronic treatment significantly improved cognitive function.[3]Not specified in abstract
Donepezil SAMP8 miceMorris Water MazeTreatment from 4 to 6 months of age significantly attenuated cognitive dysfunction.[8]3 mg/kg/day
Donepezil APPSWE miceRecognition MemoryHigh doses improved recognition memory.Not specified in abstract
Compound Animal Model Neuropathological Analysis Key Finding Dosage
Isoquinolinium Inhibitor (9Q) 3xTg-AD miceAmyloid BurdenSignificantly ameliorated amyloid burden.[7]Not specified in abstract
Donepezil APP/PS1 miceAβ LevelsDecreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels.[3]Not specified in abstract
Experimental Protocols

3xTg-AD Mouse Model of Alzheimer's Disease

The triple-transgenic (3xTg-AD) mouse model harbors three mutations associated with familial Alzheimer's disease (APP Swedish, MAPT P301L, and PSEN1 M146V) and develops both Aβ plaques and neurofibrillary tangles, closely mimicking human AD pathology.

  • Animals: 3xTg-AD mice are used.

  • Drug Administration: Test compounds are typically administered for a specified period (e.g., one month).

  • Behavioral Assessment (Morris Water Maze): This test is widely used to assess spatial learning and memory.

    • Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

    • Procedure: Mice are trained over several days to find the hidden platform using spatial cues around the room. The time taken to find the platform (escape latency) is recorded. A probe trial is conducted at the end of training where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

  • Neuropathological Analysis: After behavioral testing, brain tissue is collected for immunohistochemical analysis of Aβ plaques and tau pathology.

APP/PS1 Mouse Model of Alzheimer's Disease

This transgenic mouse model co-expresses a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to the early and aggressive deposition of Aβ plaques.[3]

  • Animals: APP/PS1 transgenic mice are used.

  • Drug Administration: Chronic treatment with the test compound (e.g., Donepezil).

  • Behavioral and Neuropathological Assessments: Similar to the 3xTg-AD model, cognitive function is assessed using tests like the Morris water maze and novel object recognition. Brain tissue is analyzed for Aβ levels using ELISA and immunohistochemistry.

Signaling Pathways in Alzheimer's Disease

The therapeutic effects of tetrahydroisoquinoline derivatives in Alzheimer's models may involve the modulation of the Extracellular signal-regulated kinase (ERK) signaling pathway, in addition to their direct effects on cholinesterases and Aβ aggregation. The ERK pathway is known to be involved in neuronal survival and synaptic plasticity.

ERK Signaling in Alzheimer's Disease cluster_0 Extracellular cluster_1 Intracellular Abeta_Oligomers Aβ Oligomers Receptor Receptor Abeta_Oligomers->Receptor Binds to Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Synaptic_Plasticity Synaptic Plasticity & Survival ERK->Synaptic_Plasticity Promotes THIQ_Derivatives THIQ Derivatives THIQ_Derivatives->ERK Potentially Modulates caption ERK signaling pathway and potential modulation by THIQ derivatives.

References

Comparative

A Comparative Analysis of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine Analogues and Standard Monoamine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the inhibitory potential of tetrahydroisoquinoline derivatives against monoamine oxidase (MAO) enzymes, benchm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory potential of tetrahydroisoquinoline derivatives against monoamine oxidase (MAO) enzymes, benchmarked against a range of standard MAO inhibitors. Due to the limited publicly available data on the specific compound (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine, this guide utilizes the closely related and well-studied analogue, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), as a representative of this chemical class. 1MeTIQ is an endogenous compound found in the mammalian brain and is known to be a reversible inhibitor of both MAO-A and MAO-B.[1][2]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and a selection of standard irreversible and reversible MAO inhibitors against both MAO-A and MAO-B isoforms. This data facilitates a direct comparison of their potency and selectivity.

CompoundTarget EnzymeType of InhibitionIC50 (µM)
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) MAO-A & MAO-BReversibleNot Reported
Standard Irreversible Inhibitors
ClorgylineMAO-AIrreversible0.0012 - 0.02
Selegiline (L-deprenyl)MAO-BIrreversible0.042 - 0.056
PargylineMAO-BIrreversible0.404
TranylcypromineMAO-A & MAO-BIrreversibleMAO-A: ~0.1, MAO-B: ~0.1
Standard Reversible Inhibitors
MoclobemideMAO-AReversible~1.0 - 2.0
HarmalineMAO-AReversible0.008
LazabemideMAO-BReversible0.015

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

The determination of MAO inhibitory activity is crucial for the characterization of novel compounds. A widely used method is the in vitro fluorometric assay, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

In Vitro Fluorometric Monoamine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red or similar)

  • Test compound and standard inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and standards in assay buffer to achieve a range of final assay concentrations.

    • Prepare a working solution of MAO-A or MAO-B enzyme in assay buffer.

    • Prepare a detection reagent mixture containing the MAO substrate, HRP, and the fluorescent probe in assay buffer.

  • Assay Protocol:

    • Add a defined volume of the diluted test compound or standard inhibitor solutions to the wells of the 96-well plate.

    • Include control wells: a "no inhibitor" control (vehicle only) and a "no enzyme" control (assay buffer only).

    • Add the MAO enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the detection reagent mixture to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red) in a kinetic mode for a defined period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the reaction rates to the "no inhibitor" control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Monoamine Oxidase Signaling Pathway

The following diagram illustrates the central role of monoamine oxidase in the metabolism of monoamine neurotransmitters within a presynaptic neuron.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibition Pharmacological Intervention Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging MAO Monoamine Oxidase (MAO) Monoamine->MAO Metabolism Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Metabolite Inactive Metabolite + H₂O₂ + NH₃ MAO->Metabolite Reuptake Reuptake Transporter Reuptake->Monoamine Synaptic_Cleft->Reuptake Reuptake Inhibitor (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine or Standard Inhibitor Inhibitor->MAO Inhibition

Caption: Monoamine Oxidase (MAO) in Neurotransmitter Metabolism.

The experimental workflow for determining the inhibitory activity of a compound against monoamine oxidase is a critical process in drug discovery and development.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Test Compound & Standard Dilutions D Dispense Reagents into 96-well Plate A->D B Prepare MAO Enzyme (MAO-A or MAO-B) B->D C Prepare Detection Reagent (Substrate, HRP, Probe) F Initiate Reaction & Measure Fluorescence C->F E Pre-incubate (e.g., 15 min at 37°C) D->E E->F G Calculate Reaction Rates F->G H Generate Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow for MAO Inhibition Assay.

References

Validation

A Comparative Guide to the Reproducibility of Experiments Using Synthetic Tetrahydroisoquinolines

For researchers, scientists, and drug development professionals, the synthesis of tetrahydroisoquinolines (THIQs) is a critical step in the discovery of novel therapeutics. The reproducibility of the synthetic methods em...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of tetrahydroisoquinolines (THIQs) is a critical step in the discovery of novel therapeutics. The reproducibility of the synthetic methods employed is paramount for consistent biological evaluation and scalable production. This guide provides an objective comparison of the two most common methods for THIQ synthesis—the Pictet-Spengler and Bischler-Napieralski reactions—and introduces Multicomponent Reactions (MCRs) as a modern, often more reproducible, alternative.

Comparison of Synthetic Methodologies

The choice of synthetic route for tetrahydroisoquinolines can significantly impact the yield, purity, and, consequently, the reproducibility of subsequent experiments. Below is a comparative overview of the Pictet-Spengler and Bischler-Napieralski reactions, alongside the increasingly popular Multicomponent Reactions.

FeaturePictet-Spengler ReactionBischler-Napieralski ReactionMulticomponent Reactions (MCRs)
General Principle Condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[1]Intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[2]One-pot reaction combining three or more starting materials to form a complex product.[3][4]
Typical Yields Moderate to high, but can be substrate-dependent.[1]Variable, often sensitive to the electronic nature of the aromatic ring.[2]Generally high, with excellent atom economy.[4][5]
Reaction Conditions Typically requires acidic conditions and heating.[1]Often requires harsh dehydrating agents (e.g., POCl₃, P₂O₅) and high temperatures.[2]Often proceed under mild conditions, sometimes at room temperature.[5]
Substrate Scope Broad, particularly effective with electron-rich aromatic rings.[1]Can be limited by the need for electron-donating groups on the aromatic ring to facilitate cyclization.[2]Highly versatile, allowing for the rapid generation of diverse libraries of compounds.[3][5]
Factors Affecting Reproducibility Purity of starting materials, precise control of pH and temperature.Activity of the dehydrating agent, reaction time, and temperature control to avoid side reactions.Stoichiometry of reactants, order of addition, and catalyst efficiency.
Advantages Well-established, reliable for many substrates, often proceeds with good stereocontrol.Effective for the synthesis of 3,4-dihydroisoquinolines which can be further modified.High efficiency, atom economy, and the ability to generate complex molecules in a single step, often leading to better reproducibility.[3][4][5]
Disadvantages Can require harsh acidic conditions and high temperatures for less reactive substrates.[1]Use of hazardous reagents, potential for side reactions, and sensitivity to substrate electronics can impact reproducibility.[2]Reaction discovery and optimization for new combinations of starting materials can be complex.

Experimental Protocols

Detailed and consistent experimental protocols are the bedrock of reproducible research. Below are representative protocols for the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Derivative

This protocol describes the synthesis of a generic 1-substituted tetrahydroisoquinoline.

Materials:

  • β-phenylethylamine derivative (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

  • Drying agent (e.g., magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the β-phenylethylamine derivative in the chosen anhydrous solvent, add the aldehyde or ketone.

  • Add the acid catalyst dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired tetrahydroisoquinoline.

Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline

This protocol outlines the synthesis of a 3,4-dihydroisoquinoline, a common precursor to tetrahydroisoquinolines.

Materials:

  • N-acyl-β-phenylethylamine (1.0 eq)

  • Dehydrating agent (e.g., phosphorus oxychloride (POCl₃))

  • Anhydrous solvent (e.g., acetonitrile, toluene)

  • Ice

  • Ammonium hydroxide

Procedure:

  • Dissolve the N-acyl-β-phenylethylamine in the anhydrous solvent.

  • Cool the solution in an ice bath and slowly add the dehydrating agent (e.g., POCl₃).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with ammonium hydroxide.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts, filter, and concentrate to yield the crude 3,4-dihydroisoquinoline.

  • The resulting dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline using a suitable reducing agent (e.g., sodium borohydride).

Signaling Pathways and Experimental Workflows

Synthetic tetrahydroisoquinolines are known to interact with various biological targets and modulate key signaling pathways. Understanding these interactions is crucial for drug development.

Apoptosis Signaling Pathway

Certain tetrahydroisoquinoline derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the activation of the MAPK signaling cascade, specifically the ERK1/2 and p38 pathways, leading to the activation of caspases.[6]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mapk MAPK Signaling cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade THIQ Tetrahydroisoquinoline Derivative ERK1_2 ERK1/2 THIQ->ERK1_2 p38 p38 MAPK THIQ->p38 Mitochondrion Mitochondrion ERK1_2->Mitochondrion p38->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by a synthetic tetrahydroisoquinoline derivative.

Experimental Workflow for Synthesis and Biological Evaluation

A typical workflow for the synthesis and subsequent biological testing of novel tetrahydroisoquinolines is depicted below. This logical flow highlights the importance of reproducible synthesis to ensure the validity of the biological data.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis THIQ Synthesis (e.g., Pictet-Spengler) Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening In vitro Screening (e.g., Enzyme Assay) Characterization->Screening Cell_based Cell-based Assays (e.g., Cytotoxicity) Screening->Cell_based Data_Analysis Data Analysis & SAR Studies Cell_based->Data_Analysis

Caption: A generalized workflow from synthesis to biological activity assessment.

Tetrahydroisoquinolines as Enzyme Inhibitors

Many synthetic tetrahydroisoquinolines have been developed as potent enzyme inhibitors, targeting key players in cell cycle regulation and nucleotide synthesis.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition:

Certain THIQ derivatives act as inhibitors of CDK2, a key regulator of the cell cycle. By binding to the active site of CDK2, these compounds can halt cell cycle progression, making them attractive candidates for anticancer therapies.[7][8]

Dihydrofolate Reductase (DHFR) Inhibition:

DHFR is a crucial enzyme in the synthesis of DNA precursors. Tetrahydroisoquinoline-based compounds have been designed to inhibit DHFR, thereby disrupting DNA replication and cell proliferation.[8][9][10] This mechanism is a well-established strategy in cancer chemotherapy.

Enzyme_Inhibition cluster_cdk2 CDK2 Inhibition cluster_dhfr DHFR Inhibition CDK2 CDK2 Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle THIQ_CDK2 THIQ Derivative THIQ_CDK2->CDK2 DHFR DHFR DNA_Synthesis DNA Synthesis DHFR->DNA_Synthesis THIQ_DHFR THIQ Derivative THIQ_DHFR->DHFR

Caption: Mechanism of action for THIQ-based enzyme inhibitors.

References

Comparative

Lack of Publicly Available Data for In Vitro and In Vivo Correlation of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine Activity

The absence of dedicated studies on (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine's standalone biological activity prevents the creation of a detailed comparison guide as requested. Such a guide would necessitate quant...

Author: BenchChem Technical Support Team. Date: December 2025

The absence of dedicated studies on (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine's standalone biological activity prevents the creation of a detailed comparison guide as requested. Such a guide would necessitate quantitative data from both in vitro assays (e.g., enzyme inhibition, receptor binding) and in vivo studies (e.g., animal models of disease), as well as established experimental protocols and known signaling pathways.

While the broader class of tetrahydroisoquinoline derivatives has been extensively investigated and has yielded numerous biologically active compounds, this specific unsubstituted methanamine derivative does not appear to have been a primary focus of such research. Therefore, it is not possible to provide the requested data presentation, experimental protocols, and visualizations comparing its performance with other alternatives. Further research and publication of primary data would be required to enable such a comparative analysis.

Validation

Comparative Antiglioma Activity of Tetrahydroisoquinoline Analogs: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antiglioma properties of various tetrahydroisoquinoline (THIQ) and tetrahydroquinoline (THQ) analogs. It...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antiglioma properties of various tetrahydroisoquinoline (THIQ) and tetrahydroquinoline (THQ) analogs. It includes a summary of their cytotoxic activities, details of experimental methodologies, and an exploration of their mechanisms of action through signaling pathway diagrams.

Data Presentation: Comparative Cytotoxicity

The in vitro antiglioma activity of several tetrahydroisoquinoline and tetrahydroquinoline analogs has been evaluated against a panel of human and rat glioma cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various studies are summarized in the tables below for comparative assessment.

Table 1: Antiglioma Activity of Tetrahydroisoquinoline (THIQ) Analogs

CompoundCell LineIC50 / EC50 (µM)Reference
EDL-155 C6 (rat glioma)1.5 (EC50)[1]
Cultured rat astrocytes27.4 (EC50)[1]
EDL-360 LN185.42 ± 0.06 (IC50)[2][3]
T98~5-10 (IC50)[3]
U87~5-10 (IC50)[3]
A172~5-10 (IC50)[3]
EDL-291 U87MGData not quantified[3]
U-251Data not quantified[3]
Compound 20 (Phthalascidin 650 analog) Various human cancer cell linesGood broad-spectrum activity[4]
GM-3-18 Colon cancer cell lines (KRas inhibition)0.9 - 10.7 (IC50)[3]
GM-3-121 (Anti-angiogenesis activity)1.72 (IC50)[3]

Table 2: Antiglioma Activity of Tetrahydroquinoline (THQ) Analogs

CompoundCell LineIC50 (µM)Reference
8a' (Triarylmethane derivative) LN22935.3[2]
SNB1923.5[2]
L-06 LN1839 - 67[5]
U37339 - 67[5]
L-37 LN1839 - 67[5]
U37339 - 67[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of tetrahydroisoquinoline derivatives is significantly influenced by their chemical structure. Key SAR findings include:

  • For the EDL series , modification of the carbon linker between the biphenyl and the tetrahydroisoquinoline ring is crucial for potent antiglioma activity, as demonstrated by EDL-360.[2][3]

  • The stereochemistry of these analogs can also play a role in their efficacy.

  • In a series of tetrahydroisoquinoline-based benzodiazepine dimers, the nature of the spacer connecting the two units guided the identification of compounds with picomolar activity.[6]

  • For triarylmethane derivatives of tetrahydroquinoline, substitutions on the aryl rings significantly impact cytotoxicity, with compound 8a' exhibiting the highest potency in its series.[2]

  • Simplification of the side chains at certain positions can lead to a loss of antitumor activity, as observed with analogs of phthalascidin 650.[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of these antiglioma agents.

In Vitro Cytotoxicity Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Glioma cells (e.g., U87, LN18, T98, A172) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the tetrahydroisoquinoline analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Following treatment, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

Apoptosis Assays (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Glioma cells are treated with the test compounds for a designated time. Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

In Vivo Glioma Xenograft Model

Animal studies are crucial for evaluating the in vivo efficacy of antiglioma compounds.

  • Cell Implantation: Human glioma cells (e.g., U87MG, U251, T98G) are subcutaneously or intracranially implanted into immunocompromised mice (e.g., athymic nude or NOD-scid IL2Rgamma(null) mice).

  • Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is monitored regularly using calipers (Volume = 0.5 x length x width²) or through bioluminescence imaging for luciferase-expressing cells.

  • Drug Administration: The tetrahydroisoquinoline analog is administered to the mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection) at a predetermined dose and schedule. A vehicle control group is also included.

  • Efficacy Evaluation: The antitumor efficacy is assessed by measuring the inhibition of tumor growth over time compared to the control group. Bodyweight of the animals is also monitored as an indicator of toxicity.

  • Histopathological Analysis: At the end of the study, tumors may be excised for histological and immunohistochemical analysis to assess for markers of proliferation, apoptosis, and other relevant biomarkers.

Signaling Pathways and Mechanisms of Action

Tetrahydroisoquinoline and its analogs exert their antiglioma effects through various mechanisms, including the induction of programmed cell death (apoptosis and autophagy) and the inhibition of key signaling pathways crucial for glioma cell proliferation and survival.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed and mutated in glioblastoma, leading to uncontrolled cell growth. Some tetrahydroquinoline derivatives, such as the triarylmethane 8a' , have been shown to inhibit the EGFR pathway.[2]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 THQ_Analog Tetrahydroquinoline Analog (e.g., 8a') THQ_Analog->EGFR Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation KRas_Pathway Upstream_Signal Upstream Signals (e.g., EGFR, PDGFR) KRas_GDP KRas-GDP (Inactive) Upstream_Signal->KRas_GDP KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP GEFs KRas_GTP->KRas_GDP GAPs RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K THIQ_Analog Tetrahydroisoquinoline Analog (e.g., GM-3-18) THIQ_Analog->KRas_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Cell_Death_Workflow THIQ_Analog Tetrahydroisoquinoline Analog Glioma_Cell Glioma Cell THIQ_Analog->Glioma_Cell Acts on Apoptosis Apoptosis Glioma_Cell->Apoptosis e.g., EDL-360 Autophagy Autophagy Glioma_Cell->Autophagy e.g., EDL-291 Cell_Death Cell Death Apoptosis->Cell_Death Caspases Caspase Activation Apoptosis->Caspases Mitochondria Mitochondrial Dysfunction Apoptosis->Mitochondria Autophagy->Cell_Death LC3 LC3-II Formation Autophagy->LC3

References

Comparative

New THIQ Analogs Demonstrate Potent Triple Reuptake Inhibition: A Comparative Guide

For Immediate Release – Researchers have synthesized and evaluated a novel series of 4-bicyclic heteroaryl 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs, identifying several potent triple reuptake inhibitors (TRIs) with...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Researchers have synthesized and evaluated a novel series of 4-bicyclic heteroaryl 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs, identifying several potent triple reuptake inhibitors (TRIs) with potential applications in the treatment of major depressive disorder. One of the lead compounds, designated 10i (AMR-2) , exhibits nanomolar potency against the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, with a balanced inhibition profile that compares favorably to other established TRIs. This guide provides a comparative analysis of these new THIQ analogs, supported by quantitative data and detailed experimental methodologies.

The development of TRIs is driven by the hypothesis that simultaneously blocking the reuptake of all three key monoamines involved in mood regulation could lead to improved efficacy and a faster onset of action compared to selective or dual reuptake inhibitors[1]. Anhedonia, a core symptom of depression often inadequately addressed by current therapies, is particularly linked to deficits in dopamine signaling, highlighting the potential benefits of DAT inhibition[1].

Comparative Efficacy of THIQ Analogs and Other TRIs

The new series of THIQ analogs demonstrated a range of potent triple inhibition profiles, achieved by varying the pendant 4-aryl group and the substituent at the 7-position on the THIQ scaffold[2]. The in vitro potency of the most promising new THIQ analog, 10i , is presented below alongside data for other well-characterized triple reuptake inhibitors.

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Reference
10i (AMR-2) 2.59.11.4[2][3]
Amitifadine (EB-1010) 122396[2]
Tesofensine 111.765[3]
Dasotraline (SEP-225289) 1164[4]

Table 1: In vitro transporter inhibition data (IC50 values) for the novel THIQ analog 10i and selected comparator triple reuptake inhibitors. Lower values indicate greater potency.

Mechanism of Action and Experimental Workflow

The therapeutic rationale for triple reuptake inhibitors is based on their ability to increase the synaptic concentration of serotonin, norepinephrine, and dopamine by blocking their respective transporter proteins on the presynaptic neuron.

Triple Reuptake Inhibitor Mechanism Mechanism of Action of a Triple Reuptake Inhibitor (TRI) presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft transporters SERT, NET, DAT (Transporters) synaptic_cleft->transporters Reuptake receptors Postsynaptic Receptors synaptic_cleft->receptors vesicle Vesicle vesicle->synaptic_cleft monoamines tri THIQ Analog (TRI) tri->transporters Blockade

Mechanism of a Triple Reuptake Inhibitor.

The evaluation of new THIQ analogs follows a structured drug discovery pipeline, from initial chemical synthesis to preclinical behavioral assessment. This workflow ensures a systematic evaluation of potency, selectivity, and antidepressant-like efficacy.

Drug Discovery Workflow Evaluation Workflow for New THIQ Analogs synthesis Chemical Synthesis of THIQ Analogs in_vitro In Vitro Screening (Monoamine Reuptake Assays) synthesis->in_vitro Test Potency sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar Generate Data sar->synthesis Optimize Structure lead_selection Lead Candidate Selection (e.g., Compound 10i) sar->lead_selection Identify Leads in_vivo In Vivo Behavioral Testing (Forced Swim, Tail Suspension) lead_selection->in_vivo Evaluate Efficacy pk_pd Pharmacokinetic & Pharmacodynamic Studies in_vivo->pk_pd Assess Drug Properties preclinical Preclinical Development pk_pd->preclinical Advance Candidate

Workflow for the evaluation of new THIQ analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are representative of the key experiments used to evaluate the new THIQ analogs.

In Vitro Monoamine Transporter Uptake Assay

This assay determines the potency of a compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine into cells expressing the respective transporters.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells, stably expressing the human SERT, NET, or DAT, are cultured in appropriate media and seeded into 96-well microplates to form a confluent monolayer.

  • Compound Preparation: Test compounds (e.g., THIQ analogs) and reference inhibitors are prepared in a serial dilution format in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with the assay buffer.

    • The prepared compound dilutions are added to the wells and pre-incubated for 15-30 minutes at 37°C.

    • A fluorescent or radiolabeled substrate for the specific transporter (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) is added to all wells to initiate the uptake reaction.

    • The reaction is allowed to proceed for a defined period (e.g., 10-20 minutes) at 37°C.

  • Termination and Detection: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer. The amount of substrate taken up by the cells is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is calculated by fitting the data to a four-parameter logistic curve.

In Vivo Behavioral Models

Preclinical efficacy was assessed using established rodent models predictive of antidepressant activity.

1. Rat Forced Swim Test (FST) [2]

This test is based on the principle that an animal will cease escape-oriented behavior and become immobile when placed in an inescapable, stressful situation. Antidepressants are known to reduce this immobility time.

  • Apparatus: A transparent cylindrical tank (40-50 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom.

  • Procedure:

    • Pre-test Session (Day 1): Rats are placed in the cylinder for a 15-minute swim session. This serves to induce a baseline level of immobility.

    • Drug Administration: The THIQ analog or vehicle is administered orally (p.o.) at specified doses and times before the test session.

    • Test Session (Day 2): 24 hours after the pre-test, the rats are again placed in the swim tank for a 5-minute session.

  • Scoring: The session is video-recorded, and the cumulative time the animal spends immobile (making only minimal movements to keep its head above water) during the 5-minute test is scored by a trained observer blinded to the treatment conditions. A significant reduction in immobility time compared to the vehicle-treated group is indicative of antidepressant-like activity.

2. Mouse Tail Suspension Test (TST) [5][6]

Similar to the FST, the TST induces a state of behavioral despair where the animal ceases struggling after an initial period.

  • Apparatus: A suspension box or bar is used that allows mice to hang freely without being able to touch any surfaces.

  • Procedure:

    • A piece of adhesive tape is attached approximately 1-2 cm from the tip of the mouse's tail.

    • The mouse is suspended by the tape from the suspension bar.

    • The test duration is typically 6 minutes.

  • Scoring: The session is video-recorded, and the total time the mouse remains immobile is measured. A decrease in immobility time for the drug-treated group compared to the vehicle group suggests antidepressant-like effects.

Conclusion

The novel 4-bicyclic heteroaryl THIQ analogs, particularly compound 10i , represent a promising new class of triple reuptake inhibitors. Their potent and balanced in vitro profile, coupled with demonstrated efficacy in preclinical models of depression, warrants further investigation. This guide provides the foundational data and methodologies for researchers to compare and build upon these findings in the ongoing search for more effective antidepressant therapies.

References

Validation

Tetrahydroisoquinoline Compounds Show Promise as Anti-Coronavirus Agents

A comparative analysis of preliminary studies reveals the potential of novel tetrahydroisoquinoline (THIQ) derivatives as inhibitors of various coronaviruses, including SARS-CoV-2. These compounds have demonstrated signi...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of preliminary studies reveals the potential of novel tetrahydroisoquinoline (THIQ) derivatives as inhibitors of various coronaviruses, including SARS-CoV-2. These compounds have demonstrated significant antiviral activity in preclinical studies, with some exhibiting potency comparable to or greater than existing drugs like chloroquine. The mechanism of action for at least one promising candidate points towards post-entry inhibition of the viral life cycle, a departure from the entry-inhibiting mechanism of chloroquine.

Recent research has identified several THIQ compounds with notable efficacy against different strains of coronaviruses. These findings offer a potential new avenue for the development of therapeutics to combat current and future coronavirus outbreaks. This guide provides a comparative overview of the anti-coronavirus activity of selected THIQ compounds, based on available experimental data.

Comparative Antiviral Activity of THIQ Compounds

The antiviral efficacy of various THIQ derivatives has been evaluated against several coronaviruses, including the highly pathogenic SARS-CoV-2 and other human coronaviruses like HCoV-229E and HCoV-OC43. The quantitative data from these studies are summarized in the tables below, presenting the 50% effective concentration (EC50) and the selectivity index (SI), which is a measure of the compound's therapeutic window.

CompoundVirusCell LineEC50 (µM)Selectivity Index (SI)Reference
trans-1 SARS-CoV-2Vero E63.15>63.49[1][2]
SARS-CoV-2Calu-32.78>71.94[1][2]
trans-2 SARS-CoV-2Vero E612.025.64[1]
Chloroquine (CQ) SARS-CoV-2Vero E6--[1]
SARS-CoV-2Calu-344.902.94[1][2]

Table 1: Anti-SARS-CoV-2 activity of selected THIQ compounds in comparison to Chloroquine.

CompoundVirusSelectivity Index (SI)Reference
Avir-7 HCoV-229E560[3]
HCoV-OC43280.0[3]
Avir-8 HCoV-229E367[3]
HCoV-OC43972.0[3]
Avir-4 HCoV-229E23[3]
Avir-5 HCoV-229E22[3]
Avir-6 HCoV-OC4315.2[3]
4c HCoV-OC4335.8[3]
Chloroquine (CQ) HCoV-229E600[3]

Table 2: Anti-coronavirus activity of other THIQ derivatives against HCoV-229E and HCoV-OC43.

Experimental Protocols

The evaluation of the anti-coronavirus activity of THIQ compounds involved several key experimental procedures:

Cytotoxicity Assay (MTT Assay)

To determine the concentration at which the compounds become toxic to the host cells, a cytotoxicity assay, commonly the MTT assay, was performed.

  • Cell Seeding: Host cells (e.g., Vero E6, Calu-3) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with serial dilutions of the THIQ compounds and incubated for a period that corresponds to the duration of the antiviral assay.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

  • Formazan Solubilization: Following a further incubation period, the resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution was measured using a microplate reader at a specific wavelength (typically around 570 nm). The 50% cytotoxic concentration (CC50) was then calculated.

Antiviral Activity Assay (Plaque Reduction Assay)

The ability of the compounds to inhibit viral replication was quantified using a plaque reduction assay.

  • Cell Infection: Confluent monolayers of host cells were infected with a known amount of coronavirus.

  • Compound Treatment: The infected cells were then treated with various concentrations of the THIQ compounds.

  • Overlay and Incubation: An overlay medium (e.g., containing agarose or carboxymethylcellulose) was added to restrict viral spread to adjacent cells, leading to the formation of localized lesions known as plaques. The plates were incubated for several days to allow for plaque development.

  • Plaque Visualization: The cells were then fixed and stained (e.g., with crystal violet), and the number of plaques in each well was counted.

  • EC50 Calculation: The concentration of the compound that inhibited plaque formation by 50% (EC50) was determined.

Time-of-Addition Assay

To elucidate the stage of the viral life cycle targeted by the compounds, a time-of-addition assay was conducted.

  • Experimental Groups: The experiment was divided into different treatment groups:

    • Full-time: The compound was present throughout the infection process.

    • Entry: The compound was present only during the viral entry stage.

    • Post-entry: The compound was added after the virus had entered the cells.

  • Infection and Treatment: Cells were infected with the virus, and the compound was added at the specified time points for each group.

  • Quantification of Viral Replication: After a defined incubation period, the level of viral replication was quantified, typically by measuring the amount of viral RNA or infectious virus particles produced. By comparing the inhibition in the different groups, the stage of the viral life cycle at which the compound is active can be determined.

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the experimental process and the proposed mechanism of action of the THIQ compounds, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antiviral Antiviral Assay (Plaque Reduction) c1 Seed Host Cells c2 Add THIQ Compounds (Serial Dilutions) c1->c2 c3 Incubate c2->c3 c4 Add MTT Reagent c3->c4 c5 Solubilize Formazan c4->c5 c6 Measure Absorbance (Determine CC50) c5->c6 a1 Infect Host Cells with Coronavirus a2 Add THIQ Compounds a1->a2 a3 Add Overlay Medium a2->a3 a4 Incubate for Plaque Formation a3->a4 a5 Fix and Stain Cells a4->a5 a6 Count Plaques (Determine EC50) a5->a6

Caption: Workflow of key experiments for evaluating THIQ compounds.

Mechanism_of_Action cluster_virus_lifecycle Coronavirus Replication Cycle cluster_inhibitors Inhibitor Action entry 1. Virus Entry (Attachment & Fusion) uncoating 2. Uncoating entry->uncoating translation 3. Translation of Viral Proteins uncoating->translation replication 4. RNA Replication translation->replication assembly 5. Virion Assembly replication->assembly release 6. Virus Release assembly->release cq Chloroquine (CQ) cq->entry Inhibits thiq THIQ Compounds (e.g., trans-1) thiq->replication Inhibits Post-Entry Stage

Caption: Proposed mechanism of action of THIQ compounds vs. Chloroquine.

The preliminary findings on the anti-coronavirus activity of THIQ compounds are encouraging and warrant further investigation. The identification of compounds with post-entry mechanisms of action is particularly significant as it may offer advantages in overcoming resistance and could be effective against a broad range of coronaviruses. Future research should focus on optimizing the lead compounds, elucidating the precise molecular targets, and evaluating their efficacy and safety in more advanced preclinical models.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine: A Guide for Laboratory Professionals

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides a comprehensive, step-by-step procedure for the proper disp...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine and its analogs are classified as hazardous waste and require disposal through an approved waste management facility. [1][2][3] Under no circumstances should this chemical be discharged into the sewer system or disposed of with regular laboratory trash.[4][5]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1][6]

Essential PPE includes:

  • Safety glasses or goggles and a face shield.[1][7]

  • Chemically resistant gloves (e.g., nitrile).[7]

  • A protective lab coat.[1]

Avoid direct contact with the skin, eyes, and clothing.[1][8] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1]

Step-by-Step Disposal Protocol

The proper disposal of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine waste involves a systematic approach of segregation, containment, and labeling.

1. Waste Segregation:

  • Keep waste containing (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine separate from other chemical waste streams to prevent potentially hazardous reactions.[6]

  • Incompatible materials to avoid mixing with include strong oxidizing agents and strong acids.[1]

2. Container Selection and Management:

  • Use a designated, clearly labeled, and leak-proof container for collecting the waste.[6][9] The container must be made of a material compatible with the chemical.

  • If possible, use the original container, ensuring the label is intact and legible.[10]

  • Keep the waste container securely sealed when not in use to prevent the release of vapors.[4][10]

3. Labeling:

  • Clearly label the waste container with the full chemical name: "(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine".

  • Include appropriate hazard symbols (e.g., corrosive, irritant, environmentally hazardous) as indicated by the Safety Data Sheet (SDS) of similar compounds.[9]

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from heat, sparks, and open flames.

5. Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2][3]

Quantitative Data Summary

For operational planning, the following table summarizes key parameters for handling and disposing of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine waste.

ParameterSpecificationSource
Personal Protective Equipment (PPE) Safety glasses/goggles, face shield, chemical-resistant gloves, lab coat[1][7]
Handling Environment Well-ventilated area, preferably a chemical fume hood[1][6]
Waste Classification Hazardous Waste[1][2][3]
Incompatible Materials Strong oxidizing agents, strong acids[1]
Waste Container Designated, compatible, sealable, and properly labeled[6][9]
Disposal Method Approved hazardous waste disposal plant[1][2][3]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Fume Hood A->B C Segregate Waste B->C D Use Labeled, Sealed Container C->D E Store in Designated Area D->E F Contact EHS for Pickup E->F G Transport to Approved Facility F->G

Caption: Disposal workflow for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine, fostering a culture of safety and sustainability in research.

References

Handling

Essential Safety and Operational Guidance for Handling (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

Disclaimer: No specific Safety Data Sheet (SDS) is available for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine. The following guidance is based on the hazard profiles of structurally similar compounds, including 1,2,3,...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine. The following guidance is based on the hazard profiles of structurally similar compounds, including 1,2,3,4-tetrahydroisoquinoline and its derivatives. A conservative approach is strongly recommended.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The required PPE will vary based on the specific laboratory activity being performed.

Activity Required Personal Protective Equipment
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)

Operational Plan

Engineering Controls:

  • All work with (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine should be conducted in a well-ventilated laboratory.

  • For any procedure with a risk of aerosol generation, such as weighing, preparing solutions, or sonicating, a certified chemical fume hood is mandatory.

Experimental Protocols:

Protocol for Weighing Solid Compound:

  • Don the appropriate PPE as outlined in the table for moderate-hazard activities.

  • Perform all weighing activities within a chemical fume hood or a balance enclosure to contain airborne particles.

  • Use anti-static weighing paper or a tared container to handle the solid.

  • After use, clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Treat all disposable materials that have come into contact with the compound as contaminated waste.

Protocol for Preparing Stock Solutions:

  • Conduct all solution preparation within a certified chemical fume hood.

  • Slowly add the solvent to the solid compound to prevent splashing.

  • If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.

  • Clearly label the resulting solution with the compound's name, concentration, solvent, preparation date, and the handler's initials.

Disposal Plan

Waste Disposal:

  • Dispose of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine and any contaminated materials in a designated, sealed, and properly labeled hazardous waste container.[1]

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain.

Contaminated PPE:

  • Remove and dispose of contaminated gloves and disposable lab coats in the designated hazardous waste container.

  • If reusable PPE becomes contaminated, decontaminate it thoroughly before reuse. If decontamination is not possible, dispose of it as hazardous waste.

PPE_Selection_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_ppe PPE Level cluster_actions Required PPE cluster_end Procedure start Handling (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine assess_activity Assess Activity Type start->assess_activity low_hazard Low Hazard (Sealed Containers) assess_activity->low_hazard Low moderate_hazard Moderate Hazard (Weighing, Solutions) assess_activity->moderate_hazard Moderate high_hazard High Hazard (Large Scale, Aerosols) assess_activity->high_hazard High ppe_low Lab Coat Safety Glasses Single Nitrile Gloves low_hazard->ppe_low ppe_moderate Resistant Lab Coat Chemical Goggles Double Nitrile Gloves moderate_hazard->ppe_moderate ppe_high Disposable Gown Goggles & Face Shield Double Nitrile Gloves Respirator (N95+) high_hazard->ppe_high proceed Proceed with Caution ppe_low->proceed ppe_moderate->proceed ppe_high->proceed

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine
Reactant of Route 2
(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine
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